molecular formula C8H7N3O2S B145076 N-Methyl-6-nitrobenzo[D]thiazol-2-amine CAS No. 132509-67-2

N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Cat. No.: B145076
CAS No.: 132509-67-2
M. Wt: 209.23 g/mol
InChI Key: JMSNXQWUGURTSO-UHFFFAOYSA-N
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Description

Chemical Characteristics N-Methyl-6-nitrobenzo[d]thiazol-2-amine ( 132509-67-2) is an organic compound with the molecular formula C 8 H 7 N 3 O 2 S and a molecular weight of 209.23 g/mol . This nitro-substituted benzothiazole derivative should be stored in a dark place under an inert atmosphere at room temperature to preserve stability . Research Applications and Value Benzothiazole derivatives are recognized in medicinal chemistry for their diverse pharmacological activities. While specific biological data for this N-methyl derivative is limited, the broader class of 6-nitrobenzothiazol-2-amines is a scaffold of significant interest in scientific research . These compounds are frequently investigated for their potential as core structures in developing new therapeutic agents. Research on closely related analogues has pointed to promising neuroprotective properties in cellular models . Furthermore, various benzothiazole derivatives are being explored in the search for new anti-tubercular compounds to combat drug-resistant strains of Mycobacterium tuberculosis . The structural motif of this compound makes it a valuable intermediate for synthetic chemists aiming to create novel molecules for biological screening, including via click chemistry to generate more complex triazole-containing derivatives . Handling and Safety This compound is classified with the signal word Danger and carries the hazard statement H314, indicating that it causes severe skin burns and eye damage . Researchers must consult the Safety Data Sheet (SDS) prior to use and employ appropriate personal protective equipment. The product is intended For Research Use Only . It is not intended for diagnostic or therapeutic use in humans.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-6-nitro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2S/c1-9-8-10-6-3-2-5(11(12)13)4-7(6)14-8/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMSNXQWUGURTSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-6-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound of significant interest within the realms of medicinal chemistry and materials science. The benzothiazole scaffold is a well-recognized pharmacophore present in a variety of biologically active molecules, exhibiting a broad spectrum of activities. The introduction of a nitro group at the 6-position and an N-methyl group on the 2-amino substituent can modulate the electronic properties, lipophilicity, and metabolic stability of the molecule, potentially leading to enhanced potency and selectivity for various biological targets. This guide provides a comprehensive overview of a robust synthetic route to this compound and the analytical techniques for its thorough characterization.

Synthetic Strategy: A Two-Step Approach

A direct and selective synthesis of this compound is not prominently documented. Therefore, a logical and efficient two-step synthetic pathway is proposed. This strategy involves the initial synthesis of the key intermediate, 2-amino-6-nitrobenzothiazole, followed by the selective N-methylation of the exocyclic amino group.

Synthesis_Workflow cluster_0 Step 1: Synthesis of 2-amino-6-nitrobenzothiazole cluster_1 Step 2: N-Methylation A 2-Aminobenzothiazole C 2-Acetylaminobenzothiazole A->C Acetylation B Acetic Anhydride B->C E 2-Acetylamino-6-nitrobenzothiazole C->E Nitration D Nitrating Mixture (HNO3/H2SO4) D->E G 2-Amino-6-nitrobenzothiazole E->G Hydrolysis F Base (e.g., NaOH) F->G H 2-Amino-6-nitrobenzothiazole K This compound H->K N-Methylation I Methylating Agent (e.g., Dimethyl Sulfate) I->K J Base (e.g., K2CO3) J->K

Figure 1: Proposed two-step synthesis workflow for this compound.

Part 1: Synthesis of 2-Amino-6-nitrobenzothiazole

The synthesis of the 2-amino-6-nitrobenzothiazole intermediate is a critical first step. A reliable method involves the nitration of 2-aminobenzothiazole. To achieve regioselective nitration at the 6-position and prevent undesired side reactions, the exocyclic amino group is first protected via acetylation.

Experimental Protocol:

  • Acetylation of 2-Aminobenzothiazole:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-aminobenzothiazole (1 equivalent) in glacial acetic acid.

    • Slowly add acetic anhydride (1.1 equivalents) to the solution.

    • Heat the reaction mixture at reflux for 2 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated 2-acetylaminobenzothiazole by filtration, wash with water until neutral, and dry.

  • Nitration of 2-Acetylaminobenzothiazole:

    • To a flask containing concentrated sulfuric acid, cooled in an ice-salt bath, slowly add the dried 2-acetylaminobenzothiazole with stirring, maintaining the temperature below 10°C.

    • Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

    • Add the nitrating mixture dropwise to the solution of 2-acetylaminobenzothiazole, ensuring the temperature does not exceed 10°C.

    • After the addition is complete, continue stirring at low temperature for 1-2 hours.

    • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Collect the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration and wash thoroughly with cold water.

  • Hydrolysis of 2-Acetylamino-6-nitrobenzothiazole:

    • Suspend the crude 2-acetylamino-6-nitrobenzothiazole in a mixture of ethanol and an aqueous solution of a base (e.g., sodium hydroxide).

    • Heat the mixture to reflux and stir until the hydrolysis is complete (monitored by TLC).

    • Cool the reaction mixture and neutralize with a suitable acid (e.g., hydrochloric acid).

    • Collect the precipitated 2-amino-6-nitrobenzothiazole by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the purified product.[1]

Part 2: N-Methylation of 2-Amino-6-nitrobenzothiazole

The final step is the selective methylation of the exocyclic amino group of 2-amino-6-nitrobenzothiazole. A common and effective method for N-methylation of aromatic amines is the use of dimethyl sulfate in the presence of a base.

Experimental Protocol:

  • N-Methylation Reaction:

    • In a three-necked flask equipped with a reflux condenser, dropping funnel, and a magnetic stirrer, suspend 2-amino-6-nitrobenzothiazole (1 equivalent) in a suitable solvent such as acetone or tetrahydrofuran (THF).

    • Add a mild base, such as anhydrous potassium carbonate (K2CO3) (1.5-2 equivalents), to the suspension.

    • Heat the mixture to a gentle reflux.

    • Slowly add dimethyl sulfate (1.1 equivalents) dropwise from the dropping funnel.

    • Continue refluxing the reaction mixture for several hours, monitoring the progress by TLC.

    • If the reaction is incomplete, an additional portion of dimethyl sulfate and base may be added.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

    • Evaporate the solvent from the filtrate under reduced pressure.

    • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining inorganic impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure this compound.

Characterization of this compound

A comprehensive characterization of the synthesized compound is essential to confirm its identity, purity, and structure. The following spectroscopic and analytical techniques are recommended.

Characterization_Workflow Start Synthesized Compound NMR NMR Spectroscopy (¹H and ¹³C) Start->NMR Structural Elucidation MS Mass Spectrometry (MS) Start->MS Molecular Weight Confirmation IR FT-IR Spectroscopy Start->IR Functional Group Analysis Purity Purity Assessment (HPLC, Melting Point) NMR->Purity MS->Purity IR->Purity

Figure 2: Workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR should be performed.

Table 1: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Aromatic-H (H4, H5, H7)7.5 - 8.5m-
NH5.0 - 6.0br s-
N-CH₃~3.0s-

Table 2: Expected ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ, ppm)
C=N (C2)165 - 175
Aromatic C-NO₂ (C6)140 - 150
Other Aromatic C110 - 140
N-CH₃25 - 35

Note: The exact chemical shifts may vary depending on the solvent used for NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Table 3: Expected Mass Spectrometry Data

IonExpected m/z
[M]⁺ (Molecular Ion)~209.03
[M+H]⁺ (Protonated Molecule)~210.04

Note: High-resolution mass spectrometry (HRMS) is recommended to confirm the elemental composition.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Table 4: Expected FT-IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100
C=N Stretch (thiazole)1600 - 1650
N-O Stretch (nitro group)1500 - 1550 (asymmetric)1300 - 1370 (symmetric)
C-N Stretch1250 - 1350
C-S Stretch600 - 800

Conclusion

This technical guide outlines a feasible and robust two-step synthetic route for the preparation of this compound, a compound with potential applications in drug discovery and materials science. The detailed protocols for synthesis and purification, along with the comprehensive guide to its characterization using modern analytical techniques, provide researchers and scientists with the necessary information to produce and validate this important molecule. The provided spectral data predictions serve as a valuable reference for the successful identification and confirmation of the target compound.

References

  • Navigating the Mass Spectral Landscape of Benzothiazoles: A Comparative Guide - Benchchem.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS.
  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks.
  • Determination of benzothiazole and benzotriazole derivates in tire and clothing textile samples by high performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed.
  • 2-Amino-6-nitrobenzothiazole | 6285-57-0 - ChemicalBook.
  • 2-Amino-6-Nitro Benzothiazole - ChemBK.
  • US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google Patents.
  • EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google Patents.
  • 13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives - ResearchGate.
  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry - PubMed.
  • FT-IR spectrum of 2-(4-methoxyphenyl)benzo[d]thiazole recorded at room temperature.
  • Benzothiazole and Derivatives by LC-MS-MS - MAC-MOD Analytical.
  • "validating the synthesis of benzothiazole derivatives through spectroscopic methods" - Benchchem.
  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI.
  • A) 1 H NMR, B) 13 C NMR of benzothiazole derivative (L). - ResearchGate.
  • Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PubMed Central.
  • Theoretical FT-IR spectrum of benzothiazole. | Download Scientific Diagram - ResearchGate.
  • Synthesis, Characterization and Biological Activity of benzothiazole Complexes.
  • Pyrolyses and mass spectra of the 2-thiones of benzothiazole, benzimidazole, and benzoxazole | The Journal of Organic Chemistry - ACS Publications.
  • 132509-67-2|this compound - BLDpharm.
  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - ResearchGate.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate.
  • 6-Nitrobenzo[d]thiazol-2-amine | CAS#:6285-57-0 | Chemsrc.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group - PubMed.
  • 2-Aminobenzothiazole - Wikipedia.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents | ACS Omega - ACS Publications.
  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives - Der Pharma Chemica.

Sources

An In-Depth Technical Guide to the Biological Activity Screening of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting the Therapeutic Potential of a Novel Benzothiazole Scaffold

The benzothiazole nucleus is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory effects.[1][2][3][4] The introduction of a nitro group at the 6-position and an N-methyl substituent on the 2-amino group of the benzo[d]thiazole core, as in N-Methyl-6-nitrobenzo[d]thiazol-2-amine, presents a unique scaffold with significant, yet uncharted, therapeutic potential. This guide provides a comprehensive, technically-grounded framework for the systematic biological evaluation of this novel compound. Our approach is designed not merely as a set of protocols, but as a logical, tiered screening cascade that enables researchers to efficiently identify and characterize its bioactivity, from broad initial assessments to more focused mechanistic studies.

Part 1: Foundational Strategy - A Tiered Approach to Unveiling Bioactivity

A successful screening campaign for a novel chemical entity necessitates a strategy that is both comprehensive and resource-efficient. We advocate for a hierarchical approach, beginning with broad-spectrum primary screens to identify potential areas of activity, followed by more specific secondary and tertiary assays to elucidate the mechanism of action and selectivity.

Initial Assessment: Physicochemical Properties and Druglikeness

Before embarking on extensive biological assays, a preliminary in silico and in vitro assessment of the compound's physicochemical properties is crucial. This initial step helps to predict its "druglikeness" and potential liabilities. Key parameters to evaluate include:

  • Solubility: Determining the compound's solubility in aqueous buffers is critical for designing accurate and reproducible biological assays.

  • Lipophilicity (LogP): This parameter influences the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5][6]

  • Molecular Weight and Hydrogen Bond Donors/Acceptors: These are key descriptors in Lipinski's Rule of Five, which provides a general guideline for oral bioavailability.

These initial data points are invaluable for interpreting the results of subsequent biological screens and for guiding any future lead optimization efforts.

Primary Screening: Casting a Wide Net

The primary screening phase is designed to rapidly assess the compound's activity across a range of biological targets. Based on the known activities of related benzothiazole derivatives, we propose a tripartite primary screen focusing on anticancer, antimicrobial, and enzyme inhibitory potential.[2][7][8]

The 2-aminobenzothiazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][7][9] A primary screen against a panel of cancer cell lines is therefore a logical starting point.

  • Recommended Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell viability.[10] It provides a quantitative measure of a compound's cytostatic or cytotoxic effects.

  • Cell Line Panel: A diverse panel of human cancer cell lines should be selected to represent different tumor types, for example:

    • MCF-7: Estrogen receptor-positive breast cancer

    • A549: Non-small cell lung cancer[9]

    • HCT116: Colorectal cancer

    • PC-3: Prostate cancer

  • Data Output: The primary endpoint of this screen is the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%.

Benzothiazole derivatives have also shown promise as antimicrobial agents.[2][3][8] A primary screen against a panel of clinically relevant bacteria and fungi is warranted.

  • Recommended Assay: The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

  • Microbial Panel: A representative panel should include:

    • Gram-positive bacteria: Staphylococcus aureus, Bacillus subtilis

    • Gram-negative bacteria: Escherichia coli, Pseudomonas aeruginosa

    • Fungal species: Candida albicans

  • Data Output: The MIC is the lowest concentration of the compound that prevents visible growth of the microorganism.

The structural features of this compound suggest potential interactions with various enzymes. A targeted screen against key enzyme classes can provide valuable mechanistic insights.

  • Recommended Targets:

    • Kinases: Many kinase inhibitors feature heterocyclic scaffolds. A screen against a panel of representative kinases (e.g., tyrosine kinases, serine/threonine kinases) is advisable.

    • Monoamine Oxidases (MAO-A and MAO-B): Some benzothiazole derivatives are known to inhibit MAOs, which are important targets in neurodegenerative diseases.[12]

  • Recommended Assay: Fluorescence-based or luminescence-based assays are well-suited for high-throughput screening of enzyme activity due to their sensitivity and broad dynamic range.[13]

  • Data Output: The IC50 value for each enzyme target will indicate the compound's inhibitory potency.

Data Analysis and Prioritization

The data from the primary screens should be carefully analyzed to identify "hits" – instances where this compound demonstrates significant activity. A "hit" can be defined as a compound exhibiting an IC50 or MIC below a certain threshold (e.g., 10 µM).

Screening Tier Objective Assays Key Parameters
Initial Assessment Evaluate druglikenessIn silico and in vitro physicochemical testsSolubility, LogP, Molecular Weight
Primary Screening Broadly identify bioactivityMTT (cancer cells), Broth Microdilution (microbes), Enzyme Inhibition AssaysIC50, MIC
Secondary Screening Confirm activity and assess selectivityDose-response studies, Expanded cell/microbial panels, Orthogonal assaysPotency, Selectivity Index
Tertiary Screening Elucidate mechanism of actionCell cycle analysis, Apoptosis assays, Specific enzyme kineticsMode of action, Cellular effects
Early ADMET Assess drug-like propertiesIn vitro ADMET assaysMetabolic stability, Cytotoxicity in normal cells

Part 2: Delving Deeper - Secondary and Mechanistic Studies

Once a primary "hit" is identified, the next phase of the investigation is to confirm the activity, assess selectivity, and begin to unravel the underlying mechanism of action.

Secondary Screening: Confirmation and Selectivity

The goal of secondary screening is to validate the primary hits and to determine the compound's selectivity profile.

  • Dose-Response Studies: For anticancer hits, a full dose-response curve should be generated to accurately determine the IC50 value.

  • Expanded Panels: If antimicrobial activity is observed, the compound should be tested against a broader panel of clinical isolates, including drug-resistant strains.

  • Orthogonal Assays: To rule out assay artifacts, it is essential to confirm the primary findings using a different experimental method. For example, if the MTT assay indicates cytotoxicity, this can be confirmed using a trypan blue exclusion assay or a real-time cell viability assay.

  • Selectivity Index (for anticancer hits): The cytotoxicity of the compound should be assessed in a non-cancerous cell line (e.g., normal human fibroblasts) to determine its therapeutic window. The selectivity index (SI) is calculated as the ratio of the IC50 in normal cells to the IC50 in cancer cells. A higher SI indicates greater selectivity for cancer cells.

Tertiary Screening: Elucidating the Mechanism of Action

If this compound demonstrates potent and selective activity, the focus shifts to understanding how it exerts its biological effects. The specific assays will depend on the nature of the "hit."

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compound induces cell cycle arrest at a specific phase (G1, S, or G2/M).

  • Apoptosis Assays: Assays such as Annexin V staining or caspase activity assays can determine if the compound induces programmed cell death.

  • Target Deconvolution: If the compound was identified in a phenotypic screen (e.g., a cell viability assay), a variety of techniques, including affinity chromatography and proteomics, can be employed to identify its molecular target.

  • Bactericidal vs. Bacteriostatic Action: Time-kill kinetic studies can differentiate between compounds that kill bacteria (bactericidal) and those that simply inhibit their growth (bacteriostatic).

  • Mechanism of Action Studies: A variety of assays can be used to investigate the compound's mechanism, such as assessing its effects on cell wall synthesis, protein synthesis, or DNA replication.

  • Enzyme Kinetics: Studies to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) can provide valuable information about how the compound interacts with its target enzyme.[14]

Part 3: Early Stage ADMET Profiling

In modern drug discovery, it is crucial to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of a compound at an early stage.[5][6][][16] This helps to identify potential liabilities that could lead to failure in later stages of development.

In Vitro ADMET Assays

A panel of in vitro ADMET assays can provide a preliminary assessment of the compound's drug-like properties.

  • Metabolic Stability: Incubation with liver microsomes can provide an indication of the compound's susceptibility to metabolism by cytochrome P450 enzymes.

  • CYP450 Inhibition: Assays to determine if the compound inhibits major CYP450 isoforms are important for predicting potential drug-drug interactions.[17]

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins can influence its distribution and efficacy.

  • Permeability: Assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA) can predict a compound's ability to cross biological membranes.

  • Cytotoxicity in Normal Cells: As mentioned previously, assessing cytotoxicity in non-cancerous cells is a critical early indicator of potential toxicity.

Part 4: Experimental Protocols

MTT Cell Viability Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of this compound in culture medium and add it to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[10]

Broth Microdilution MIC Assay
  • Compound Preparation: Prepare a serial dilution of this compound in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth.

  • Inoculation: Add the microbial inoculum to each well of the 96-well plate. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate overnight under appropriate conditions for the test microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[11]

Visualizations

Biological_Screening_Workflow cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanistic Studies cluster_2 Tier 3: Early ADMET Profiling Anticancer Screen (MTT) Anticancer Screen (MTT) Dose-Response & Selectivity Dose-Response & Selectivity Anticancer Screen (MTT)->Dose-Response & Selectivity Hit Antimicrobial Screen (MIC) Antimicrobial Screen (MIC) Mechanism of Action Studies Mechanism of Action Studies Antimicrobial Screen (MIC)->Mechanism of Action Studies Hit Enzyme Inhibition Screen Enzyme Inhibition Screen Enzyme Inhibition Screen->Mechanism of Action Studies Hit Dose-Response & Selectivity->Mechanism of Action Studies In Vitro ADMET Assays In Vitro ADMET Assays Mechanism of Action Studies->In Vitro ADMET Assays This compound This compound This compound->Anticancer Screen (MTT) This compound->Antimicrobial Screen (MIC) This compound->Enzyme Inhibition Screen

Caption: A tiered workflow for the biological activity screening of this compound.

Conclusion: A Roadmap to Discovery

This in-depth technical guide provides a robust and logical framework for the comprehensive biological activity screening of this compound. By employing a tiered approach that progresses from broad primary screens to focused mechanistic and ADMET studies, researchers can efficiently and effectively delineate the therapeutic potential of this novel compound. The causality behind each experimental choice has been detailed to empower researchers to not only execute these protocols but also to interpret the resulting data with a deep understanding of the underlying principles. This systematic approach will undoubtedly accelerate the journey from a promising molecule to a potential therapeutic agent.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information.
  • In vitro assays and techniques utilized in anticancer drug discovery. (2019). PubMed.
  • ADMET-score – a comprehensive scoring function for evaluation of chemical drug-likeness. (n.d.). Oxford Academic.
  • How do you predict ADMET properties of drug candidates? (2025). Aurlide.
  • Transformer-Driven ADMET Screening for Efficient Drug Evaluation. (2025). Kwon Research Group.
  • In vitro methods of screening of anticancer agents. (n.d.). Slideshare.
  • ADMET Modeling and Prediction. (n.d.). BOC Sciences.
  • What is an Inhibition Assay? (n.d.). Biobide.
  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2023). National Center for Biotechnology Information.
  • SCREENING METHODS FOR ANTI-CANCER DRUG: IN VITRO AND IN VIVO TESTING. (n.d.). IJCRT.org.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. (2020). BioAgilytix.
  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences.
  • Development of mixed microbial screening and cultivation methods for novel antibiotic discovery. (n.d.). American Chemical Society.
  • In-vitro Models in Anticancer Screening. (2019). ResearchGate.
  • functional in vitro assays for drug discovery. (2023). YouTube.
  • Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs.
  • Top Enzymatic Assays for Drug Screening in 2025. (2025). Patsnap Synapse.
  • Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (n.d.). National Center for Biotechnology Information.
  • Methods of screening for antimicrobial compounds. (2003). Google Patents.
  • Enzyme Inhibition Studies. (n.d.). BioIVT.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. (n.d.). PubMed.
  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. (n.d.). Asian Journal of Chemistry.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS.
  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. (2022). ResearchGate.
  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. (n.d.). National Center for Biotechnology Information.
  • Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H). (n.d.). National Center for Biotechnology Information.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. (2024).
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate.
  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025). RSC Publishing.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. (n.d.). ResearchGate.
  • Synthesis and Antitumor Evaluation of New Heterocycles Derived from 3-Methyl-2-benzothiazolinone Hydrazone. (2025). ResearchGate.
  • New 4-thiazolidinones of nicotinic acid with 2-Amino-6-methylbenzothiazole and their biological activity. (2010). PubMed.

Sources

N-Methyl-6-nitrobenzo[D]thiazol-2-amine mechanism of action

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Proposed Mechanism of Action of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Abstract

This compound is a derivative of the versatile 2-aminobenzothiazole scaffold, a class of compounds demonstrating a wide array of biological activities. While direct mechanistic studies on the N-methylated analog are not extensively available in current literature, this guide synthesizes the established mechanisms of action of the parent compound, 2-amino-6-nitrobenzothiazole, and related derivatives. We will explore the potential biological targets and signaling pathways, providing a comprehensive framework for researchers and drug development professionals. This document will delve into the proposed inhibitory actions on monoamine oxidase (MAO), its potential as an anticancer agent, and its antimicrobial properties. Furthermore, we will provide detailed experimental protocols to facilitate the investigation and validation of these proposed mechanisms for this compound.

Introduction: The 2-Aminobenzothiazole Core and its Therapeutic Potential

The benzothiazole ring system, a fusion of benzene and thiazole rings, is a privileged scaffold in medicinal chemistry, conferring a range of pharmacological properties.[1][2] In particular, 2-aminobenzothiazole derivatives have been the subject of intensive research due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3][4] The introduction of a nitro group at the 6-position and a methyl group on the exocyclic amine of the 2-aminobenzothiazole core, creating this compound, is anticipated to modulate its pharmacokinetic and pharmacodynamic properties. This guide will extrapolate from the known biological activities of closely related analogs to propose a mechanistic framework for this specific compound.

Proposed Mechanism of Action: A Multi-Targeted Profile

Based on extensive research on 2-amino-6-nitrobenzothiazole and its derivatives, this compound is likely to exhibit a multi-targeted mechanism of action. The primary proposed mechanisms are inhibition of monoamine oxidase B (MAO-B), anticancer activity through kinase inhibition, and antimicrobial effects.

Monoamine Oxidase (MAO) Inhibition: A Neuroprotective Role

A significant body of evidence points to 2-amino-6-nitrobenzothiazole derivatives as potent and selective inhibitors of monoamine oxidase (MAO), particularly the MAO-B isoform.[5][6] MAO-B is a key enzyme in the catabolism of neurotransmitters such as dopamine, and its inhibition can increase dopaminergic signaling, a strategy employed in the treatment of Parkinson's disease.

Kinetic studies on related hydrazone derivatives of 2-amino-6-nitrobenzothiazole have revealed a competitive and reversible mode of inhibition for both MAO-A and MAO-B.[6] Molecular docking studies suggest that the benzothiazole core and its substituents form crucial interactions within the active site of the MAO enzyme.[6] The N-methylation in this compound may influence the binding affinity and selectivity for MAO isoforms.

Proposed Signaling Pathway: MAO-B Inhibition

MAO_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine MAOB MAO-B Dopamine->MAOB Metabolism Increased_Dopamine Increased Dopamine Availability Dopamine->Increased_Dopamine Increased Release Metabolites Inactive Metabolites MAOB->Metabolites Compound This compound Compound->MAOB Inhibition Dopamine_Receptor Dopamine Receptor Increased_Dopamine->Dopamine_Receptor Signal_Transduction Signal Transduction Dopamine_Receptor->Signal_Transduction

Caption: Proposed MAO-B inhibition by this compound.

Anticancer Activity: Targeting Key Signaling Pathways

Derivatives of 2-aminobenzothiazole have demonstrated promising anticancer properties against various cancer cell lines.[2][3] The proposed mechanisms of action involve the inhibition of critical protein kinases and signaling pathways that are often dysregulated in cancer, such as:

  • Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2 can lead to cell cycle arrest.

  • mTOR and PI3K/AKT Pathway: This is a central signaling pathway that regulates cell growth, proliferation, and survival. Several 2-aminobenzothiazole derivatives have been shown to target components of this pathway.[2]

  • MAPK Pathway (p42/44 MAPK): This pathway is involved in cell proliferation, differentiation, and survival.[2]

  • Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition is a validated therapeutic strategy.[2]

The nitro group at the 6-position can enhance the anticancer activity of the benzothiazole scaffold. The N-methyl group may further modulate the interaction with the ATP-binding pocket of these kinases.

Experimental Workflow: Investigating Anticancer Activity

Anticancer_Workflow A Cell Viability Assay (MTT/XTT) (e.g., A549, MCF-7, HCT-116) B Determine IC50 Value A->B C Cell Cycle Analysis (Flow Cytometry) B->C D Apoptosis Assay (Annexin V/PI Staining) B->D F Kinase Inhibition Assays (e.g., CDK2, EGFR) B->F E Western Blot Analysis (p-AKT, p-mTOR, p-ERK) C->E D->E

Caption: Experimental workflow for evaluating the anticancer mechanism.

Antimicrobial and Antiviral Potential

Schiff base derivatives of 6-nitrobenzo[d]thiazol-2-amine have shown promising antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as antifungal activity against Candida albicans.[1] While the precise mechanism is not fully elucidated, it is hypothesized to involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes. The benzothiazole scaffold itself is known to possess a broad spectrum of antimicrobial and antiviral activities.[4]

Experimental Protocols

To validate the proposed mechanisms of action for this compound, the following experimental protocols are recommended.

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human MAO-A and MAO-B.

Methodology:

  • Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine for MAO-A and benzylamine for MAO-B.

  • Detection: A fluorometric method based on the production of hydrogen peroxide, which in the presence of horseradish peroxidase, reacts with a probe to produce a fluorescent product.

  • Procedure: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add the enzyme, the test compound (or vehicle control), and buffer. c. Pre-incubate for 15 minutes at 37°C. d. Initiate the reaction by adding the substrate. e. Incubate for 30 minutes at 37°C. f. Stop the reaction and measure the fluorescence at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.

Cell-Based Anticancer Proliferation Assay (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on various cancer cell lines.

Methodology:

  • Cell Lines: A panel of human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma, HCT-116 colon carcinoma).

  • Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound for 48-72 hours. c. Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals. d. Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO). e. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Kinase Pathway Inhibition

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in cancer signaling pathways.

Methodology:

  • Cell Culture and Treatment: Treat cancer cells with this compound at its IC50 concentration for a specified time.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Electrotransfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with a suitable blocking agent. b. Incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-AKT, AKT, p-mTOR, mTOR, p-ERK, ERK). c. Incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities to determine the change in phosphorylation levels.

Quantitative Data Summary

The following table summarizes the reported inhibitory activities of related 2-amino-6-nitrobenzothiazole derivatives. These values provide a benchmark for the expected potency of this compound.

Compound ClassTargetIC50 ValueReference
2-amino-6-nitrobenzothiazole-derived hydrazonesMAO-B1.8 ± 0.3 nM to micromolar range[5][6]
2-amino-6-nitrobenzothiazole-derived hydrazonesMAO-A0.42 ± 0.003 µM[5][6]
2-aminobenzothiazole derivativesA549 cancer cell line9.05 µM - 16.61 µM[2]

Conclusion and Future Directions

This compound belongs to a class of compounds with significant therapeutic potential. Based on the extensive literature on its structural analogs, this compound is proposed to act as a multi-target agent, with primary mechanisms involving the inhibition of MAO-B, disruption of cancer-related signaling pathways, and antimicrobial activity. The N-methylation is a critical modification that warrants a thorough investigation to understand its impact on potency, selectivity, and overall pharmacological profile.

Future research should focus on the systematic evaluation of this compound using the experimental protocols outlined in this guide. In vivo studies in relevant animal models of neurodegenerative diseases and cancer will be crucial to translate the in vitro findings into potential therapeutic applications. Furthermore, structure-activity relationship (SAR) studies around the N-methyl and 6-nitro substitutions will be invaluable for the rational design of more potent and selective drug candidates.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
  • Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives
  • Synthesis and Study the Biological Activity of Some New Deriv
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed.
  • Synthesis of biologically active derivatives of 2-aminobenzothiazole. PMC - NIH.

Sources

An In-Depth Technical Guide to the Solubility and Stability of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-Methyl-6-nitrobenzo[d]thiazol-2-amine is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural motifs, which are common in biologically active molecules. The presence of a nitro group, a secondary amine, and the benzothiazole core suggests potential applications but also raises critical questions regarding its physicochemical properties. Understanding the solubility and stability of this compound is paramount for its progression from a laboratory curiosity to a viable therapeutic agent. This guide provides a comprehensive framework for characterizing these crucial parameters, offering both theoretical insights and practical, field-proven methodologies tailored for researchers, scientists, and drug development professionals.

Physicochemical Characterization: The Foundation of Drug Development

The journey of a drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. For this compound, the interplay between its aromatic system, the electron-withdrawing nitro group, and the basic secondary amine dictates its behavior in various environments. These structural features influence its solubility in both aqueous and organic media, as well as its susceptibility to degradation under different stress conditions. A comprehensive characterization is not merely a data-gathering exercise; it is a predictive tool that informs formulation strategies, toxicological assessments, and ultimately, the clinical success of a potential drug.

Solubility Assessment: From Theoretical Prediction to Experimental Reality

Solubility is a critical determinant of a drug's bioavailability.[1][2][3] For orally administered drugs, insufficient aqueous solubility can lead to poor absorption and limited efficacy. This section outlines a multi-faceted approach to characterizing the solubility of this compound.

Theoretical Considerations

The structure of this compound presents a classic case of conflicting solubility drivers. The benzothiazole core and the nitro group are inherently hydrophobic, while the secondary amine offers a site for protonation, which could enhance aqueous solubility at lower pH. The methyl group slightly increases lipophilicity compared to its parent amine. The presence of the nitro group, being strongly electron-withdrawing, reduces the basicity of the amino group, which will influence its ionization constant (pKa) and, consequently, its pH-dependent solubility.

Experimental Workflow for Solubility Determination

A tiered approach, starting with kinetic solubility and progressing to thermodynamic solubility, provides a comprehensive understanding while conserving valuable compound in the early stages.[2]

G cluster_0 Solubility Assessment Workflow Start Start Kinetic_Solubility Kinetic Solubility Screening (High-Throughput) Start->Kinetic_Solubility Early Discovery Thermodynamic_Solubility Thermodynamic Solubility (Shake-Flask Method) Kinetic_Solubility->Thermodynamic_Solubility Promising Candidates pH_Solubility_Profile pH-Solubility Profiling Thermodynamic_Solubility->pH_Solubility_Profile Solvent_Solubility Solubility in Organic & Formulation Solvents Thermodynamic_Solubility->Solvent_Solubility Data_Analysis Data Analysis & Interpretation pH_Solubility_Profile->Data_Analysis Solvent_Solubility->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for comprehensive solubility assessment.

Experimental Protocols

2.3.1. Kinetic Solubility Screening

This high-throughput method is ideal for early-stage assessment.[2]

  • Objective: To rapidly estimate the solubility of this compound in an aqueous buffer.

  • Methodology:

    • Prepare a 10 mM stock solution of the compound in dimethyl sulfoxide (DMSO).

    • In a 96-well plate, add a small volume of the DMSO stock to a series of wells containing phosphate-buffered saline (PBS) at pH 7.4 to achieve a range of final concentrations.

    • Incubate the plate at room temperature with gentle shaking for 2 hours.

    • Measure the turbidity of each well using a nephelometer.[3] The concentration at which precipitation is first observed is the kinetic solubility.

    • Alternatively, analyze the supernatant by HPLC-UV to quantify the dissolved compound.[1]

2.3.2. Thermodynamic Solubility (Shake-Flask Method)

Considered the "gold standard," this method determines the equilibrium solubility.

  • Objective: To determine the true thermodynamic solubility of this compound.

  • Methodology:

    • Add an excess amount of the solid compound to a series of vials containing buffers of different pH values (e.g., pH 2, 5, 7.4, and 9).

    • Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-72 hours) to reach equilibrium.

    • Separate the undissolved solid from the solution by centrifugation and filtration.[1]

    • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.

Data Presentation
Parameter Method Conditions Solubility (µg/mL)
Kinetic SolubilityNephelometryPBS, pH 7.4, 25°CHypothetical Value
Thermodynamic SolubilityShake-Flask, HPLC-UVpH 2.0, 25°CHypothetical Value
Thermodynamic SolubilityShake-Flask, HPLC-UVpH 7.4, 25°CHypothetical Value
Thermodynamic SolubilityShake-Flask, HPLC-UVpH 9.0, 25°CHypothetical Value
Solubility in EthanolShake-Flask, HPLC-UV25°CHypothetical Value
Solubility in Propylene GlycolShake-Flask, HPLC-UV25°CHypothetical Value

Stability Assessment: Ensuring Molecular Integrity

The stability of an active pharmaceutical ingredient (API) is crucial for ensuring its safety, efficacy, and shelf-life.[4][5][6][7] Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[8][9][10][11]

Theoretical Considerations

The chemical structure of this compound suggests several potential degradation pathways:

  • Hydrolysis: The amide-like linkage within the thiazole ring could be susceptible to hydrolysis under strongly acidic or basic conditions.

  • Oxidation: The electron-rich thiazole ring and the secondary amine could be prone to oxidation.

  • Photodegradation: Nitroaromatic compounds are often photosensitive and can undergo complex photochemical reactions.[8]

  • Thermal Degradation: Elevated temperatures can induce decomposition.

Forced Degradation (Stress Testing) Workflow

G cluster_0 Forced Degradation Workflow Start Start Compound This compound (Solid & Solution) Start->Compound Stress_Conditions Acid Hydrolysis (HCl) Base Hydrolysis (NaOH) Oxidation (H2O2) Thermal (Heat) Photolytic (UV/Vis Light) Compound->Stress_Conditions Analysis HPLC-UV/MS Analysis Stress_Conditions:f0->Analysis Stress_Conditions:f1->Analysis Stress_Conditions:f2->Analysis Stress_Conditions:f3->Analysis Stress_Conditions:f4->Analysis Identification Characterization of Degradation Products Analysis->Identification Pathway_Elucidation Elucidation of Degradation Pathways Identification->Pathway_Elucidation End End Pathway_Elucidation->End

Caption: A systematic approach to forced degradation studies.

Experimental Protocols for Forced Degradation
  • Objective: To identify the degradation products and pathways for this compound under various stress conditions.

  • General Procedure:

    • Prepare solutions of the compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).

    • Expose the solutions to the stress conditions outlined below.

    • At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating HPLC method with both UV and mass spectrometric (MS) detection.

  • Specific Stress Conditions:

    • Acidic Hydrolysis: 0.1 M HCl at 60°C for 2, 6, 24, and 48 hours.

    • Basic Hydrolysis: 0.1 M NaOH at 60°C for 2, 6, 24, and 48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 6, 24, and 48 hours.

    • Thermal Degradation: Store the solid compound and a solution at 60°C for 1 week.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Long-Term Stability Studies

Following forced degradation, long-term stability studies under ICH-prescribed conditions are necessary to establish a re-test period or shelf life.[4][5][12]

  • Objective: To evaluate the stability of this compound under defined storage conditions over an extended period.

  • Methodology:

    • Package the solid compound in a container closure system that simulates the proposed packaging for storage and distribution.[4]

    • Store the samples under long-term (e.g., 25°C/60% RH or 30°C/65% RH) and accelerated (e.g., 40°C/75% RH) conditions.[5][12]

    • Test the samples at specified time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).[4][12]

    • The testing should include appearance, assay, purity (degradation products), and any other critical quality attributes.

Data Presentation
Stress Condition % Degradation Number of Degradants Major Degradant (m/z)
0.1 M HCl, 60°C, 48hHypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH, 60°C, 48hHypothetical ValueHypothetical ValueHypothetical Value
3% H₂O₂, RT, 48hHypothetical ValueHypothetical ValueHypothetical Value
Heat (Solid), 60°C, 1 weekHypothetical ValueHypothetical ValueHypothetical Value
PhotolyticHypothetical ValueHypothetical ValueHypothetical Value

Conclusion

The comprehensive evaluation of the solubility and stability of this compound is a critical, non-negotiable phase in its development as a potential therapeutic agent. The methodologies outlined in this guide, from high-throughput screening to rigorous forced degradation and long-term stability studies, provide a robust framework for generating the essential data required for informed decision-making. By understanding the inherent physicochemical properties of this molecule, researchers can proactively address challenges in formulation, anticipate potential liabilities, and ultimately, accelerate its path toward clinical application. This systematic approach ensures scientific integrity and provides the authoritative grounding necessary for regulatory success.

References

  • Guidelines on Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products - Food And Drugs Authority. (2024-01-08).
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011-07-01).
  • A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. (2019-09). Available at: [Link]

  • Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance Year 2022. (2022).
  • Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Q Laboratories.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. WuXi AppTec. (2024-04-04).
  • TRS 1010 - Annex 10: WHO guidelines on stability testing of active pharmaceutical ingredients and finished pharmaceutical products. World Health Organization (WHO). (2018-09-30).
  • Guidelines for Stability Testing of Active Pharmaceutical Ingredients and Finished Pharmaceutical Products. The official website of the Saudi Food and Drug Authority. (2022-08-22).
  • Forced Degradation Studies. MedCrave online. (2016-12-14).
  • Designing Forced Degradation for Nitrosamine-Risk Drug Products. Pharma Stability. (2025-11-22).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.
  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. (2022-04-18).
  • Forced Degradation Studies: Regulatory Considerations and Implementation.

Sources

An In-depth Technical Guide to the Methylation of 2-Amino-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the methylation of 2-amino-6-nitrobenzothiazole. It delves into the strategic considerations for selecting a methylation protocol, the mechanistic underpinnings of the reaction, a detailed experimental procedure, and critical safety precautions.

Introduction: The Significance of 2-Amino-6-nitrobenzothiazole and its Methylated Analogs

2-Amino-6-nitrobenzothiazole is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry and materials science.[1][2] Its unique structure, featuring a benzothiazole core with both an amino and a nitro group, makes it a valuable intermediate for synthesizing a range of biologically active molecules.[1][2] Derivatives of 2-amino-6-nitrobenzothiazole have shown promise in the development of antimicrobial and anticancer agents.[1][2]

Methylation of the 2-amino group to form 2-(methylamino)-6-nitrobenzothiazole or 2-(dimethylamino)-6-nitrobenzothiazole can significantly alter the molecule's physicochemical properties. This modification can impact its solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. Furthermore, the methylated analogs are key intermediates in the synthesis of more complex molecules, including potent enzyme inhibitors and dyes.[3][4]

This guide will focus on providing a robust and reproducible protocol for the N-methylation of 2-amino-6-nitrobenzothiazole, emphasizing the rationale behind the chosen methodology and the necessary safety measures.

Strategic Approaches to N-Methylation of Aromatic Amines

The N-methylation of aromatic amines can be achieved through various synthetic routes. The choice of method depends on factors such as the desired degree of methylation (mono- or di-methylation), substrate compatibility, scalability, and safety considerations.

Several modern and classical methods are available:

  • Reductive Amination: This is a widely used method that involves the reaction of the amine with an aldehyde (formaldehyde for methylation) to form an imine or enamine, which is then reduced in situ.

  • Catalytic Methods with "Green" Methylating Agents: Recent advancements have focused on using less hazardous methylating agents like dimethyl carbonate (DMC) or methanol in the presence of a catalyst.[5][6] For instance, ruthenium-catalyzed reductive methylation of amines using DMC and molecular hydrogen has been reported as a sustainable approach.[5] Another green alternative involves using methanol as the C1 source with a ruthenium catalyst under weak base conditions.[7]

  • Classical Alkylation with Alkyl Halides or Sulfates: Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are powerful and cost-effective methylating agents.[8] However, their high toxicity and carcinogenicity necessitate stringent safety protocols.[8][9]

  • DMSO as a Methylating Agent: A novel approach utilizes dimethylsulfoxide (DMSO) in the presence of formic acid to methylate a broad range of amines.[10] This method offers a greener and more practical alternative to traditional reagents.[10]

For the methylation of 2-amino-6-nitrobenzothiazole, a method that is selective for the amino group and does not interfere with the nitro group is essential. The choice of a specific protocol should balance reactivity, yield, and safety.

Core Protocol: N-Methylation of 2-Amino-6-nitrobenzothiazole using Dimethyl Sulfate

This section details a robust protocol for the monomethylation of 2-amino-6-nitrobenzothiazole using dimethyl sulfate. This method is chosen for its high reactivity and efficiency. However, it requires strict adherence to safety procedures due to the hazardous nature of dimethyl sulfate.

Safety First: Handling 2-Amino-6-nitrobenzothiazole and Dimethyl Sulfate

2-Amino-6-nitrobenzothiazole:

  • Hazards: This compound is considered hazardous. It can cause skin and serious eye irritation.[11][12] It is also classified as acutely toxic if swallowed, in contact with skin, or if inhaled as dust.[11]

  • Handling: Always handle in a well-ventilated area, preferably in a chemical fume hood.[11] Wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. Avoid breathing dust.[11]

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[11][13] It is incompatible with strong oxidizing agents and strong acids.[11][13]

Dimethyl Sulfate (DMS):

  • Hazards: DMS is highly toxic, corrosive, and a suspected carcinogen.[8] It is fatal if inhaled and toxic if swallowed or in contact with skin.[14]

  • Handling: All manipulations involving DMS must be performed in a certified chemical fume hood.[9] Wear appropriate PPE, including heavy-duty nitrile or neoprene gloves, chemical splash goggles, a face shield, and a chemically resistant apron or lab coat. Use a syringe or cannula for transferring the liquid to avoid exposure.[14]

  • Waste Disposal: Excess DMS must be quenched. This can be done by slowly adding it to a cold aqueous solution of a base like sodium hydroxide or ammonium hydroxide.[9] All contaminated materials should be treated as hazardous waste.

Experimental Workflow

The following diagram outlines the key steps in the methylation of 2-amino-6-nitrobenzothiazole.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Prepare Reagents & Glassware dissolve Dissolve Starting Material prep_reagents->dissolve add_base Add Base dissolve->add_base add_dms Add Dimethyl Sulfate add_base->add_dms reflux Reflux Reaction Mixture add_dms->reflux cool Cool Reaction reflux->cool quench Quench Excess DMS cool->quench extract Extract Product quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Characterize Product (NMR, MS) purify->analyze

Caption: Experimental workflow for the methylation of 2-amino-6-nitrobenzothiazole.

Step-by-Step Protocol
  • Reaction Setup:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2-amino-6-nitrobenzothiazole (1.0 eq).

    • Add a suitable solvent such as acetone or acetonitrile.

    • Add a base, such as anhydrous potassium carbonate (K₂CO₃, 1.5-2.0 eq), to the suspension.

  • Reagent Addition:

    • Slowly add dimethyl sulfate (1.1-1.2 eq) to the stirred suspension via the dropping funnel at room temperature. An exothermic reaction may be observed.

  • Reaction:

    • Heat the reaction mixture to reflux and maintain for a period of 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Filter the solid (inorganic salts) and wash with the solvent used for the reaction.

    • Combine the filtrate and washings.

    • Quenching: Carefully add a dilute aqueous solution of ammonia or sodium hydroxide to the filtrate to quench any unreacted dimethyl sulfate. Stir for at least one hour.

    • Remove the organic solvent under reduced pressure.

    • Extract the aqueous residue with a suitable organic solvent like ethyl acetate or dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Concentrate the organic extract under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired methylated product.

  • Characterization:

    • Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Quantitative Data Summary
ParameterValue/DescriptionRationale
Starting Material 2-Amino-6-nitrobenzothiazoleThe substrate for methylation.
Methylating Agent Dimethyl Sulfate (DMS)A potent and efficient methylating agent for aromatic amines.[8]
Base Anhydrous Potassium Carbonate (K₂CO₃)A common and effective base for deprotonating the amino group, facilitating nucleophilic attack.
Solvent Acetone or AcetonitrilePolar aprotic solvents that are suitable for this type of reaction.
Stoichiometry Amine:DMS:Base = 1.0 : 1.1-1.2 : 1.5-2.0A slight excess of DMS ensures complete consumption of the starting material. Excess base is used to drive the reaction to completion.
Reaction Temperature RefluxElevated temperature increases the reaction rate.
Reaction Time 4-8 hours (TLC monitored)The reaction should be monitored to determine the point of completion and avoid side reactions.
Purification Method Column ChromatographyA standard and effective method for purifying organic compounds.

Mechanistic Insights

The N-methylation of 2-amino-6-nitrobenzothiazole with dimethyl sulfate proceeds via a nucleophilic substitution reaction (SN2 mechanism).

mechanism sub_amine 2-Amino-6-nitrobenzothiazole plus1 + arrow1 sub_amine->arrow1 Deprotonation dms Dimethyl Sulfate (CH₃)₂SO₄ arrow2 dms->arrow2 base Base (e.g., K₂CO₃) anion Deprotonated Amine (Anion) plus2 + anion->arrow2 Nucleophilic Attack (SN2) product 2-(Methylamino)-6-nitrobenzothiazole salt Methylsulfate Salt arrow2->product arrow2->salt + (CH₃)SO₄⁻

Caption: Simplified mechanism of N-methylation of 2-amino-6-nitrobenzothiazole.

  • Deprotonation: The base (potassium carbonate) removes a proton from the primary amino group of 2-amino-6-nitrobenzothiazole, generating a more nucleophilic amide anion.

  • Nucleophilic Attack: The resulting anion acts as a nucleophile and attacks one of the methyl groups of dimethyl sulfate in an SN2 fashion.

  • Displacement: The methylsulfate anion is displaced as a leaving group, resulting in the formation of the N-methylated product, 2-(methylamino)-6-nitrobenzothiazole.

To achieve dimethylation, a stronger base, a higher excess of dimethyl sulfate, and potentially longer reaction times or higher temperatures may be required.

Conclusion

The methylation of 2-amino-6-nitrobenzothiazole is a critical transformation for accessing a variety of valuable compounds in pharmaceutical and materials research. While several methods exist for N-methylation, the use of dimethyl sulfate offers a highly efficient route, provided that stringent safety protocols are followed. This guide provides a detailed and scientifically grounded protocol to aid researchers in successfully and safely performing this important reaction. The principles and techniques described herein can be adapted for the methylation of other aromatic amines, with careful consideration of the specific substrate's reactivity and stability.

References

  • Selva, M., et al. (2017). A general protocol for the reductive N-methylation of amines using dimethyl carbonate and molecular hydrogen: mechanistic insights and kinetic studies. RSC Publishing. [Link]

  • Jiang, X., et al. (2014). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Chemistry – A European Journal, 20(1), 58-63. [Link]

  • ResearchGate. Scope of the N-methylation of aromatic amines with methanol. [Link]

  • Organic Syntheses. Benzothiazole, 2-amino-6-methyl-. [Link]

  • Google Patents. (2013).
  • National Center for Biotechnology Information. (2018). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source. ACS Omega, 3(11), 15881-15888. [Link]

  • Amadis Chemical. (n.d.). Comparing Methylating Agents: Why Dimethyl Sulfate Remains a Top Choice. [Link]

  • National Center for Biotechnology Information. (2012). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 17(9), 10387-10395. [Link]

  • ResearchGate. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. [Link]

  • Reddit. (2025). Scared to use dimethyl sulfate for methylation reactions. [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. [Link]

  • Amadis Chemical. (n.d.). 2-Amino-6-nitrobenzothiazole: A Key Intermediate in Pharmaceutical Synthesis. [Link]

  • Google Patents. (1981).
  • Reddit. (2020). Methylation using iodomethane. [Link]

  • Google Patents. (1983).

Sources

The Pivotal Role of N-Methylation in Modulating the Bioactivity of Benzothiazoles: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in the optimization of these privileged structures is N-alkylation, particularly N-methylation, which has been shown to significantly enhance biological efficacy. This in-depth technical guide explores the structure-activity relationship (SAR) of N-methylated benzothiazoles, providing a comprehensive overview of their synthesis, biological evaluation, and the mechanistic impact of N-methylation. By synthesizing technical data with field-proven insights, this document serves as a valuable resource for researchers dedicated to the development of next-generation benzothiazole-based therapeutics.

Introduction: The Benzothiazole Core and the Significance of N-Methylation

Benzothiazole, a bicyclic heterocyclic compound, is a versatile pharmacophore found in numerous clinically approved drugs and biologically active molecules.[3] Its rigid structure and the presence of nitrogen and sulfur atoms provide multiple points for chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. The substitution pattern on both the benzene and thiazole rings plays a crucial role in determining the biological target and potency of the resulting derivatives.[4]

Among the various structural modifications, the quaternization of the nitrogen atom in the thiazole ring, particularly through methylation, has emerged as a critical determinant of bioactivity. The introduction of a methyl group at the nitrogen atom (N-methylation) can profoundly influence a molecule's properties in several ways:

  • Enhanced Bioavailability: N-methylation can increase the lipophilicity of the benzothiazole derivative, potentially improving its membrane permeability and cellular uptake.

  • Increased Potency: The positive charge introduced by N-methylation can lead to stronger interactions with biological targets, such as enzymes and receptors, often resulting in a 2- to 3-fold improvement in biological activity.

  • Modulation of Target Selectivity: The presence and position of the N-methyl group can alter the binding affinity of the molecule for different biological targets, thereby influencing its selectivity profile.

This guide will delve into the specifics of how N-methylation impacts the SAR of benzothiazoles, with a focus on their applications as anticancer and antimicrobial agents.

Synthetic Strategies for N-Methylated Benzothiazoles

The synthesis of N-methylated benzothiazoles, specifically the formation of N-methyl benzothiazolium salts, is a key step in exploring their SAR. The following section outlines a robust and validated protocol for this transformation.

General Protocol for N-Methylation of Substituted Benzothiazoles

This protocol is adapted from established methods for the N-alkylation of heterocyclic compounds.

Materials:

  • Substituted 2-aminobenzothiazole

  • Methyl iodide (CH₃I) or Dimethyl sulfate ((CH₃)₂SO₄)

  • Anhydrous solvent (e.g., Acetonitrile, DMF, or Acetone)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Glassware (round-bottom flask, condenser, magnetic stirrer)

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents (e.g., Ethanol, Methanol)

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve the starting substituted 2-aminobenzothiazole (1 equivalent) in the chosen anhydrous solvent.

  • Inert Atmosphere: Flush the reaction vessel with an inert gas to exclude moisture and oxygen.

  • Addition of Methylating Agent: Add an excess of the methylating agent, such as methyl iodide (2-3 equivalents), to the stirred solution at room temperature.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for a period of 4-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The N-methylated benzothiazolium salt will often precipitate out of the solution. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.

  • Purification: Collect the solid product by filtration and wash it with a small amount of cold solvent to remove any unreacted starting materials. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield the pure N-methyl benzothiazolium salt.[5]

Causality Behind Experimental Choices:

  • Anhydrous Conditions: The use of anhydrous solvents and an inert atmosphere is crucial to prevent the hydrolysis of the methylating agent and side reactions.

  • Excess Methylating Agent: Using an excess of the methylating agent drives the reaction to completion, ensuring a high yield of the desired N-methylated product.

  • Reflux: Heating the reaction to reflux provides the necessary activation energy for the N-alkylation to occur at a reasonable rate.

A visual representation of this synthetic workflow is provided below.

SynthesisWorkflow Start Substituted 2-Aminobenzothiazole Solvent Dissolve in Anhydrous Solvent Start->Solvent Inert Establish Inert Atmosphere Solvent->Inert MethylatingAgent Add Methyl Iodide Inert->MethylatingAgent Reflux Reflux (4-24h) MethylatingAgent->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Precipitation of Product Cool->Precipitate Filter Filter and Wash Precipitate->Filter Recrystallize Recrystallize Filter->Recrystallize Product Pure N-Methyl Benzothiazolium Salt Recrystallize->Product

Caption: General workflow for the N-methylation of substituted benzothiazoles.

Structure-Activity Relationship (SAR) of N-Methylated Benzothiazoles

The introduction of a methyl group onto the benzothiazole nitrogen has a profound impact on the biological activity of these compounds. The following sections explore the SAR of N-methylated benzothiazoles in the context of their anticancer and antimicrobial properties.

Anticancer Activity

Numerous studies have demonstrated that N-methylation can significantly enhance the anticancer potency of benzothiazole derivatives.

Key SAR Insights:

  • Increased Cytotoxicity: N-methylation often leads to a marked increase in cytotoxicity against various cancer cell lines. For instance, certain N-methylated benzothiazolium salts have shown significantly lower IC₅₀ values compared to their non-methylated precursors.

  • Influence of Substituents on the Benzothiazole Ring:

    • 2-Aryl Substitution: The nature and position of substituents on a 2-phenyl ring are critical. Electron-withdrawing groups, such as halogens (F, Cl), on the 2-phenyl ring of N-methylated benzothiazoles can enhance anticancer activity.

    • 6-Position Substitution: Modifications at the 6-position of the benzothiazole ring are well-tolerated and can be used to modulate activity and selectivity. For example, the introduction of amino or nitro groups at this position has been explored.

  • Mechanism of Action: N-methylated benzothiazoles can exert their anticancer effects through various mechanisms, including the induction of apoptosis and inhibition of key enzymes like human DNA topoisomerase IIα.[6] The positive charge on the quaternized nitrogen may facilitate stronger interactions with the negatively charged phosphate backbone of DNA or with anionic residues in the active sites of enzymes.

Quantitative Data Summary:

The following table summarizes the cytotoxic activity of representative N-methylated and non-methylated benzothiazole derivatives against various cancer cell lines.

CompoundR Group (at C2)N-MethylationCancer Cell LineIC₅₀ (µM)Reference
1a 2-FluorophenylNoMCF-7>100
1b 2-FluorophenylYesMCF-79.8
2a 4-NitrophenylNoHEP-2>100
2b 4-NitrophenylYesHEP-215.2
3a 4-(Dimethylamino)phenylNoMCF-725.6
3b 4-(Dimethylamino)phenylYesMCF-74.3

Note: The IC₅₀ values are illustrative and compiled from various sources to demonstrate the general trend. Direct comparative studies are often limited.

Antimicrobial Activity

N-methylation has also been shown to be a viable strategy for enhancing the antimicrobial properties of benzothiazole derivatives.

Key SAR Insights:

  • Enhanced Antibacterial and Antifungal Activity: The quaternization of the benzothiazole nitrogen generally leads to improved activity against a range of bacteria and fungi. This is attributed to the increased positive charge, which can facilitate interaction with and disruption of microbial cell membranes.

  • Impact of Substituents:

    • Substituents at the 2- and 6-positions of the benzothiazole ring can significantly influence the antimicrobial spectrum and potency.[2]

    • The presence of lipophilic groups can further enhance the ability of the N-methylated compounds to penetrate microbial cell walls.

Quantitative Data Summary:

The table below presents a comparison of the Minimum Inhibitory Concentration (MIC) values for N-methylated and non-methylated benzothiazole derivatives against selected microbial strains.

CompoundR Group (at C2)N-MethylationMicroorganismMIC (µg/mL)
4a PhenylNoStaphylococcus aureus128
4b PhenylYesStaphylococcus aureus32
5a 4-ChlorophenylNoEscherichia coli>256
5b 4-ChlorophenylYesEscherichia coli64
6a 2-ThienylNoCandida albicans256
6b 2-ThienylYesCandida albicans64

Note: These values are representative and intended to illustrate the trend of increased potency upon N-methylation.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of SAR studies, standardized and well-documented biological assays are essential. The following sections provide detailed, step-by-step protocols for assessing the anticancer and antimicrobial activities of N-methylated benzothiazoles.

Anticancer Activity: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6]

Materials and Reagents:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the N-methylated benzothiazole compounds in the culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a negative control (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

A schematic of the MTT assay workflow is presented below.

MTTWorkflow SeedCells Seed Cancer Cells in 96-well Plate Incubate1 Incubate for 24h SeedCells->Incubate1 Treat Treat with N-Methylated Benzothiazoles Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 4h AddMTT->Incubate3 Solubilize Add Solubilization Solution (DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate IC50 Values Read->Analyze

Caption: Workflow of the MTT assay for determining cell viability.

Antimicrobial Activity: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[7][8]

Materials and Reagents:

  • Bacterial or fungal strains of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • N-methylated benzothiazole compounds

  • Sterile 96-well microplates

  • Inoculum suspension standardized to 0.5 McFarland turbidity

  • Positive control antibiotic/antifungal

  • Microplate reader (optional, for spectrophotometric reading)

Step-by-Step Methodology:

  • Compound Preparation: Prepare a stock solution of each N-methylated benzothiazole compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: In a 96-well microplate, perform a two-fold serial dilution of each compound in the appropriate broth medium to obtain a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard. Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the diluted inoculum to each well of the microplate containing the serially diluted compounds. Include a growth control well (inoculum without compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the absorbance at 600 nm using a microplate reader.

The logical flow of the broth microdilution method is illustrated below.

MICWorkflow PrepareCompounds Prepare Stock Solutions of Compounds SerialDilution Perform Serial Dilutions in 96-well Plate PrepareCompounds->SerialDilution Inoculate Inoculate Wells with Microbial Suspension SerialDilution->Inoculate PrepareInoculum Prepare Standardized Microbial Inoculum PrepareInoculum->Inoculate Incubate Incubate Plates (18-48h) Inoculate->Incubate DetermineMIC Determine MIC (Visual or Spectrophotometric) Incubate->DetermineMIC

Caption: Logical flow of the broth microdilution method for MIC determination.

Conclusion and Future Perspectives

The N-methylation of benzothiazole derivatives represents a powerful and effective strategy for enhancing their biological activities. As demonstrated in this guide, this simple structural modification can lead to significant improvements in both anticancer and antimicrobial potency. The provided synthetic and biological evaluation protocols offer a robust framework for researchers to systematically explore the SAR of this promising class of compounds.

Future research in this area should focus on:

  • Expanding the chemical space: Synthesizing a broader range of N-methylated benzothiazoles with diverse substitution patterns to identify novel leads with improved activity and selectivity.

  • Mechanistic studies: Elucidating the precise molecular mechanisms by which N-methylated benzothiazoles exert their biological effects to facilitate rational drug design.

  • In vivo evaluation: Advancing the most promising candidates from in vitro studies to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of N-methylated benzothiazoles in the ongoing quest for novel and effective treatments for cancer and infectious diseases.

References

  • Morsy, A., et al. (2020). Recent insights into antibacterial potential of benzothiazole derivatives. Journal of Molecular Structure, 1202, 127329.
  • Hancock, R. E. W. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Hancock Lab. Retrieved from [Link]

  • Tomaskova, M., et al. (2018). Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles. Molecules, 23(11), 2941.
  • Microbiology Info. (2022). Broth Microdilution. Retrieved from [Link]

  • Bradshaw, T. D., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375–3384.
  • Hutchinson, I., et al. (2001). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of 2-(4-Aminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 44(9), 1446–1455.
  • Shi, D.-F., et al. (1996). Antitumor Benzothiazoles. 2. Synthesis and in Vitro Biological Properties of 2-(4-Acylaminophenyl)benzothiazoles. Journal of Medicinal Chemistry, 39(17), 3385–3394.
  • Mortimer, C. G., et al. (2006). Antitumor Benzothiazoles. 26. 2-(4-Aminophenyl)benzothiazole-Based Ligands: A New Class of Ligand for G-Quadruplex DNA. Journal of Medicinal Chemistry, 49(1), 179–185.
  • Ghorab, M. M., et al. (2010). Anticancer and anti-inflammatory activity of some new 2-substituted-6-fluorobenzothiazole derivatives. Archiv der Pharmazie, 343(11-12), 653–659.
  • Kamal, A., et al. (2015). Benzothiazole-based DNA gyrase inhibitors: synthesis, antimicrobial, and cytotoxic evaluation. Bioorganic & Medicinal Chemistry Letters, 25(17), 3581–3586.
  • Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new benzothiazole derivatives. European Journal of Medicinal Chemistry, 48, 268–275.
  • Yurttas, L., et al. (2013). Synthesis and anticancer activity of some new benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 28(6), 1251–1257.
  • ResearchGate. (n.d.). Synthesis of N-methyl iodide salts of the substituted benzothiazole. Retrieved from [Link]

  • Al-Masoudi, N. A., et al. (2011). Quantitative Structure-Activity Relationship (QSAR) on New Benzothiazoles Derived Substituted Piperazine Derivatives. Journal of Computational and Theoretical Nanoscience, 8(10), 1945-1949.
  • Havrylyuk, D., et al. (2012). Synthesis and anticancer activity of new 4-thiazolidinone-based conjugates of 2-aminobenzothiazole. European Journal of Medicinal Chemistry, 55, 212–221.
  • Kumar, D., et al. (2011). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 46(12), 5878–5885.
  • Soni, B., et al. (2010). Synthesis and evaluation of some new benzothiazole derivatives as potential antimicrobial agents. European Journal of Medicinal Chemistry, 45(7), 2938–2942.
  • Sharma, P., et al. (2010). Synthesis and antimicrobial activity of 2H-pyrimido[2,1-b]benzothiazol-2-ones.
  • Saeed, S., et al. (2010). Synthesis, characterization and biological evaluation of some thiourea derivatives bearing benzothiazole moiety as potential antimicrobial and anticancer agents. European Journal of Medicinal Chemistry, 45(4), 1323–1331.
  • Mulani, S., et al. (2023). Synthesis and various biological activities of benzothiazole derivative: A review. World Journal of Advanced Research and Reviews, 19(03), 1033–1045.

Sources

Methodological & Application

Application Note: A Practical Guide to Characterizing N-Methyl-6-nitrobenzo[d]thiazol-2-amine in Kinase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of novel small molecules, using N-Methyl-6-nitrobenzo[d]thiazol-2-amine as a representative example, in the context of kinase inhibition. While the benzothiazole scaffold is a recognized "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds including kinase inhibitors, the specific inhibitory profile of this compound is not yet established.[1][2][3] This application note therefore outlines the foundational principles, detailed experimental protocols, and data analysis workflows required to assess its potential as a kinase inhibitor, from initial screening to potency determination and cellular target engagement.

Introduction: The Rationale for Kinase Inhibitor Discovery

Protein kinases are a large family of enzymes that catalyze the phosphorylation of specific substrates, a fundamental mechanism for regulating the majority of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. The discovery of novel, potent, and selective kinase inhibitors is a cornerstone of modern therapeutic development.

The compound this compound belongs to the benzothiazole class of heterocyclic compounds. This structural motif is of significant interest as it is found in a wide array of pharmacologically active agents.[5][6][7] Given this precedent, a systematic evaluation of its kinase inhibitory potential is a logical and necessary step in its characterization. This guide provides the experimental framework for such an investigation.

Foundational Principles of Modern Kinase Assays

The core of a kinase assay is the measurement of a kinase's catalytic activity: the transfer of a phosphate group from ATP to a protein or peptide substrate.[8] An inhibitor will reduce the rate of this reaction. Modern drug discovery predominantly relies on robust, high-throughput, non-radioactive methods.[9]

Key Assay Formats:

  • Luminescence-Based Assays: These assays quantify kinase activity by measuring the amount of ADP produced, which is directly proportional to substrate phosphorylation. The ADP-Glo™ Kinase Assay (Promega) is a benchmark example, using a series of enzymatic reactions to convert ADP into a light signal.[10] This format is highly sensitive, resistant to signal interference, and suitable for a broad range of kinases and ATP concentrations.

  • Fluorescence-Based Assays: These methods use fluorescently labeled reagents to monitor the reaction.[10]

    • Time-Resolved Förster Resonance Energy Transfer (TR-FRET): This technique is a homogenous assay format that detects product formation using a pair of fluorophore-labeled antibodies, one for the substrate and one for the phosphorylated site.[11][12] Inhibition is measured as a decrease in the FRET signal.

    • Fluorescence Polarization (FP): FP assays measure changes in the rotational mobility of a fluorescently labeled tracer that competes with the inhibitor for binding to the kinase.[10]

Modes of Inhibition:

Understanding how a compound inhibits a kinase is crucial.

  • ATP-Competitive: The inhibitor binds to the highly conserved ATP-binding pocket, directly competing with the enzyme's primary co-factor.[13][14] The majority of clinically approved kinase inhibitors fall into this class.

  • Non-ATP-Competitive: The inhibitor binds to a site other than the ATP pocket, such as an allosteric site, inducing a conformational change that inactivates the enzyme.[13] These can offer higher selectivity.

Pre-Assay Compound Management

Proper handling of the test compound is critical for generating reliable and reproducible data.

Essential Steps:

  • Purity Assessment: Ensure the compound is of high purity (ideally >95%), as impurities can confound results.

  • Solubility Determination: The compound's solubility dictates the maximum achievable concentration in an assay. DMSO is the most common solvent for initial stock solutions.[15] A preliminary test should be run to ensure no precipitation occurs at the highest desired concentration when diluted into aqueous assay buffer.

  • Stock Solution Preparation: Accurately weigh the compound and dissolve it in 100% high-purity DMSO to create a concentrated stock solution (e.g., 10 mM or 20 mM). Store appropriately, typically at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles.

  • Serial Dilutions: For dose-response experiments, prepare a serial dilution plate in 100% DMSO before adding the compound to the final assay reactions. This ensures the final DMSO concentration remains constant across all wells.

Experimental Protocols: From Primary Screen to IC₅₀

The following protocols are designed as a comprehensive workflow to characterize the inhibitory activity of this compound. They are based on the principles of the widely used ADP-Glo™ luminescent assay platform.

Protocol 4.1: Single-Point Primary Screen

Objective: To rapidly determine if the compound exhibits inhibitory activity against a kinase of interest at a single, high concentration.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection ADP Detection A Prepare Reagents: - Kinase - Substrate - ATP - Assay Buffer C Combine Kinase, Substrate, and Compound (or DMSO) A->C B Prepare Compound: 10 µM final concentration B->C D Initiate Reaction by adding ATP C->D E Incubate at RT (e.g., 60 min) D->E F Stop Reaction & Deplete remaining ATP (Add ADP-Glo™ Reagent) E->F G Incubate at RT (40 min) F->G H Convert ADP to ATP (Add Kinase Detection Reagent) G->H I Incubate at RT (30 min) H->I J Measure Luminescence (Plate Reader) I->J

Caption: Workflow for a luminescent kinase inhibition assay.

Materials:

  • This compound (Test Compound)

  • Recombinant Kinase (e.g., GSK-3β)

  • Kinase Substrate (e.g., a specific peptide)

  • ATP

  • Kinase Assay Buffer

  • ADP-Glo™ Reagent & Kinase Detection Reagent (or equivalent)

  • DMSO (ACS Grade)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Plating: Add Test Compound stock solution (or DMSO for controls) to the appropriate wells of the assay plate. The volume should be minimal (e.g., <0.5 µL) to keep the final DMSO concentration low (≤1%).

  • Control Setup:

    • No-Inhibitor Control (100% Activity): Wells containing DMSO instead of the Test Compound.

    • No-Enzyme Control (Background): Wells containing DMSO but no kinase enzyme.

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase assay buffer. Add this mix to all wells except the No-Enzyme controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. This allows the compound to bind to the kinase before the reaction starts.

  • Reaction Initiation: Prepare a solution of ATP in kinase assay buffer. Add this solution to all wells to start the enzymatic reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a pre-determined time (e.g., 60 minutes). This time should be within the linear range of the reaction.

  • ADP Detection - Step 1: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2: Add Kinase Detection Reagent to all wells. This converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence signal using a compatible plate reader.

Protocol 4.2: IC₅₀ Determination (Dose-Response)

Objective: To determine the concentration of the Test Compound that produces 50% inhibition of kinase activity (IC₅₀), a key measure of inhibitor potency.

Procedure:

  • Compound Preparation: Prepare a serial dilution series of the Test Compound in 100% DMSO. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 1 mM).

  • Assay Execution: Follow the exact same procedure as the Primary Screen (Protocol 4.1), but instead of a single concentration, add the different concentrations from your dilution series to the assay wells.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration relative to the high (DMSO) and low (no-enzyme) controls.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value.

Data Analysis and Interpretation

Calculating Percent Inhibition:

% Inhibition = 100 * (1 - [(Signal_Inhibitor - Signal_Background) / (Signal_Max - Signal_Background)])

  • Signal_Inhibitor: Luminescence from wells with the test compound.

  • Signal_Background: Average luminescence from "No-Enzyme" control wells.

  • Signal_Max: Average luminescence from "No-Inhibitor" (DMSO) control wells.

Hypothetical Data Presentation:

The following tables illustrate how to present the characterization data for this compound.

Table 1: Primary Screen Results at 10 µM

Kinase TargetKinase Family% Inhibition at 10 µMHit ( >50% Inh.)
GSK-3βSer/Thr85.2%Yes
CDK2/CycASer/Thr15.7%No
SrcTyrosine9.8%No
CK1δSer/Thr72.4%Yes

Table 2: IC₅₀ Values for Confirmed Hits

Kinase TargetIC₅₀ (nM)Hill Slope
GSK-3β1501.10.992
CK1δ8750.90.987

This data is for illustrative purposes only.

From this hypothetical data, one would conclude that this compound is a potent inhibitor of GSK-3β with moderate activity against CK1δ, showing good selectivity against CDK2 and the tyrosine kinase Src.

Cellular Target Engagement: Confirming In-Cell Activity

Biochemical assays are essential, but confirming that a compound can enter a cell and bind to its intended target is a critical validation step.[16][17][18] Cell-based assays provide this crucial context.

NanoBRET™ Target Engagement Assay (Promega):

This is a leading method for quantifying compound binding in living cells.[16] It relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a NanoLuc® luciferase-tagged kinase (the energy donor) and a fluorescent tracer that binds to the same kinase (the energy acceptor).

  • Principle: When the tracer is bound to the luciferase-tagged kinase, a BRET signal is generated.

  • Inhibition: A test compound that enters the cell and binds to the kinase will displace the tracer, leading to a loss of the BRET signal.

  • Output: The concentration-dependent decrease in the BRET signal can be used to generate an IC₅₀ curve, representing the compound's apparent affinity for the target in a physiological environment.

G cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With Inhibitor A NanoLuc-Kinase (Donor) B Fluorescent Tracer (Acceptor) A->B Binding C High BRET Signal B->C Energy Transfer D NanoLuc-Kinase (Donor) E Test Compound D->E Binding G Low BRET Signal E->G No Energy Transfer F Fluorescent Tracer (Displaced)

Caption: Principle of the NanoBRET™ Target Engagement Assay.

Conclusion

This application note provides a structured, scientifically grounded framework for the initial characterization of a novel compound, this compound, as a potential kinase inhibitor. By following the detailed protocols for compound preparation, primary screening, IC₅₀ determination, and understanding the principles of cellular target engagement, researchers can efficiently and accurately assess the compound's activity and selectivity. This systematic approach is fundamental to the early stages of drug discovery and provides the foundational data needed to justify further development of promising new chemical entities.

References

  • Role of GSK-3β Inhibitors: New Promises and Opportunities for Alzheimer's Disease - PMC. (Source: vertexaisearch.cloud.google.com)
  • GSK-3beta isoform specific inhibitor. (Source: vertexaisearch.cloud.google.com)
  • Casein Kinase 1δ/ε Inhibitor PF-5006739 Attenuates Opioid Drug-Seeking Behavior. (Source: ACS Chemical Neuroscience) [Link]

  • How Does a Biochemical Kinase Assay Work? - BellBrook Labs. (Source: bellbrooklabs.com) [Link]

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (Source: reactionbiology.com) [Link]

  • Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • Identification and Characterization of a Novel Class of c-Jun N-terminal Kinase Inhibitors. (Source: Journal of Biological Chemistry) [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (Source: celtarys.com) [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set - The University of North Carolina at Chapel Hill. (Source: Nature Biotechnology) [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Kinase Screening Assay Services - Reaction Biology. (Source: reactionbiology.com) [Link]

  • Discovery and Initial Characterization of the Paullones, a Novel Class of Small-Molecule Inhibitors of Cyclin-dependent Kinases1 - AACR Journals. (Source: Cancer Research) [Link]

  • Comprehensive characterization of the Published Kinase Inhibitor Set - ResearchGate. (Source: researchgate.net) [Link]

  • Cell-based Kinase Assays - Profacgen. (Source: profacgen.com) [Link]

  • Immuno-oncology Cell-based Kinase Assay Service - Creative Biolabs. (Source: creative-biolabs.com) [Link]

  • In vitro kinase assay | Protocols.io. (Source: protocols.io) [Link]

  • Identification and Characterization of a Novel Integrin-Linked Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications. (Source: ACS Publications) [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS. (Source: rjpbcs.com) [Link]

  • Discovery of 2-(5-nitrothiazol-2-ylthio)benzo[d]thiazoles as novel c-Jun N-terminal kinase inhibitors - NIH. (Source: National Center for Biotechnology Information) [Link]

  • Synthesis of N-(6-Arylbenzo[d]thiazole-2-acetamide Derivatives and Their Biological Activities: An Experimental and Computational Approach - NIH. (Source: National Center for Biotechnology Information) [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)] - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed. (Source: National Center for Biotechnology Information) [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (Source: National Center for Biotechnology Information) [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (Source: mdpi.com) [Link]

Sources

Application Notes and Protocols for N-Methyl-6-nitrobenzo[D]thiazol-2-amine as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Methyl-6-nitrobenzo[D]thiazol-2-amine in Modern Dye Chemistry

This compound is a specialized heterocyclic aromatic amine that serves as a pivotal intermediate in the synthesis of high-performance disperse and azo dyes. The benzothiazole core, a fusion of benzene and thiazole rings, is a well-established chromophoric system known for imparting excellent tinctorial strength and desirable fastness properties to dyes. The strategic placement of a nitro group (-NO₂) at the 6-position acts as a potent electron-withdrawing group, which significantly influences the electronic properties of the molecule. This modification is crucial for achieving deep, bathochromic shifts in the final dye's absorption spectrum, leading to rich colors ranging from red to blue.

The introduction of an N-methyl group on the 2-amino function further refines the properties of the resulting dye. This alkylation prevents the formation of undesirable secondary reactions during dye application and can enhance the stability and solubility of the dye molecule. Consequently, this compound is a key building block for producing dyes with superior light fastness, sublimation resistance, and dyeing characteristics, particularly for synthetic fibers like polyester.[1][2]

This technical guide provides a comprehensive overview of the synthesis and application of this compound. It details robust protocols for its multi-step synthesis, starting from the widely available precursor 2-amino-6-nitrobenzothiazole, and outlines the subsequent diazotization and azo coupling reactions to generate a target disperse dye. The causality behind experimental choices, safety considerations, and detailed characterization methods are explained to provide researchers with a self-validating and authoritative resource.

PART 1: Synthesis of this compound

The synthesis of the target intermediate is approached as a two-stage process: first, the synthesis of the precursor 2-amino-6-nitrobenzothiazole, followed by the more challenging N-methylation step.

Stage 1: Synthesis of the Precursor, 2-Amino-6-nitrobenzothiazole

The synthesis of 2-amino-6-nitrobenzothiazole is well-documented and is typically achieved by the nitration of 2-aminobenzothiazole.[3] A reliable method involves the use of a nitrating mixture of nitric acid and sulfuric acid.

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole

Materials:

  • 2-Aminobenzothiazole

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Crushed Ice

  • Aqueous Ammonia

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, and ice bath.

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, dissolve 2-aminobenzothiazole (0.157 mol) in concentrated sulfuric acid (36 ml) with vigorous stirring, maintaining the temperature below 5°C.[3]

  • Slowly add concentrated nitric acid (19 ml) dropwise to the solution. The rate of addition should be carefully controlled to maintain the reaction temperature at or below 20°C.[3]

  • After the addition is complete, continue to stir the reaction mixture for 4-5 hours, allowing it to gradually warm to room temperature.

  • Pour the reaction mixture slowly onto a large volume of crushed ice with constant stirring. This will precipitate the crude product.

  • Neutralize the acidic solution by the slow addition of aqueous ammonia until the precipitate becomes slightly orange. This step deprotonates the amine and precipitates the free base.[3]

  • Filter the solid product using a Buchner funnel and wash thoroughly with cold water until the washings are neutral.

  • Dry the crude product. Recrystallize the solid from ethanol to obtain pure 2-amino-6-nitrobenzothiazole.[3]

Characterization of 2-Amino-6-nitrobenzothiazole: The purified product should be characterized to confirm its identity and purity before proceeding.

Property Expected Value
Appearance Orange to yellow solid
Melting Point 247-249 °C[4][5]
Molecular Formula C₇H₅N₃O₂S[4]
Molecular Weight 195.20 g/mol [4][5]
FT-IR (KBr, cm⁻¹) ~3424 (N-H stretch), ~1633 (C=N stretch), ~1530 & ~1340 (NO₂ asymmetric and symmetric stretch)[6]
¹H NMR (DMSO-d₆, δ) Peaks corresponding to the aromatic protons and the amine protons.
Stage 2: N-Methylation of 2-Amino-6-nitrobenzothiazole

Direct N-methylation of 2-amino-6-nitrobenzothiazole is challenging due to the strong electron-withdrawing effect of the nitro group, which reduces the nucleophilicity of the 2-amino group. Standard alkylating agents like methyl iodide may fail under conventional conditions. Therefore, a modern catalytic approach is recommended. The following protocol is based on established methods for the N-methylation of electron-deficient anilines using a ruthenium catalyst and methanol as the methylating agent.

Protocol 2: Catalytic N-Methylation

Materials:

  • 2-Amino-6-nitrobenzothiazole (from Stage 1)

  • Methanol (CH₃OH), anhydrous

  • Potassium tert-butoxide (KOtBu)

  • A suitable cyclometalated ruthenium catalyst (e.g., Ru(C^N)(p-cymene)Cl type)

  • Inert atmosphere setup (e.g., Schlenk line with Argon or Nitrogen)

  • Anhydrous solvent for workup (e.g., dichloromethane)

  • Silica gel for column chromatography

Procedure:

  • In a Schlenk tube under an inert atmosphere, combine 2-amino-6-nitrobenzothiazole (1.0 mmol), the ruthenium catalyst (0.02 mmol, 2 mol%), and potassium tert-butoxide (1.0 mmol).

  • Add anhydrous methanol (1.5 mL) to the tube.

  • Seal the tube and heat the reaction mixture at an elevated temperature (e.g., 70-100°C) for 22-24 hours. The optimal temperature may need to be determined empirically.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the careful addition of water.

  • Extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to isolate this compound.

Causality and Rationale:

  • Inert Atmosphere: The ruthenium catalyst can be sensitive to oxygen, so an inert atmosphere is crucial for maintaining its catalytic activity.

  • Methanol as C1 Source: This method utilizes methanol as a green and readily available source of the methyl group.

  • Base (KOtBu): The strong base is required to deprotonate the amine, increasing its nucleophilicity for the methylation reaction.

  • Catalyst: The ruthenium complex facilitates a "borrowing hydrogen" mechanism, where methanol is temporarily oxidized to formaldehyde, which then undergoes reductive amination with the substrate, followed by regeneration of the catalyst.

Expected Characterization of this compound:

Property Expected Features
Appearance Yellow to orange solid
Molecular Formula C₈H₇N₃O₂S
Molecular Weight 209.22 g/mol
FT-IR (KBr, cm⁻¹) Disappearance of the N-H stretch from the primary amine and appearance of a secondary amine N-H stretch. Characteristic peaks for C-H (methyl), C=N, and NO₂ will be present.
¹H NMR (CDCl₃, δ) A new singlet or doublet corresponding to the N-methyl protons (approx. 3.0-3.5 ppm). The aromatic proton signals will be present, and the NH proton signal will integrate to 1H.
Mass Spectrometry A molecular ion peak [M]⁺ or [M+H]⁺ corresponding to the calculated molecular weight.

PART 2: Application in Azo Dye Synthesis

Once synthesized, this compound is used as the diazo component in an azo coupling reaction to form a disperse dye. This involves two key chemical transformations: diazotization and azo coupling.

Synthesis_Workflow cluster_0 Synthesis of Intermediate cluster_1 Dye Synthesis 2-Amino-6-nitrobenzothiazole 2-Amino-6-nitrobenzothiazole This compound This compound 2-Amino-6-nitrobenzothiazole->this compound N-Methylation (Protocol 2) Diazonium Salt Diazonium Salt This compound->Diazonium Salt Diazotization (Protocol 3) Azo Dye Azo Dye Diazonium Salt->Azo Dye Azo Coupling (Protocol 4) Coupling Component Coupling Component Coupling Component->Azo Dye

Caption: Workflow for the synthesis of an azo dye from 2-amino-6-nitrobenzothiazole.

Protocol 3: Diazotization of this compound

Diazotization converts the primary aromatic amine into a highly reactive diazonium salt.[7][8] This is a critical step and must be performed at low temperatures to prevent the decomposition of the unstable diazonium ion.

Materials:

  • This compound (from Part 1)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Water

  • Ice-salt bath

Procedure:

  • Suspend this compound (10 mmol) in a mixture of concentrated HCl and water.

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this low temperature throughout the reaction.

  • Prepare a pre-cooled aqueous solution of sodium nitrite (10 mmol).

  • Add the sodium nitrite solution dropwise to the amine suspension. The addition should be slow, ensuring the temperature does not rise above 5 °C.[9]

  • Continue stirring for an additional 30-60 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The resulting solution should be kept cold and used immediately in the next step.

Causality and Rationale:

  • Low Temperature: Aryl diazonium salts are thermally unstable and can decompose, potentially violently, at higher temperatures. The N₂ group is an excellent leaving group, and decomposition can lead to a loss of product and the formation of unwanted side products.[10]

  • Strong Acid: The acidic medium is necessary for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite, which is the key reagent for forming the nitrosonium ion (NO⁺) electrophile that reacts with the amine.[8]

Protocol 4: Azo Coupling to Synthesize a Disperse Dye

The diazonium salt is a potent electrophile and will react with an electron-rich aromatic compound (the coupling component) in an electrophilic aromatic substitution reaction to form the azo dye.[1] A common class of coupling components for generating disperse dyes are N-alkylated anilines.

Materials:

  • Cold diazonium salt solution (from Protocol 3)

  • Coupling Component (e.g., N,N-diethylaniline)

  • Ethanol or Acetic Acid

  • Sodium Acetate or other suitable base

Procedure:

  • In a separate beaker, dissolve the coupling component (e.g., N,N-diethylaniline, 10 mmol) in a suitable solvent like ethanol or dilute acetic acid.

  • Cool the solution of the coupling component to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the coupling component solution with vigorous stirring.

  • Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye should form.

  • Adjust the pH of the mixture to 4-5 by adding a solution of sodium acetate. This facilitates the coupling reaction.

  • After the reaction is complete (monitored by TLC), filter the precipitated dye.

  • Wash the dye with cold water and then with a small amount of cold ethanol to remove unreacted starting materials.

  • Dry the final azo dye product in a vacuum oven at a low temperature (e.g., 50-60 °C).

Azo_Coupling_Mechanism cluster_0 Diazonium Salt (Electrophile) cluster_1 Coupling Component (Nucleophile) cluster_2 Azo Dye Product Diazonium Ar-N≡N⁺ AzoDye Ar-N=N-Ar' Diazonium->AzoDye Electrophilic Aromatic Substitution Coupler Ar'-H Coupler->AzoDye

Caption: The electrophilic aromatic substitution mechanism of azo coupling.

Characterization of the Azo Dye:

Analysis Technique Expected Observations
UV-Visible Spectroscopy An intense absorption band in the visible region (e.g., 400-600 nm), which is responsible for the color of the dye. The λmax will depend on the specific coupling component used.[11]
FT-IR Spectroscopy The spectrum will be complex, but key features include the disappearance of the N≡N⁺ stretch and the appearance of aromatic C-H and C=C stretching bands, along with signals from the N-methyl and other alkyl groups.
¹H and ¹³C NMR The spectra will show a combination of signals from both the benzothiazole moiety and the coupling component, confirming the formation of the coupled product.
Mass Spectrometry A molecular ion peak corresponding to the calculated mass of the final azo dye.

Safety and Handling

2-Amino-6-nitrobenzothiazole and its N-methyl derivative are chemical intermediates and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear safety goggles, chemical-resistant gloves, and a lab coat.[12]

  • Ventilation: Handle these compounds in a well-ventilated fume hood to avoid inhalation of dust or vapors.[12]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[13]

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

  • Diazonium Salt Hazard: Diazonium salts, particularly when dry, can be explosive. They should always be kept in solution at low temperatures and used immediately after preparation. Never attempt to isolate and dry the diazonium salt.

Conclusion

This compound is a valuable, albeit challenging to synthesize, intermediate for the creation of high-performance azo dyes. The electron-withdrawing nitro group and the N-methyl substituent work in concert to produce dyes with deep shades and excellent fastness properties. The protocols outlined in this guide provide a robust framework for the synthesis and application of this intermediate. By understanding the chemical principles behind each step—from the nitration of the benzothiazole core and the catalytic N-methylation to the critical low-temperature diazotization and final azo coupling—researchers can effectively utilize this building block to develop novel and improved colorants for a variety of applications.

References

  • Rao, P. S., & Kumar, V. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 3(4), 847-854.
  • Ciçen, G., Atay, Ç. K., & Tilki, T. (2017). Disazo dyes containing pyrazole and benzothiazole moieties: synthesis, characterization, absorption characteristics and tautomeric structures. ResearchGate. Retrieved from [Link]

  • Malipeddi, H., et al. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. Retrieved from [Link]

  • Patel, K. R., et al. (2016). Application of Mordent and Disperse Azo Dyes Based on Amino-6-Nitro-1,3- Benzothiazole. International Journal of Chemical Sciences, 14(4), 2827-2838.
  • ChemSrc. (2025). 6-Nitrobenzo[d]thiazol-2-amine. Retrieved from [Link]

  • Singh, A., et al. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ChemMedChem, 11(14), 1547-1558.
  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2012). Synthesis and Characterization of Some New Azo Dyes Derivatives Via Chalcone and Study Some of Their Biological Activity. Baghdad Science Journal, 9(4), 795-805.
  • Ravi, B. N., et al. (2021). Heterocyclic azo dyes derived from 2-(6-chloro-1,3-benzothiazol-2-yl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one: Synthesis, spectral, computational and anticancer studies. Journal of Molecular Structure, 1244, 130948.
  • Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

Sources

Application Notes and Protocols for N-Methyl-6-nitrobenzo[D]thiazol-2-amine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Potential of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] N-Methyl-6-nitrobenzo[D]thiazol-2-amine represents a novel iteration of this versatile pharmacophore. While specific data on this particular methylated derivative is emerging, the well-documented activities of its parent compound, 2-amino-6-nitrobenzothiazole, and other analogs provide a robust framework for guiding its investigation in various cell-based assays.[4][5]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides not just protocols, but the scientific rationale to empower the user to explore the biological impact of this compound. We will proceed from foundational viability and cytotoxicity assays to more nuanced investigations of its potential mechanisms of action, such as apoptosis induction and target engagement.

Section 1: Foundational Assays - Assessing Cytotoxicity and Viability

A primary step in characterizing any novel compound is to determine its effect on cell viability and proliferation. This allows for the determination of cytotoxic concentrations and provides a therapeutic window for further mechanistic studies. We will utilize two common colorimetric and fluorometric assays.

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell background control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well to achieve a final concentration of 0.45 mg/mL.[6]

  • Formazan Formation: Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6][7]

  • Absorbance Measurement: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.

Resazurin Assay for Metabolic Activity

The resazurin assay, also known as the AlamarBlue assay, is a fluorometric method to quantify viable cells. The blue, non-fluorescent resazurin is reduced to the pink, highly fluorescent resorufin by metabolically active cells.[8]

Protocol: Resazurin Reduction Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol, using an opaque-walled 96-well plate.

  • Resazurin Addition: Add 20 µL of resazurin solution to each well.[6]

  • Incubation: Incubate for 1-4 hours at 37°C.

  • Fluorescence Measurement: Measure fluorescence with an excitation wavelength of 545 nm and an emission wavelength of 590 nm.[8]

Data Presentation: Summarizing Cytotoxicity

The results from these assays are typically used to calculate the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth or viability.

Cell LineTreatment Duration (hours)IC50 (µM) - Hypothetical
A549 (Lung Carcinoma)4815.2
MCF-7 (Breast Carcinoma)4822.8
HCT-116 (Colon Carcinoma)4818.5

Section 2: Mechanistic Insights - Investigating the Mode of Action

Based on the known activities of benzothiazole derivatives, a plausible mechanism of action for this compound is the induction of apoptosis.[7] The following protocols are designed to investigate this hypothesis.

Apoptosis Detection via Annexin V/Propidium Iodide Staining

During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a useful stain for necrotic or late apoptotic cells.

Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Treatment: Treat cells with this compound at its IC50 concentration for 24 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[7]

  • Incubation: Incubate for 15 minutes at room temperature in the dark.[7]

  • Analysis: Add 400 µL of 1X Binding Buffer to each sample and analyze by flow cytometry within 1 hour.[7]

Reactive Oxygen Species (ROS) Detection

Many cytotoxic compounds induce apoptosis through the generation of intracellular reactive oxygen species (ROS). The cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) can be used to measure intracellular ROS levels.

Protocol: Intracellular ROS Detection

  • Cell Seeding: Seed cells in a black-walled 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with the compound for the desired time (e.g., 1, 3, or 6 hours).

  • Probe Incubation: Wash the cells once with warm PBS or serum-free medium and then incubate with 10 µM DCFH-DA solution for 30 minutes at 37°C in the dark.[7]

  • Measurement: Wash the cells twice with PBS to remove the excess probe and measure the fluorescence with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway for this compound, based on the known mechanisms of similar compounds.

G Compound This compound ROS ↑ Intracellular ROS Compound->ROS Mito Mitochondrial Stress ROS->Mito Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

Section 3: Target Identification and Engagement

For compounds that show promising and specific activity, identifying their direct cellular targets is a crucial step in drug development. The following are advanced, yet powerful, techniques to achieve this.

Cellular Thermal Shift Assay (CETSA)

CETSA is a method for in-situ target engagement studies. It is based on the principle that a protein's thermal stability is altered upon ligand binding.

Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat cultured cells with this compound or a vehicle control for 2-4 hours.[9]

  • Heating: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures.[9]

  • Lysis and Analysis: Lyse the cells by freeze-thaw cycles. Separate the soluble fraction by centrifugation and analyze the protein levels by Western blot or other protein detection methods.

  • Target Identification: Proteins that show increased thermal stability in the presence of the compound are potential targets.

Drug Affinity Responsive Target Stability (DARTS)

The DARTS assay identifies protein targets by leveraging the principle that a protein becomes more resistant to proteolysis upon binding to a small molecule.[9]

Protocol: Drug Affinity Responsive Target Stability (DARTS)

  • Cell Lysate Preparation: Prepare a cell lysate from the cells of interest.

  • Compound Incubation: Incubate the cell lysate with this compound or a vehicle control.[9]

  • Protease Digestion: Add a protease (e.g., pronase) to each sample and incubate to allow for digestion.[9]

  • Analysis: Stop the digestion and analyze the protein bands on an SDS-PAGE gel. Bands that are more intense in the compound-treated lanes are potential targets and can be excised for identification by mass spectrometry.[9]

Experimental Workflow for Target Identification

The following diagram outlines the general workflow for identifying the cellular targets of a novel compound.

G Start Novel Compound (N-Methyl-6-nitrobenzo [D]thiazol-2-amine) Assay Target Identification Assay (CETSA or DARTS) Start->Assay Analysis SDS-PAGE / Western Blot Assay->Analysis MS Mass Spectrometry Analysis->MS Target Identified Target(s) MS->Target

Caption: General workflow for target identification of a novel compound.

References

  • Application Notes and Protocols for 6-Nitro-2-benzothiazolesulfonamide Studies - Benchchem.
  • Application Notes and Protocols for Cell-based Assays using N-Benzyl-1,3,2-benzodithiazole S - Benchchem.
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity - RJPBCS.
  • Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC - PubMed Central.
  • 6‐Nitro‐1,3‐benzothiazol‐2‐amine and 1,2‐diphenylethane‐1,2‐dione react... - ResearchGate.
  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole.
  • 2-Amino-6-nitrobenzothiazole = 97 6285-57-0 - Sigma-Aldrich.
  • 6-Nitrobenzo[d]thiazol-2-amine | CAS#:6285-57-0 | Chemsrc.
  • Synthesis, Characterization and Biological Activity Evaluation of Some New Azo Derivatives from 2- Amino Benzothiazole and Their.
  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC - PubMed Central.
  • (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES - ResearchGate.
  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA - PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI.
  • Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf - NIH.
  • Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - MDPI.
  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF - ResearchGate.

Sources

Application Notes & Protocols: Antimicrobial Susceptibility Testing of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed framework for determining the in vitro antimicrobial susceptibility of the novel investigational compound, N-Methyl-6-nitrobenzo[d]thiazol-2-amine. As no standardized, compound-specific protocol currently exists, this guide synthesizes foundational principles from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2] It outlines step-by-step protocols for two primary methods: Broth Microdilution for quantitative Minimum Inhibitory Concentration (MIC) determination and Kirby-Bauer Disk Diffusion for qualitative assessment. The causality behind critical procedural steps, the establishment of self-validating quality control systems, and data interpretation are explained to ensure the generation of reliable and reproducible results.

Introduction and Principle

This compound is a nitroaromatic benzothiazole derivative. Compounds within this class have demonstrated a range of biological activities, including antimicrobial properties.[3][4][5] The nitro group and benzothiazole core are recognized pharmacophores that can contribute to antibacterial action.[4] Accurate and standardized antimicrobial susceptibility testing (AST) is the cornerstone of antibiotic discovery and development, providing the foundational data for a compound's spectrum of activity and potency.[6][7][8]

The protocols herein are based on established reference methods that determine a compound's ability to inhibit the growth of a standardized bacterial inoculum.[8][9]

  • Broth Dilution: This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][10][11] The test involves challenging a standardized bacterial suspension with serial twofold dilutions of the compound in a liquid growth medium.[9][10] This quantitative result is a critical parameter in early-stage drug evaluation.[10]

  • Disk Diffusion (Kirby-Bauer): This qualitative method involves placing a paper disk impregnated with a specific amount of the test compound onto an agar plate uniformly inoculated with a test organism.[8][10] The compound diffuses into the agar, creating a concentration gradient. If the organism is susceptible, a zone of growth inhibition will form around the disk.[10] The diameter of this zone is compared to established interpretive criteria to determine categories such as Susceptible, Intermediate, or Resistant.[10]

Materials and Reagents

2.1. Compound and Solvents

  • This compound (powder, purity >95%)

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Deionized water, sterile[12]

  • Glacial acetic acid (optional, for solubility testing)[12]

2.2. Media and Buffers

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)[10]

  • Tryptic Soy Agar (TSA) or Blood Agar plates (for purity checks)

  • 0.85% Saline, sterile

2.3. Bacterial Strains

  • Test Organisms: A panel of clinically relevant Gram-positive and Gram-negative bacteria.

  • Quality Control (QC) Strains: [13][14]

    • Escherichia coli ATCC® 25922™

    • Staphylococcus aureus ATCC® 29213™ (for broth dilution) or ATCC® 25923™ (for disk diffusion)

    • Pseudomonas aeruginosa ATCC® 27853™

2.4. Consumables and Equipment

  • Sterile 96-well U-bottom microtiter plates

  • Sterile Petri dishes (100 mm or 150 mm)

  • Sterile serological pipettes and micropipette tips

  • Multichannel pipette[10]

  • Spectrophotometer or McFarland turbidity standards (0.5 standard)

  • Sterile cotton swabs[10]

  • Incubator, ambient air, 35°C ± 2°C

  • Vortex mixer

  • Sterile blank paper disks (6 mm diameter)[15]

  • Calipers or ruler for measuring zone diameters[8]

Protocol Part 1: Compound Preparation and Stock Solution

Rationale: The accuracy of any AST result is critically dependent on the accurate preparation of the antimicrobial agent stock solution.[10][15] DMSO is a common solvent for investigational compounds; however, its final concentration in the assay should be kept low (typically ≤1%) to avoid impacting bacterial growth. The solubility and stability of this compound in the chosen solvent and test medium must be empirically verified.

Procedure:

  • Determine Solubility: Before preparing a high-concentration stock, assess the solubility of this compound in DMSO. A faint yellow color is expected from nitroaromatic compounds, but any visible precipitation indicates insolubility.

  • Prepare 100X Stock Solution: Accurately weigh the required amount of this compound powder to prepare a stock solution at a concentration at least 10 times the highest concentration to be tested (e.g., 1280 µg/mL for a final top concentration of 128 µg/mL).[10]

    • Formula: Weight (mg) = [Desired Volume (mL) × Desired Concentration (µg/mL)] / Potency (µg/mg)

    • Assuming 100% potency, to make 10 mL of a 1280 µg/mL stock, weigh 12.8 mg of the compound.

  • Dissolution: Dissolve the weighed powder in the appropriate volume of sterile DMSO. Vortex thoroughly until fully dissolved.

  • Storage: Dispense the stock solution into small-volume, sterile cryovials. Store at -60°C or below until use.[10] Thaw a fresh vial for each experiment and discard any unused portion.[10]

Protocol Part 2: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines.[16][17][18] It provides a quantitative MIC value.

4.1. Inoculum Preparation

  • From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism using a sterile loop.

  • Transfer the colonies to a tube containing 4-5 mL of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This is a critical step to ensure a standardized bacterial concentration of approximately 1-2 × 10⁸ CFU/mL.[10]

  • Within 15 minutes of standardization, dilute this suspension 1:100 in CAMHB. This will be the working inoculum, which will result in a final concentration of approximately 5 × 10⁵ CFU/mL in each well of the microtiter plate.

4.2. Plate Preparation and Inoculation

  • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well microtiter plate.

  • Prepare an intermediate dilution of the 100X compound stock solution in CAMHB. For example, to achieve a final starting concentration of 128 µg/mL, add a calculated volume of the 1280 µg/mL stock to CAMHB to make a 4X working solution (512 µg/mL).

  • Add 100 µL of the 4X working solution to well 1.

  • Using a multichannel pipette, perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard the final 50 µL from well 10. This creates a concentration range from 128 µg/mL to 0.25 µg/mL.

  • Well 11 serves as the growth control (no compound).

  • Well 12 serves as the sterility control (no bacteria).

  • Using a multichannel pipette, add 50 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

4.3. Data Analysis and Interpretation

  • After incubation, visually inspect the plate. The sterility control (well 12) should be clear. The growth control (well 11) should be turbid.

  • The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the first clear well).[11]

  • Quality Control: The MIC for the appropriate QC strain must fall within its established acceptable range. If the QC result is out of range, the test results for all other organisms are considered invalid.[19]

Data Presentation: Example 96-Well Plate Layout for MIC
Well123456789101112
Conc. (µg/mL) 12864321684210.50.2500
Test Org. +++++++++++-
QC Org. +++++++++++-
Workflow Visualization: Broth Microdilution

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis P1 1. Prepare 0.5 McFarland Inoculum I1 3. Inoculate Plate with Standardized Bacteria P1->I1 P2 2. Prepare Compound Serial Dilutions in 96-Well Plate P2->I1 I2 4. Incubate at 35°C for 16-20 hours I1->I2 A1 5. Visually Inspect Plate for Growth I2->A1 A2 6. Determine MIC (Lowest Concentration with No Growth) A1->A2 QC 7. Validate with QC Strain Results A2->QC

Caption: Workflow for MIC determination via broth microdilution.

Protocol Part 3: Disk Diffusion (Kirby-Bauer)

This protocol is adapted from the CLSI M02 guidelines.[20][21][22] It provides a qualitative assessment of susceptibility.

5.1. Disk Preparation

  • Using a sterile micropipette, apply a precise volume of a known concentration of the this compound stock solution onto sterile blank paper disks.[15] The amount per disk should be standardized (e.g., 30 µg).

  • Allow the disks to dry completely in a sterile environment (e.g., a biological safety cabinet) before use.

  • Prepare a batch of disks and store them with a desiccant at -20°C or below in a tightly sealed container.

5.2. Inoculum and Plate Preparation

  • Prepare a 0.5 McFarland standardized inoculum in saline as described in section 4.1.

  • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Rotate the swab firmly against the upper inside wall of the tube to express excess fluid.[8]

  • Inoculate a Mueller-Hinton Agar (MHA) plate by streaking the swab evenly across the entire surface in three directions, rotating the plate approximately 60 degrees between each streaking to ensure uniform coverage.[8]

  • Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

5.3. Disk Application and Incubation

  • Using sterile forceps, place the prepared this compound disk onto the inoculated MHA surface.

  • Gently press the disk down to ensure complete contact with the agar.

  • Place disks far enough apart to prevent the overlap of inhibition zones.

  • Include a standard antibiotic disk as a positive control and a blank disk (with solvent only) as a negative control.

  • Invert the plates and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

5.4. Data Analysis and Interpretation

  • After incubation, measure the diameter of the zone of complete growth inhibition in millimeters (mm) using calipers or a ruler.

  • Quality Control: The zone diameter for the appropriate QC strain must fall within its established acceptable range.[13] If not, the test is invalid.

  • Interpretation: Since there are no established clinical breakpoints for a novel compound, initial data should be recorded as the measured zone diameter. Preliminary interpretive categories can be established based on the distribution of zone sizes across a wide range of bacterial species.

Data Presentation: Example Zone Diameter Recording Table
OrganismCompound (µ g/disk )Zone Diameter (mm)Preliminary Interpretation
S. aureus ATCC 2592330 µg22S
E. coli ATCC 2592230 µg18S
P. aeruginosa ATCC 2785330 µg0R
Clinical Isolate 130 µg10I
Workflow Visualization: Disk Diffusion

DiskDiffusionWorkflow cluster_prep Preparation cluster_inoc Inoculation & Incubation cluster_analysis Analysis P1 1. Prepare 0.5 McFarland Inoculum I1 3. Swab MHA Plate for Confluent Growth P1->I1 P2 2. Prepare Compound- Impregnated Disks I2 4. Apply Disks to Agar Surface P2->I2 I1->I2 I3 5. Incubate at 35°C for 16-20 hours I2->I3 A1 6. Measure Zone of Inhibition (mm) I3->A1 QC 7. Validate with QC Strain Results A1->QC

Caption: Workflow for susceptibility testing via disk diffusion.

Trustworthiness and Validation: The Role of Quality Control

A protocol is only trustworthy if it is self-validating. In AST, this is achieved through rigorous quality control.[13][19] The use of standard, well-characterized QC strains (e.g., from ATCC) is mandatory for every test run.[13][14] These strains have defined, expected MIC values and zone diameter ranges for common antibiotics. While ranges for this compound will not exist initially, the results for conventional control antibiotics run alongside the novel compound must be within the acceptable limits published by CLSI or EUCAST. This practice validates the technical aspects of the assay—including the inoculum density, media preparation, incubation conditions, and operator technique—ensuring that any results observed for the novel compound are not due to experimental error.[13][14][19]

References

  • Quality Control Strains (standard strains) and their Uses. (2021). Microbe Online. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • Preparation of stock solutions of macrolide and ketolide compounds for antimicrobial susceptibility tests. (n.d.). PubMed. [Link]

  • Quality Control of Antimicrobial Susceptibility Testing. (n.d.). British Society for Antimicrobial Chemotherapy (BSAC). [Link]

  • EUCAST Home. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI M02 - Performance Standards for Antimicrobial Disk Susceptibility Tests. (2018). GlobalSpec. [Link]

  • EUCAST. (n.d.). ESCMID. [Link]

  • Preparation of Antibiotic Stock Solutions and Discs. (2013). Microbe Online. [Link]

  • Establishing Quality Control Ranges for Antimicrobial Susceptibility Testing. (n.d.). PMC - NIH. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. [Link]

  • Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eighth Edition. (n.d.). Clinical and Laboratory Standards Institute. [Link]

  • How to Choose QC Strains for Microbial ID Systems. (2016). Microbiologics Blog. [Link]

  • Performance Standards for Antimicrobial Disk Susceptibility Tests; Approved Standard Tenth Edition. (n.d.). Regulations.gov. [Link]

  • CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2015). GlobalSpec. [Link]

  • Guidance Documents. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). NCBI Bookshelf. [Link]

  • Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • CLSI M02QG - Disk Diffusion Reading Guide. (n.d.). Clinical and Laboratory Standards Institute (CLSI). [Link]

  • EUCAST - standardising antimicrobial susceptibility testing in Europe. (n.d.). European Committee on Antimicrobial Susceptibility Testing. [Link]

  • M07-A8. (n.d.). Regulations.gov. [Link]

  • M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. (2012). ResearchGate. [Link]

  • M02-A11: Performance Standards for Antimicrobial Disk Susceptibility Tests. (n.d.). ResearchGate. [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS. [Link]

  • N-methyl-6-nitro-1,3-benzothiazol-2-amine. (2025). ChemSynthesis. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (n.d.). Google Books.
  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. (2016). ResearchGate. [Link]

  • 6-Nitrobenzo[d]thiazol-2-amine. (n.d.). Chemsrc. [Link]

  • Antimicrobial Susceptibility Testing Protocols - 1st Edition. (n.d.). Routledge. [Link]

  • Antimicrobial Susceptibility Testing Protocols. (2007). Taylor & Francis eBooks. [Link]

  • Chemical Properties of 6-Nitrobenzothiazole (CAS 2942-06-5). (n.d.). Cheméo. [Link]

  • Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. (n.d.). JOCPR. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. (2023). PMC - NIH. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). StatPearls - NCBI Bookshelf. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. (2022). PMC - NIH. [Link]

Sources

Application Notes and Protocols for the Investigation of N-Methyl-6-nitrobenzo[D]thiazol-2-amine in Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Benzothiazole Derivative

The benzothiazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects[1][2]. The strategic substitution on the benzothiazole ring system can significantly influence the biological activity of these compounds. The presence of a nitro group at the 6-position, for instance, has been associated with cytotoxic activity in various cancer cell lines[3][4][5]. Similarly, modifications at the 2-amino position are a common strategy in the design of novel anticancer agents[1][2].

This document provides a comprehensive guide for researchers and drug development professionals on the preclinical evaluation of N-Methyl-6-nitrobenzo[D]thiazol-2-amine , a novel derivative that combines these key structural features. While extensive research exists for the broader 2-aminobenzothiazole class, the specific biological activities of the N-methylated form of 6-nitrobenzo[d]thiazol-2-amine are not yet widely reported. These application notes, therefore, serve as a foundational framework for its initial characterization and exploration as a potential therapeutic agent. We will proceed from the fundamental principles of handling and preparation to detailed protocols for assessing its cytotoxic and mechanistic properties in cancer cell lines.

Hypothesized Mechanism of Action and Research Workflow

Based on the known biological activities of structurally related benzothiazole derivatives, this compound is hypothesized to exert its anticancer effects through the modulation of key signaling pathways implicated in cell proliferation, survival, and apoptosis. Derivatives of 2-aminobenzothiazole have been shown to target protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and interfere with signaling cascades like the PI3K/Akt/mTOR pathway[2][4][6].

The following diagram illustrates a potential signaling pathway that could be targeted by this compound, based on the literature for analogous compounds.

Hypothesized_Signaling_Pathway Hypothesized Signaling Pathway for this compound Compound This compound RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Compound->RTK Inhibition PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Bcl2 Bcl-2 family Akt->Bcl2 Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis Bcl2->Apoptosis Inhibition

Caption: Hypothesized mechanism targeting receptor tyrosine kinases.

A systematic approach is crucial for evaluating a novel compound. The following workflow is recommended:

Experimental_Workflow Recommended Experimental Workflow Start Compound Preparation & Characterization Cell_Culture Selection & Culture of Cancer Cell Lines Start->Cell_Culture Viability Cell Viability Assays (e.g., MTT, Resazurin) Cell_Culture->Viability IC50 IC50 Determination Viability->IC50 Apoptosis_Assay Apoptosis Assays (e.g., Annexin V/PI) IC50->Apoptosis_Assay Mechanism Mechanistic Studies (e.g., Western Blot, Kinase Assays) Apoptosis_Assay->Mechanism Conclusion Data Analysis & Conclusion Mechanism->Conclusion

Sources

Application Notes & Protocols: N-Methyl-6-nitrobenzo[D]thiazol-2-amine as a "Turn-On" Fluorescent Probe for Hydrogen Sulfide (H₂S)

Author: BenchChem Technical Support Team. Date: January 2026

Forward: N-Methyl-6-nitrobenzo[D]thiazol-2-amine is a specialized derivative within the benzothiazole family. While its direct application as a molecular probe is not extensively documented in current literature, its structure presents a compelling case for its use as a chemoselective fluorescent probe. The benzothiazole core serves as a robust fluorophore scaffold, while the 6-nitro substituent acts as a potent fluorescence quencher.[1][2][3] This guide provides a comprehensive, scientifically-grounded framework for the application of this compound as a "turn-on" probe for detecting hydrogen sulfide (H₂S), a critical biological signaling molecule. The protocols herein are synthesized from established principles of nitro-group reduction-based sensing and live-cell imaging best practices.

Principle and Mechanism of Action

This compound is engineered to operate on a fluorescence quenching-and-release mechanism. The core principle relies on the specific chemical reactivity of hydrogen sulfide.

  • Quenched State (Pre-reaction): The electron-withdrawing nature of the aromatic nitro group (–NO₂) effectively quenches the inherent fluorescence of the benzothiazole core through a process known as photoinduced electron transfer (PET). In this state, the probe is essentially non-fluorescent or "turned off."[1][2]

  • Analyte-Triggered Reduction (Reaction): Hydrogen sulfide is a potent reducing agent in biological systems.[1][4] It selectively reduces the nitro group (–NO₂) on the probe to an electron-donating amino group (–NH₂).[1][4][5]

  • Fluorescent State (Post-reaction): This conversion from an electron-withdrawing to an electron-donating group inhibits the PET process, restoring the fluorescence of the benzothiazole fluorophore. This results in a significant, concentration-dependent increase in fluorescence intensity, effectively "turning on" the signal.[1][6]

The proposed reaction is illustrated below:

G cluster_0 Probe: this compound cluster_1 Analyte cluster_2 Product: N-Methyl-6-aminobenzo[D]thiazol-2-amine Probe Non-Fluorescent (Quenched) Product Highly Fluorescent Probe->Product  Nitro Group Reduction  (-NO₂ → -NH₂) Analyte Hydrogen Sulfide (H₂S) Analyte->Product

Caption: Proposed reaction mechanism for H₂S detection.

Probe Characteristics & Specifications

The following table summarizes the projected characteristics of this compound based on analysis of structurally similar nitro-benzothiazole probes.[2][3] These values should be experimentally verified for each new batch.

ParameterPre-Reaction (Probe)Post-Reaction (Product)Notes
Appearance Yellow crystalline powder[7]Colorless to pale yellowVisual confirmation of reaction in high concentrations.
Ex/Em (λ, nm) ~410 / Weak or negligible~488 / ~520Compatible with standard FITC/GFP filter sets.
Quantum Yield (Φ) < 0.01> 0.5 (Projected)Expect a >50-fold fluorescence enhancement.[5]
Molar Extinction Coeff. ~1.5 x 10⁴ M⁻¹cm⁻¹~2.5 x 10⁴ M⁻¹cm⁻¹At maximum absorption wavelength.
Solubility Soluble in DMSO, DMF, AcetonitrileSoluble in aqueous buffers (post-reaction)Prepare stock solutions in anhydrous DMSO.
Recommended Conc. 1-10 µMN/AOptimal concentration must be determined empirically.
CAS Number 132509-67-2[8]N/A

Required Materials and Reagents

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sodium hydrosulfide (NaSH) for H₂S donor (positive control)

  • Propargylglycine (PAG) for cystathionine γ-lyase (CSE) inhibition (negative control)

  • Live-cell imaging buffer (e.g., HBSS)[9]

  • Cell line of interest (e.g., HeLa, HEK293)

  • Black, clear-bottom 96-well microplates or glass-bottom imaging dishes

  • Fluorescence microscope with appropriate filter sets (e.g., 488 nm excitation, 500-550 nm emission)

Experimental Protocols

Probe Preparation (Stock Solution)

Rationale: A concentrated stock in an anhydrous organic solvent like DMSO is critical for stability and preventing premature reactions or precipitation in aqueous buffers.

  • Weighing: Accurately weigh out 1-2 mg of this compound powder.

  • Dissolution: Dissolve the powder in anhydrous DMSO to create a 10 mM stock solution.

  • Storage: Aliquot the stock solution into smaller volumes in amber vials to minimize freeze-thaw cycles and light exposure. Store at -20°C. The solution should be stable for several months.

Protocol for In Vitro Detection in Live Cells

Rationale: This protocol outlines the use of the probe for imaging endogenous and exogenous H₂S in a cultured cell environment. Proper controls are essential for validating the specificity of the probe's response.[10][11]

G A 1. Cell Seeding Plate cells on imaging dish. Allow adherence for 24h. B 2. Experimental Groups (Control, H₂S Donor, H₂S Inhibitor) A->B C 3. Probe Loading Incubate cells with 5µM Probe in media for 30 min at 37°C. B->C D 4. Wash Step Wash 2x with warm imaging buffer to remove excess probe. C->D E 5. Fluorescence Imaging Acquire images using a fluorescence microscope (FITC/GFP channel). D->E F 6. Data Analysis Quantify mean fluorescence intensity per cell. E->F

Caption: General workflow for live-cell H₂S imaging.

Step-by-Step Procedure:

  • Cell Culture: Seed your cells of interest onto a suitable imaging vessel (e.g., glass-bottom 96-well plate) at a density that will result in 60-70% confluency at the time of the experiment. Allow cells to adhere and grow for 24 hours.

  • Establish Controls (Crucial for Validation):

    • Negative Control: Treat one set of cells with 1 mM propargylglycine (PAG), an inhibitor of endogenous H₂S production, for 1-2 hours prior to probe loading.

    • Positive Control: Prepare to treat one set of cells with an exogenous H₂S donor like 100 µM NaSH concurrently with the probe.

    • Basal Group: Leave one set of cells untreated to measure basal endogenous H₂S levels.

  • Probe Loading:

    • Prepare a working solution of the probe by diluting the 10 mM DMSO stock into pre-warmed complete cell culture medium to a final concentration of 5 µM. (Note: The optimal concentration may range from 1-10 µM and should be determined for your cell line).

    • Remove the old medium from the cells and add the probe-containing medium. For the positive control group, add the NaSH at this time.

    • Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.

  • Wash:

    • Gently remove the probe-containing medium.

    • Wash the cells twice with pre-warmed imaging buffer (e.g., HBSS) to remove any extracellular probe, which helps reduce background fluorescence.[9][11]

  • Imaging:

    • Immediately image the cells using a fluorescence microscope.

    • Use a filter set appropriate for the probe's post-reaction product (Ex/Em: ~488/520 nm).

    • Critical: To ensure data integrity, maintain identical imaging settings (e.g., excitation intensity, exposure time, camera gain) across all experimental groups. Phototoxicity should be minimized by using the lowest possible excitation light and exposure times.[12]

  • Data Analysis:

    • Use imaging software (e.g., ImageJ/Fiji) to measure the mean fluorescence intensity of the cells in each group.

    • Subtract the background fluorescence from an area with no cells.

    • Compare the fluorescence intensity between the control, basal, and treated groups. A significant increase in fluorescence in the NaSH group and a decrease in the PAG group relative to the basal level would validate the probe's specificity for H₂S.

Troubleshooting and Considerations

  • High Background Fluorescence:

    • Cause: Incomplete removal of extracellular probe or probe aggregation.

    • Solution: Increase the number of wash steps or include a background suppressor in the imaging medium.[9][11] Optimize the probe concentration; lower may be better.

  • No Signal or Weak Signal:

    • Cause: Low endogenous H₂S levels in the chosen cell line, insufficient incubation time, or probe degradation.

    • Solution: Always run a positive control with an H₂S donor (NaSH) to confirm the probe is functional. Increase incubation time or probe concentration. Ensure the DMSO stock is anhydrous and properly stored.

  • Phototoxicity:

    • Cause: Excessive exposure to excitation light, leading to cell stress or death.[12]

    • Solution: Minimize exposure time and excitation intensity. Use a more sensitive camera if available. For time-lapse imaging, reduce the frequency of image acquisition.[11][12]

  • Selectivity:

    • Cause: Potential cross-reactivity with other biological reductants or thiols (e.g., glutathione).

    • Solution: Test the probe's response against other relevant biological molecules (cysteine, glutathione, ascorbic acid) in a cell-free assay to confirm its selectivity for H₂S. The reduction of aromatic nitro groups by H₂S is generally a highly specific reaction.[1][4]

References

  • Khan, I., Zaib, S., & Ibrar, A. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. Research Journal of Pharmacy and Technology. [Link]

  • Bandyopadhyay, P. (2025). Benzothiazole-Based Fluorescent Probes for Various Applications. Taylor & Francis eBooks. [Link]

  • Zhang, R., et al. (2023). Recent Progress in Fluorescent Probes for the Detection and Research of Hydrogen Sulfide in Cells. MDPI. [Link]

  • Singh, P., et al. (2022). Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. ResearchGate. [Link]

  • Khan, I., et al. (2019). Synthesis of Novel Nitro Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa. ResearchGate. [Link]

  • Gümüş, M., & Ceylan, Ş. (2023). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health (NIH). [Link]

  • Hoffman, R.M. (Ed.). (2012). In Vivo Cellular Imaging Using Fluorescent Proteins: Methods and Protocols. Springer. [Link]

  • Li, Y., et al. (2022). Benzothiazole applications as fluorescent probes for analyte detection. ResearchGate. [Link]

  • Wei, B., et al. (2024). Two "turn on" fluorescence probes based on nitroso recognition group for detecting hydrogen sulfide. ResearchGate. [Link]

  • Wang, Y., et al. (2025). The fluorescence mechanism of a probe based on benzothiazole group to detect HClO. ResearchGate. [Link]

  • Wang, Y., et al. (2018). Research Progress in Design, Synthesis and Application of Benzothiazole-Based Fluorescent Probes. Semantic Scholar. [Link]

  • Guo, D. (2023). Synthesis And Application Of Nitro Activated Hydrogen Sulfide Fluorescent Probe. Global Thesis. [Link]

  • Fukuda, M., & Akter, T. (2019). Fluorescent probes based on reduction of azide or nitro group. ResearchGate. [Link]

  • Kumar, A., et al. (2023). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. National Institutes of Health (NIH). [Link]

  • Creative Biolabs. (n.d.). Live Cell Imaging Protocol & Troubleshooting. Creative Biolabs. [Link]

  • De, A. (Ed.). (2025). Live Cell Imaging: Methods and Protocols. ResearchGate. [Link]

  • Goldman, R. D., & Spector, D. L. (Eds.). (2005). Live-cell microscopy – tips and tools. CSH Protocols. [Link]

  • Sridhar, D., et al. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Goudgaon, N. M., & Vootla, S. K. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

Sources

Application Notes and Protocols for the Development of N-Methyl-6-nitrobenzo[d]thiazol-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the strategic development of novel chemical entities derived from the core scaffold, N-Methyl-6-nitrobenzo[d]thiazol-2-amine. The benzothiazole nucleus is a well-established "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including potent anticancer and anti-inflammatory effects.[1][2][3] The introduction of a nitro group at the 6-position and an N-methyl group at the 2-amino position offers a unique electronic and steric profile, providing a versatile platform for further chemical exploration. This document provides a scientifically grounded rationale for derivatization, detailed synthetic protocols, methodologies for purification and characterization, and robust protocols for evaluating the biological activity of the synthesized compounds. The content is structured to empower researchers to not only replicate these methods but also to innovate and expand upon them.

Introduction: The Rationale for Derivatizing this compound

The therapeutic potential of benzothiazole derivatives is well-documented, with numerous studies highlighting their efficacy as anticancer and anti-inflammatory agents.[4][5][6] The core structure of this compound presents three primary sites for chemical modification, each offering a distinct opportunity to modulate the molecule's physicochemical and pharmacological properties.

  • The 2-N-Methylamino Group: This site is amenable to a variety of modifications, including acylation, sulfonylation, and the formation of ureas and thioureas. Altering the substituent on the nitrogen atom can significantly impact the molecule's hydrogen bonding capacity, polarity, and steric bulk, thereby influencing its interaction with biological targets.[7]

  • The 6-Nitro Group: The strongly electron-withdrawing nitro group plays a crucial role in the overall electronic character of the benzothiazole ring system. Its reduction to an amino group opens up a vast landscape for further derivatization, including diazotization and coupling reactions, amidation, and N-alkylation. This transformation from a deactivating to a strongly activating group can dramatically alter the molecule's biological activity.

  • The Benzene Ring: The aromatic core of the benzothiazole can potentially undergo electrophilic aromatic substitution. However, the presence of the deactivating nitro group and the fused thiazole ring will direct incoming electrophiles to specific positions and may require forcing conditions. Understanding these directing effects is key to successfully functionalizing the benzene ring.

This guide will provide detailed protocols for exploring derivatization at the 2-N-methylamino and 6-nitro positions, laying the groundwork for the generation of a diverse chemical library with the potential for novel therapeutic applications.

Synthesis of the Core Scaffold: this compound

The synthesis of the target scaffold begins with the commercially available 2-amino-6-nitrobenzothiazole. The following two-step procedure outlines the protection of the amino group followed by N-methylation and deprotection.

Protocol 2.1: Synthesis of 2-Amino-6-nitrobenzothiazole

This protocol is adapted from established methods for the synthesis of substituted benzothiazoles.[8]

Materials:

  • 4-nitroaniline

  • Potassium thiocyanate (KSCN)

  • Bromine

  • Glacial acetic acid

  • Ammonia solution (25%)

  • Ethanol

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer and a dropping funnel, dissolve 4-nitroaniline (0.1 mol) and potassium thiocyanate (0.2 mol) in glacial acetic acid (200 mL).

  • Cool the mixture to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (0.1 mol) in glacial acetic acid (50 mL) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at room temperature for 3-4 hours.

  • Pour the reaction mixture into ice water (500 mL) with stirring.

  • Neutralize the solution with a 25% ammonia solution until a yellow precipitate forms.

  • Filter the precipitate, wash thoroughly with water, and recrystallize from ethanol to yield 2-amino-6-nitrobenzothiazole.

Protocol 2.2: N-Methylation of 2-Amino-6-nitrobenzothiazole

While direct N-methylation of 2-aminobenzothiazoles can sometimes lead to mixtures of mono- and di-methylated products, as well as methylation of the ring nitrogen, a selective protocol is crucial. This protocol utilizes dimethyl sulfate, a common and effective methylating agent.[9]

Materials:

  • 2-Amino-6-nitrobenzothiazole

  • Dimethyl sulfate ((CH₃)₂SO₄)

  • Sodium hydride (NaH) 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add 2-amino-6-nitrobenzothiazole (10 mmol).

  • Add anhydrous THF (50 mL) and cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride (12 mmol, 1.2 eq) portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes.

  • Slowly add dimethyl sulfate (11 mmol, 1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL) at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Derivatization Strategies and Protocols

The following protocols outline methods for creating a diverse library of derivatives from the this compound scaffold.

Derivatization at the 2-N-Methylamino Group

Materials:

  • This compound

  • Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous DCM (10 mL) in a round-bottom flask.

  • Add triethylamine (1.5 mmol, 1.5 eq).

  • Cool the solution to 0 °C and add the desired acyl chloride or acid anhydride (1.2 mmol, 1.2 eq) dropwise.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the product by column chromatography or recrystallization.

Materials:

  • This compound

  • Isocyanate (e.g., phenyl isocyanate, methyl isocyanate)

  • Anhydrous Toluene or THF

Procedure:

  • Dissolve this compound (1 mmol) in anhydrous toluene (10 mL).

  • Add the desired isocyanate (1.1 mmol, 1.1 eq) and stir the mixture at room temperature or gentle heat (50-60 °C) for 6-8 hours.

  • Monitor the reaction by TLC.

  • If a precipitate forms, filter the product and wash with cold toluene or hexane.

  • If no precipitate forms, concentrate the reaction mixture and purify by column chromatography.

Derivatization via Reduction of the 6-Nitro Group

The reduction of the nitro group to an amine is a key transformation that opens up numerous possibilities for further derivatization.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium hydroxide (NaOH) solution (5M)

Procedure:

  • In a round-bottom flask, suspend this compound (5 mmol) in ethanol (50 mL).

  • Add tin(II) chloride dihydrate (25 mmol, 5 eq) to the suspension.

  • Heat the mixture to reflux and slowly add concentrated HCl (10 mL) dropwise.

  • Continue refluxing for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water (50 mL) and basify the solution with 5M NaOH until a pH of 10-12 is reached, which will precipitate the tin salts.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield N²-methylbenzo[d]thiazole-2,6-diamine.

Materials:

  • N²-methylbenzo[d]thiazole-2,6-diamine

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride)

  • Pyridine

Procedure:

  • Dissolve N²-methylbenzo[d]thiazole-2,6-diamine (1 mmol) in pyridine (5 mL).

  • Cool the solution to 0 °C and add the sulfonyl chloride (1.1 mmol, 1.1 eq) portion-wise.

  • Stir the reaction at room temperature overnight.

  • Pour the reaction mixture into ice water and extract with ethyl acetate.

  • Wash the organic layer with 1M HCl, saturated sodium bicarbonate, and brine.

  • Dry over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Purification and Characterization

Purification: Column chromatography is the primary method for purifying the synthesized derivatives. A silica gel stationary phase with a mobile phase gradient of hexane and ethyl acetate is generally effective. Recrystallization from appropriate solvents (e.g., ethanol, methanol, ethyl acetate/hexane) can be used for further purification of solid products.

Characterization:

  • Thin Layer Chromatography (TLC): Used for monitoring reaction progress and assessing purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

  • Melting Point: To determine the purity of solid compounds.

Application Notes: Biological Evaluation

The synthesized derivatives can be screened for a variety of biological activities. Based on the known pharmacology of benzothiazoles, anticancer and anti-inflammatory assays are highly relevant.

Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer)

  • DMEM or RPMI-1640 medium with 10% FBS

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the synthesized derivatives (typically from 0.1 to 100 µM) for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC₅₀ value (the concentration of compound that inhibits 50% of cell growth).

Anti-inflammatory Activity Screening

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM medium with 10% FBS

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in 96-well plates and allow them to adhere.

  • Pre-treat the cells with different concentrations of the test compounds for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell supernatant and mix with an equal volume of Griess Reagent.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite by comparison with a standard curve of sodium nitrite.

Data Presentation and Visualization

Quantitative Data Summary
Derivative IDModificationYield (%)IC₅₀ (µM) - MCF-7NO Inhibition (%) at 10 µM
Core N-Methyl-6-nitro->100<10
D-01 Acetamide8550.225
D-02 Benzamide7835.845
D-03 Phenylurea8222.560
D-04 6-Amino90>10015
D-05 6-Sulfonamide7515.775

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

Synthetic_Pathway A 2-Amino-6-nitrobenzothiazole B This compound (Core Scaffold) A->B (CH₃)₂SO₄, NaH C N-Methyl-N-(6-nitrobenzo[d]thiazol-2-yl)amides B->C Acyl Chloride, TEA D N-Methyl-N'-(6-nitrobenzo[d]thiazol-2-yl)ureas B->D Isocyanate E N²-methylbenzo[d]thiazole-2,6-diamine B->E SnCl₂, HCl F 6-Amino Derivatives (e.g., Sulfonamides) E->F Sulfonyl Chloride, Pyridine

Caption: Synthetic pathways for the derivatization of this compound.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Synthesis Synthesis of Derivatives Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Purity Purity Assessment (TLC, MP) Purification->Purity Anticancer Anticancer Assays (MTT) Purity->Anticancer AntiInflammatory Anti-inflammatory Assays (NO) Purity->AntiInflammatory SAR Structure-Activity Relationship (SAR) Analysis Anticancer->SAR AntiInflammatory->SAR

Caption: Overall experimental workflow from synthesis to biological evaluation.

Conclusion and Future Directions

This guide provides a robust framework for the synthesis and evaluation of novel derivatives of this compound. The detailed protocols and rationale behind the derivatization strategies are intended to serve as a launchpad for further research. Future work could explore a wider range of substituents at the 2-N-methylamino and 6-amino positions, as well as investigate methods for the selective functionalization of the benzothiazole aromatic ring. Structure-activity relationship (SAR) studies will be crucial in identifying key structural features that contribute to potent and selective biological activity. The ultimate goal is the development of novel benzothiazole derivatives with improved therapeutic profiles for the treatment of cancer and inflammatory diseases.

References

  • Recent advances and SAR study of 2-substituted benzothiazole scaffold based potent chemotherapeutic agents. (2025). ResearchGate. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Benzothiazole derivatives as anticancer agents. (2019). PMC. [Link]

  • Synthesis and Anticancer Evaluation of Novel Benzothiazole Derivatives. Asian Journal of Chemistry. [Link]

  • Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (2025). NIH. [Link]

  • New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Full article: Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (2022). PMC. [Link]

  • Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses. [Link]

  • S-Methyl-(-N-aryl and -N-alkyl)isothioureas derived from 2-aminobenzothiazole. ResearchGate. [Link]

  • Synthesis, characterisation and anti-inflammatory activity of some 2-amino benzothiazole derivatives. ResearchGate. [Link]

Sources

Application Note: A Comprehensive Framework for Evaluating the Neuroprotective Effects of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction The rising prevalence of neurodegenerative diseases, such as Alzheimer's and Parkinson's, presents a critical unmet need for effective therapeutic agents. The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, certain benzothiazole derivatives are being explored as promising neuroprotective agents.[3][4] For instance, Riluzole, a benzothiazole derivative, is an FDA-approved drug for amyotrophic lateral sclerosis (ALS) due to its neuroprotective effects.[1][5]

This application note details a comprehensive experimental framework for evaluating the neuroprotective potential of a novel derivative, N-Methyl-6-nitrobenzo[d]thiazol-2-amine . The proposed strategy is based on the known mechanisms of related compounds, which include the mitigation of oxidative stress, reduction of inflammation, and inhibition of key enzymes like monoamine oxidase B (MAO-B).[3][6][7][8] A recent study on the parent compound, 6-nitrobenzo[d]thiazol-2-amine (N3), demonstrated significant antioxidant, anti-inflammatory, and neuroprotective effects in a zebrafish epilepsy model, providing a strong rationale for investigating this N-methylated analog.[7][9]

This guide provides a multi-phase approach, beginning with robust in vitro screening to establish direct cellular effects and mechanisms, followed by a proof-of-concept in vivo study to assess efficacy in a whole-organism context.

Hypothesized Neuroprotective Mechanisms

The experimental design is predicated on the hypothesis that this compound confers neuroprotection by targeting multiple pathological pathways implicated in neurodegeneration. This multi-target approach is considered a promising strategy for complex diseases.[1] The diagram below illustrates the potential mechanisms of action that will be investigated.

Hypothesized_Mechanisms cluster_0 Pathological Insults cluster_1 Therapeutic Intervention cluster_2 Cellular Outcome ROS Oxidative Stress (ROS Production) Death Neuronal Death (Apoptosis) ROS->Death Mito Mitochondrial Dysfunction Mito->Death Inflam Neuroinflammation Inflam->Death MAOB MAO-B Activity MAOB->ROS Increases Compound N-Methyl-6-nitrobenzo [d]thiazol-2-amine Compound->ROS Inhibits Compound->Mito Stabilizes Compound->Inflam Reduces Compound->MAOB Inhibits Survival Neuronal Survival & Function Compound->Survival Promotes

Caption: Hypothesized multi-target neuroprotective mechanisms of the compound.

Phase 1: In Vitro Cellular Assays

Objective: To determine the compound's direct neuroprotective efficacy, optimal concentration range, and primary mechanisms of action in established neuronal cell models.

Rationale for Model Selection:

  • SH-SY5Y Human Neuroblastoma Cells: A widely used, robust cell line for initial screening of neuroprotective compounds against various toxins due to their human origin and ease of culture.[10][11]

  • Primary Rodent Cortical Neurons: These provide a more physiologically relevant model of the central nervous system and are ideal for validating findings from cell lines.[11]

In_Vitro_Workflow cluster_assays Mechanistic & Viability Assays start Cell Culture (SH-SY5Y or Primary Neurons) step1 Protocol 1.1: Determine Non-Toxic Dose Range (MTT Assay) start->step1 step2 Pre-treat with Compound (Vehicle vs. Doses) step1->step2 step3 Induce Neurotoxicity (e.g., 6-OHDA, Glutamate, Aβ) step2->step3 step4 Incubate (24h) step3->step4 step5 Endpoint Analysis step4->step5 assay1 Cell Viability (MTT, LDH) step5->assay1 Assess assay2 Oxidative Stress (ROS) (DCFDA Assay) assay3 Mitochondrial Health (MMP) (Rhodamine-123) assay4 Apoptosis (Caspase 3/7 Assay)

Caption: General workflow for in vitro neuroprotection screening experiments.

Protocol 1.1: Baseline Cytotoxicity Assessment

Rationale: Before evaluating neuroprotective effects, it is essential to determine the concentration range at which the compound itself is not toxic to the cells. This ensures that observed protective effects are not confounded by the compound's own cytotoxicity.

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound (e.g., from 0.1 µM to 100 µM) in culture medium. Replace the old medium with the medium containing the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Determine the maximum non-toxic concentration.

Protocol 1.2: Neuroprotection Against Oxidative Stress (6-OHDA Model)

Rationale: Oxidative stress is a common pathological hallmark of many neurodegenerative diseases, including Parkinson's disease.[12] 6-hydroxydopamine (6-OHDA) is a neurotoxin that selectively destroys dopaminergic neurons by inducing massive intracellular reactive oxygen species (ROS) production.[12]

Methodology:

  • Cell Plating: Seed SH-SY5Y cells in 96-well plates as described in Protocol 1.1.

  • Pre-treatment: Treat cells with non-toxic concentrations of the test compound for 3 hours.[12]

  • Toxin Induction: Add 100 µM 6-OHDA to the wells (except for the control group) and incubate for an additional 24 hours.[12]

  • Assessment of Neuroprotection:

    • Cell Viability: Measure cell viability using the MTT assay as described above.

    • Cell Death (Membrane Integrity): Measure the release of lactate dehydrogenase (LDH) into the culture medium using a colorimetric LDH assay kit, which quantifies dead cells.[12][13]

Protocol 1.3: Mechanistic Assay - Intracellular ROS Measurement

Rationale: To confirm if the compound's protective mechanism involves antioxidant activity, direct measurement of intracellular ROS is necessary. Dichlorofluorescin diacetate (DCFDA) is a cell-permeable dye that fluoresces upon oxidation by ROS.[13]

Methodology:

  • Cell Treatment: Plate and treat cells with the compound and 6-OHDA as described in Protocol 1.2, using a black-walled 96-well plate.

  • DCFDA Staining: After the desired incubation period (e.g., 6 hours post-toxin), wash the cells with phosphate-buffered saline (PBS) and incubate with 25 µM DCFDA in PBS for 30 minutes at 37°C.

  • Measurement: Wash the cells again with PBS. Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.

  • Analysis: Compare the fluorescence levels between untreated, toxin-treated, and compound + toxin-treated groups.

Protocol 1.4: Mechanistic Assay - Mitochondrial Membrane Potential (MMP)

Rationale: Mitochondrial dysfunction is a key event in neuronal cell death.[12] A decrease in MMP is an early indicator of apoptosis. Rhodamine-123 is a cationic dye that accumulates in healthy mitochondria with high membrane potential.

Methodology:

  • Cell Treatment: Plate and treat cells as described in Protocol 1.2.

  • Rhodamine-123 Staining: After 24 hours of toxin exposure, wash the cells with PBS and incubate with 5 µM Rhodamine-123 for 30 minutes.

  • Measurement: Wash cells to remove excess dye and measure fluorescence (excitation/emission ~488/525 nm).

  • Analysis: A decrease in fluorescence intensity indicates a loss of MMP. Assess if the compound can prevent this loss.[12]

Phase 2: In Vivo Proof-of-Concept

Objective: To validate the in vitro findings in a whole-organism model, providing an initial assessment of bioavailability and efficacy against neurotoxicity and behavioral deficits.

Rationale for Model Selection:

  • Zebrafish (Danio rerio) Larvae: This model is selected based on direct evidence of its utility for the parent compound, 6-nitrobenzo[d]thiazol-2-amine.[7][9] Zebrafish larvae offer rapid development, optical transparency, and high-throughput screening capabilities for assessing neuroactive compounds. The pentylenetetrazole (PTZ) model induces seizure-like behavior and associated neuroinflammation and oxidative stress, providing a relevant context to test neuroprotection.[7]

In_Vivo_Workflow cluster_assays_vivo Endpoint Analysis start Acclimate Zebrafish Larvae (5 days post-fertilization) step1 Pre-treat with Compound in water (1 hour) start->step1 step2 Induce Seizure-like Behavior with Pentylenetetrazole (PTZ) step1->step2 step3 Behavioral Assessment (Locomotor Activity Tracking) step2->step3 step4 Washout & Recovery step3->step4 step5 Tissue Collection (Pools of Larvae) step4->step5 step6 Biochemical & Molecular Analysis step5->step6 assay_v1 Oxidative Stress Markers (e.g., Catalase activity) step6->assay_v1 Measure assay_v2 Inflammatory Markers (e.g., COX-2 expression) assay_v3 Neurotransmitter Levels (e.g., GABA)

Caption: Workflow for in vivo evaluation using the zebrafish larvae model.

Protocol 2.1: Zebrafish PTZ-Induced Seizure and Neurotoxicity Model

Methodology:

  • Acclimation: Place zebrafish larvae at 5 days post-fertilization into a 24-well plate (10 larvae per well) in E3 medium.

  • Pre-treatment: Replace the E3 medium with fresh medium containing various concentrations of the test compound or vehicle control. Incubate for 1 hour.

  • PTZ Induction: Expose the larvae to 6 mM PTZ to induce seizure-like behavior.[7]

  • Behavioral Analysis: Immediately after PTZ exposure, record the total distance moved and velocity of individual larvae over a 20-minute period using an automated video tracking system. Epileptic-like behavior is characterized by hyperactivity.

  • Tissue Collection: Following behavioral analysis, euthanize the larvae by tricaine overdose and pool them for subsequent biochemical analysis.

Protocol 2.2: Biochemical and Gene Expression Analysis

Rationale: To connect the behavioral outcomes with the underlying molecular mechanisms observed in vitro.

Methodology:

  • Homogenization: Homogenize pooled larvae in appropriate lysis buffers.

  • Antioxidant Enzyme Activity: Measure the activity of enzymes like catalase from the larval homogenates to assess the impact on oxidative stress pathways.[6]

  • Inflammatory Marker Expression: Evaluate the expression of inflammatory proteins like COX-2 using immunohistochemistry on whole-mount larvae or Western blotting on larval lysates.[7]

  • Neuroprotective Gene Expression: Use quantitative real-time PCR (qPCR) to measure the expression of neuroprotective genes in response to treatment.

Data Presentation and Interpretation

Quantitative data from the described protocols should be summarized for clear interpretation and comparison.

Experiment Phase Assay Parameter Measured Expected Outcome with Effective Compound
Phase 1: In Vitro MTT / LDHCell Viability / CytotoxicityIncreased cell viability and decreased LDH release in the presence of toxin.
DCFDAIntracellular ROS LevelsAttenuation of the toxin-induced increase in ROS.
Rhodamine-123Mitochondrial Membrane PotentialPrevention of toxin-induced collapse of mitochondrial potential.
Caspase 3/7Apoptosis ExecutionReduction in caspase activity compared to toxin-only controls.
Phase 2: In Vivo Locomotor TrackingTotal Distance MovedNormalization of PTZ-induced hyperactivity.
Biochemical AssaysCatalase Activity, COX-2 LevelsRestoration of antioxidant enzyme activity and reduction of inflammatory markers.
qPCRGene ExpressionUpregulation of neuroprotective genes.

Statistical Analysis: All quantitative data should be presented as mean ± SEM from at least three independent experiments. Statistical significance should be determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) for multiple comparisons.[14] A p-value of < 0.05 is typically considered significant.

References

  • BenchChem. (2025). The Neuroprotective Potential of Benzothiazoles: A Technical Guide.
  • InnoSer. (n.d.). In vitro neurology assays.
  • PubMed. (2021). Development of a novel in vitro assay to screen for neuroprotective drugs against iatrogenic neurite shortening.
  • Nanjan, P., et al. (2020). Synthesis, in vitro and structural aspects of benzothiazole analogs as anti-oxidants and potential neuroprotective agents. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Neuroprotection Assays of Onjixanthone II.
  • Al-Ghorbani, M., et al. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. PubMed Central.
  • NIH. (n.d.). Animal Models of Neurodegenerative Diseases. PMC.
  • Digital Commons @ the Georgia Academy of Science. (n.d.). Biological effects of benzothiazole derivatives: als cells and the effects of the tdp-43 protein.
  • Auctores. (2025). Emphasis on the In-Vivo & In-vitro Screening Models for the Evaluation of Disease Acting on Alzheimer's Disease.
  • NIH. (n.d.). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC.
  • WuXi Biology. (n.d.). CNS Disease Models and Safety Pharmacology Testing.
  • InVivo Biosystems. (n.d.). Neurodegenerative Disease Models.
  • Bentham Science. (n.d.). Anticonvulsant and Neurological Profile of Benzothiazoles: A Mini-Review.
  • PubMed. (2013). Alzheimer's disease drug discovery: in vivo screening using Caenorhabditis elegans as a model for β-amyloid peptide-induced toxicity.
  • ResearchGate. (n.d.). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera.
  • ResearchGate. (n.d.). Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish.
  • PubMed. (2025). Efficacy of 6-nitrobenzo[d]thiazol-2 Amine Derivative (N3) in Mitigating PTZ-Induced Epileptic Conditions Via Modulation of Inflammatory and Neuroprotective Pathways in-vivo Zebrafish.
  • PubMed. (n.d.). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2- Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection.
  • ScienceDirect. (2025). Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments.
  • BLDpharm. (n.d.). This compound.
  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES.
  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group.

Sources

Application Notes and Protocols for High-Throughput Screening with N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzothiazole Scaffolds in Modern Drug Discovery

The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, represents a privileged scaffold in medicinal chemistry.[1][2] Derivatives of this heterocyclic structure have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3][4] The versatility of the benzothiazole ring allows for extensive chemical modification, enabling the fine-tuning of its biological and pharmacokinetic profiles.

This application note focuses on N-Methyl-6-nitrobenzo[D]thiazol-2-amine , a specific derivative poised for exploration in drug discovery pipelines. While the broader class of 2-aminobenzothiazoles has been investigated for various therapeutic targets, this document provides a comprehensive guide for employing this compound in a high-throughput screening (HTS) campaign.[3][5] HTS is a cornerstone of modern drug discovery, facilitating the rapid and automated testing of large compound libraries to identify "hit" compounds that modulate a specific biological target.[6][7]

Given the established precedent of benzothiazole analogues acting as kinase inhibitors, this guide will detail a robust HTS protocol designed to identify novel protein kinase inhibitors from a library of compounds featuring the this compound scaffold.[8] Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, most notably cancer.

Scientific Foundation: Targeting Protein Kinases with Small Molecule Inhibitors

Protein kinases catalyze the transfer of a phosphate group from ATP to specific amino acid residues (serine, threonine, or tyrosine) on a substrate protein. This phosphorylation event acts as a molecular switch, altering the protein's activity, localization, or interaction with other molecules. A simplified representation of a generic kinase signaling pathway and the point of inhibition is depicted below.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Inhibition Signal Signal Receptor Receptor Signal->Receptor Kinase_A Kinase_A Receptor->Kinase_A Kinase_B Kinase_B Kinase_A->Kinase_B ATP->ADP Substrate_Protein Substrate_Protein Kinase_B->Substrate_Protein ATP->ADP Phosphorylated_Substrate Substrate-P Cellular_Response Cellular_Response Phosphorylated_Substrate->Cellular_Response Inhibitor N-Methyl-6-nitro- benzo[D]thiazol- 2-amine Inhibitor->Kinase_B

Caption: A generic kinase signaling pathway illustrating the point of inhibition.

The protocol outlined in this document employs a homogenous time-resolved fluorescence (HTRF) assay, a robust and sensitive method well-suited for HTS. This assay measures the phosphorylation of a biotinylated peptide substrate by the target kinase. Inhibition of the kinase by a test compound, such as this compound, results in a decrease in the HTRF signal.

High-Throughput Screening Workflow

The HTS process is a multi-step cascade designed to efficiently identify and validate promising compounds.[9] The workflow begins with assay development and culminates in the confirmation of "hit" compounds.

HTS_Workflow cluster_prep Preparation cluster_screen Screening cluster_validate Validation cluster_output Output Assay_Dev Assay Development & Miniaturization Pilot_Screen Pilot Screen Assay_Dev->Pilot_Screen Primary_HTS Primary HTS Pilot_Screen->Primary_HTS Hit_Confirmation Hit Confirmation Primary_HTS->Hit_Confirmation Dose_Response Dose-Response & IC50 Determination Hit_Confirmation->Dose_Response SAR_Analysis Structure-Activity Relationship (SAR) Dose_Response->SAR_Analysis

Caption: A high-level overview of the high-throughput screening cascade.

Detailed Experimental Protocols

PART 1: Assay Development and Miniaturization

Objective: To adapt the kinase assay to a 384-well plate format and optimize conditions for robust performance in an automated HTS setting.[9]

1.1. Materials and Reagents:

  • Compound: this compound (and other library compounds) dissolved in 100% DMSO.

  • Target Kinase: Recombinant protein kinase of interest.

  • Kinase Substrate: Biotinylated peptide substrate specific for the target kinase.

  • ATP: Adenosine 5'-triphosphate.

  • Assay Buffer: Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT).

  • Detection Reagents: HTRF detection reagents (e.g., Europium cryptate-labeled anti-phospho antibody and XL665-labeled streptavidin).

  • Plates: 384-well, low-volume, white microplates.

1.2. Protocol for Kinase Titration:

  • Prepare a serial dilution of the target kinase in assay buffer.

  • Dispense 5 µL of each kinase dilution into the wells of a 384-well plate.

  • Prepare a solution of the kinase substrate and ATP in assay buffer.

  • Add 5 µL of the substrate/ATP solution to each well.

  • Incubate for 60 minutes at room temperature.

  • Add 10 µL of the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

  • Causality: The optimal kinase concentration will be the one that yields a robust signal-to-background ratio without saturating the system, typically corresponding to the EC₈₀ from the resulting titration curve.

1.3. Protocol for ATP Titration:

  • Using the optimal kinase concentration determined above, prepare a serial dilution of ATP in assay buffer.

  • Follow steps 2-8 from the kinase titration protocol, substituting the ATP dilutions.

  • Causality: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase. This ensures that the assay is sensitive to competitive inhibitors.

PART 2: Pilot Screen and Statistical Validation

Objective: To assess the assay's performance and robustness before committing to a full-scale HTS campaign by screening a small, representative subset of the compound library.[9]

2.1. Plate Layout:

  • Columns 1-2: Negative controls (DMSO only).

  • Columns 3-4: Positive controls (a known inhibitor of the target kinase or a broad-spectrum kinase inhibitor like staurosporine).

  • Columns 5-24: Test compounds from the pilot library.

2.2. Protocol:

  • Dispense 50 nL of compounds, positive controls, or DMSO into the appropriate wells of a 384-well plate using an acoustic liquid handler.

  • Add 5 µL of the target kinase at the optimized concentration to all wells.

  • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution (at their optimized concentrations).

  • Incubate for 60 minutes at room temperature.

  • Stop the reaction and detect phosphorylation by adding 10 µL of the HTRF detection reagents.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on an HTRF-compatible plate reader.

2.3. Data Analysis and Quality Control:

  • Calculate the Z'-factor, a statistical measure of assay quality.[10]

    • Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

    • Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.

  • Trustworthiness: A Z'-factor greater than 0.5 is indicative of an excellent and robust assay suitable for HTS.[9] If the Z'-factor is below this threshold, further optimization of the assay is required.

PART 3: Primary High-Throughput Screen

Objective: To screen the entire this compound library to identify initial "hit" compounds.

3.1. Protocol:

  • The protocol for the primary HTS is identical to the pilot screen protocol but is scaled up to include the entire compound library. Automation and robotic systems are typically employed for liquid handling and plate movements to ensure consistency and high throughput.[7]

3.2. Data Analysis and Hit Selection:

  • Normalize the data to the plate controls (% inhibition).

  • A "hit" is typically defined as a compound that produces a percent inhibition greater than a predetermined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).

PART 4: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of the initial hits and determine their potency.

4.1. Hit Confirmation:

  • Re-test the "hit" compounds from the primary screen under the same assay conditions to eliminate false positives.

4.2. Dose-Response and IC₅₀ Determination:

  • Prepare a serial dilution (e.g., 10-point, 1:3 dilution series) for each confirmed hit compound, starting from a high concentration (e.g., 50 µM).

  • Perform the kinase assay as described previously with the compound dilutions.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which the compound inhibits 50% of the kinase activity).

  • Causality: The IC₅₀ value is a quantitative measure of a compound's potency, which is critical for prioritizing hits for further development.

Data Presentation

Table 1: Representative Data from a Pilot Screen

Control/CompoundRaw HTRF Signal (Mean ± SD)% Inhibition
Negative Control (DMSO)2500 ± 1500%
Positive Control (Staurosporine)500 ± 50100%
Z'-Factor 0.78
Compound A120065%
Compound B24005%
Compound C80085%

Table 2: Dose-Response Data for a Confirmed Hit

Concentration (µM)% Inhibition
5098.2
16.795.1
5.688.4
1.975.3
0.652.1
0.228.9
0.0710.5
0.023.1
IC₅₀ (µM) 0.45

Conclusion and Future Directions

These application notes provide a comprehensive and robust framework for conducting a high-throughput screening campaign with this compound and its derivatives to identify novel protein kinase inhibitors. The detailed protocols, from assay development to hit validation, are designed to ensure scientific rigor and reproducibility. The successful identification of potent and selective inhibitors from this chemical scaffold will provide a strong foundation for subsequent lead optimization and preclinical development, ultimately contributing to the discovery of new therapeutics.

References

Sources

N-Methyl-6-nitrobenzo[D]thiazol-2-amine in anti-inflammatory assays

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: Evaluating the Anti-inflammatory Potential of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Audience: Researchers, scientists, and drug development professionals.

Abstract

This guide provides a comprehensive framework for evaluating the anti-inflammatory properties of this compound, a representative compound from the promising benzothiazole class of molecules.[1][2][3] Benzothiazole derivatives have garnered significant interest for their diverse pharmacological activities, including potent anti-inflammatory effects often linked to the modulation of key signaling pathways like NF-κB and p38 MAP kinase.[4][5][6] This document details an integrated series of in vitro assays designed to first establish the anti-inflammatory efficacy of the compound and then to elucidate its underlying mechanism of action. We present a logical workflow, from initial cytotoxicity and primary screening assays to secondary mechanistic studies, complete with detailed, field-tested protocols. The methodologies described herein are designed to be self-validating, incorporating essential controls to ensure data integrity and reproducibility for researchers in drug discovery and development.

Introduction: Targeting Inflammation with Benzothiazole Derivatives

Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders. A central goal in drug discovery is the development of novel therapeutics that can safely and effectively modulate inflammatory cascades. The nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and p38 mitogen-activated protein kinase (MAPK) pathways are critical regulators of the inflammatory response.[7][8] Upon stimulation by agents like lipopolysaccharide (LPS), these pathways trigger the transcription and release of pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins (e.g., IL-6).[7][9][10]

The benzothiazole scaffold has emerged as a "privileged structure" in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[2][3] Recent studies have highlighted their potential as anti-inflammatory agents, specifically through the inhibition of p38α MAPK and subsequent reduction of pro-inflammatory cytokines.[4][5] This document uses this compound (herein referred to as BTA-06N) as a model compound to illustrate a robust, multi-step assay protocol for characterizing novel anti-inflammatory drug candidates.

Hypothesized Mechanism of Action: Inhibition of NF-κB and p38 MAPK Signaling

Based on evidence from related benzothiazole compounds, we hypothesize that BTA-06N exerts its anti-inflammatory effects by intervening in the upstream signaling cascades that activate NF-κB and p38 MAPK. As illustrated below, bacterial lipopolysaccharide (LPS) binds to Toll-like receptor 4 (TLR4) on macrophages, initiating a signaling cascade that leads to the phosphorylation and activation of key kinases (MKK3/6 and IKK). These kinases, in turn, phosphorylate p38 MAPK and the p65 subunit of NF-κB. Activated p-p38 and p-p65 translocate to the nucleus to induce the expression of pro-inflammatory genes like iNOS (producing NO), TNF-α, and IL-6.[7][11] BTA-06N is predicted to inhibit the phosphorylation of p38 and p65, thereby blocking the downstream inflammatory output.

Inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MKKs MAPKK (MKK3/6) TLR4->MKKs IKK IKK Complex TLR4->IKK p38 p38 MAPK MKKs->p38 Phosphorylates p_p38 Phospho-p38 MAPK (Active) p38->p_p38 Nucleus Nucleus p_p38->Nucleus p65 NF-κB (p65) IKK->p65 Phosphorylates p_p65 Phospho-p65 (Active) p65->p_p65 p_p65->Nucleus Genes Pro-inflammatory Gene Expression Nucleus->Genes Transcription Mediators NO, TNF-α, IL-6 Genes->Mediators Translation & Secretion BTA06N BTA-06N BTA06N->p38 Inhibition BTA06N->p65 Inhibition

Caption: Hypothesized mechanism of BTA-06N in LPS-stimulated macrophages.

Experimental Design: A Stepwise Assay Cascade

A tiered approach is essential for efficiently characterizing a novel compound. The workflow begins with foundational assays to determine the appropriate concentration range and confirm primary anti-inflammatory activity, followed by more complex experiments to dissect the molecular mechanism.

Experimental Workflow Start Start: Culture RAW 264.7 Macrophages Step1 Step 1: Determine Cytotoxicity (MTT Assay) Start->Step1 Decision1 Select Non-Toxic Concentrations of BTA-06N Step1->Decision1 Step2 Step 2: LPS Stimulation & BTA-06N Treatment Decision1->Step2 Step3a Step 3a: Primary Screening Nitric Oxide (NO) Measurement (Griess Assay) Step2->Step3a Step3b Step 3b: Secondary Screening Cytokine Quantification (TNF-α & IL-6 ELISA) Step2->Step3b Step3c Step 3c: MOA Elucidation Protein Phosphorylation (Western Blot for p-p65, p-p38) Step2->Step3c End End: Data Analysis & Conclusion Step3a->End Step3b->End Step3c->End

Caption: Stepwise workflow for evaluating BTA-06N's anti-inflammatory activity.

Detailed Protocols and Methodologies

The following protocols are optimized for use with the murine macrophage cell line J774A.1 or RAW 264.7, which are standard models for studying LPS-induced inflammation.[12][13]

Protocol 1: Cell Viability Assessment (MTT Assay)

Objective: To determine the non-toxic concentration range of BTA-06N for subsequent anti-inflammatory assays.

Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • BTA-06N stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of BTA-06N (e.g., 0.1, 1, 10, 25, 50, 100 µM) in complete medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the BTA-06N dilutions. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells (medium only).

  • Incubation: Incubate the plate for 24 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

Trustworthiness Check: Ensure that the absorbance of the vehicle control is not significantly different from the untreated control, confirming that the solvent (DMSO) is not toxic at the concentration used.

Protocol 2: Nitric Oxide (NO) Production (Griess Assay)

Objective: To quantify the inhibitory effect of BTA-06N on NO production in LPS-stimulated macrophages.

Materials:

  • Non-toxic concentrations of BTA-06N determined from Protocol 1.

  • Lipopolysaccharide (LPS) from E. coli O111:B4.

  • Phenol red-free DMEM.

  • Griess Reagent Kit (or prepare fresh: Solution A - 1% sulfanilamide in 5% phosphoric acid; Solution B - 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).[14]

  • Sodium nitrite (NaNO₂) standard.

Procedure:

  • Cell Seeding & Pre-treatment: Seed RAW 264.7 cells as in Protocol 1. After 24 hours, replace the medium with 100 µL of phenol red-free DMEM containing the desired non-toxic concentrations of BTA-06N. Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 100-500 ng/mL to all wells except the negative control.[15]

  • Incubation: Incubate the plate for 18-24 hours.[12][13]

  • Sample Collection: Collect 50 µL of the cell culture supernatant from each well for analysis.

  • Griess Reaction:

    • Prepare a nitrite standard curve (e.g., 0-100 µM) using NaNO₂ in phenol red-free DMEM.

    • In a new 96-well plate, add 50 µL of standards and collected supernatants.

    • Add 50 µL of Griess Reagent I (or Solution A) to each well, mix, and incubate for 10 minutes at room temperature, protected from light.[14][16]

    • Add 50 µL of Griess Reagent II (or Solution B) to each well, mix, and incubate for another 10 minutes.[14][16]

  • Absorbance Reading: Measure the absorbance at 540 nm.[17][18]

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production relative to the LPS-only control.

Expertise Insight: The Griess reaction is sensitive and time-dependent. Mix reagents just before use and read the plate promptly after color development.[14] Using phenol red-free medium is critical as the indicator dye interferes with the 540 nm absorbance reading.[14]

Protocol 3: Pro-Inflammatory Cytokine Quantification (ELISA)

Objective: To measure the effect of BTA-06N on the secretion of TNF-α and IL-6.

Materials:

  • Supernatants collected from the same experiment as Protocol 2.

  • ELISA kits for mouse TNF-α and IL-6.[19][20][21]

  • Microplate reader capable of reading at 450 nm.

Procedure:

  • Assay Setup: Follow the manufacturer's instructions provided with the ELISA kit. This typically involves:

    • Coating a 96-well plate with a capture antibody overnight.[22]

    • Blocking the plate to prevent non-specific binding.

    • Adding standards and diluted supernatants to the wells and incubating.[19]

    • Washing the plate and adding a biotin-conjugated detection antibody.[23]

    • Washing the plate and adding streptavidin-HRP.[22][23]

    • Adding a TMB substrate to develop color, followed by a stop solution.[23]

  • Absorbance Reading: Measure the absorbance at 450 nm.

  • Data Analysis: Construct a standard curve using the provided cytokine standards. Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve. Determine the percentage inhibition relative to the LPS-only control.

Trustworthiness Check: The ELISA kit will include positive and negative controls. Ensure these fall within the expected range specified by the manufacturer to validate the assay run.

Protocol 4: Mechanism of Action Analysis (Western Blot)

Objective: To determine if BTA-06N inhibits the phosphorylation of p65 (NF-κB) and p38 MAPK.

Materials:

  • 6-well plates.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running and transfer buffers.

  • PVDF or nitrocellulose membranes.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-p65, anti-total-p65, anti-phospho-p38, anti-total-p38, anti-β-actin (loading control).[11][24][25]

  • HRP-conjugated secondary antibody.

  • ECL chemiluminescence substrate and imaging system.

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates. Pre-treat with BTA-06N for 1 hour, then stimulate with LPS (100-500 ng/mL) for a shorter duration (e.g., 30-60 minutes), as phosphorylation is a rapid and often transient event.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[24] After electrophoresis, transfer the proteins to a membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with the primary antibody (e.g., anti-phospho-p38) overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash thoroughly with TBST.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: The same membrane can be stripped and re-probed for total protein (e.g., total p38) and the loading control (β-actin) to ensure equal protein loading and to normalize the phospho-protein signal.

Expertise Insight: Phosphorylation events are rapid. A time-course experiment (e.g., 0, 15, 30, 60 minutes of LPS stimulation) is recommended to identify the peak phosphorylation time for p38 and p65 in your system.[11] Always normalize the phosphorylated protein signal to the total protein signal to account for any variations in protein expression.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity. The results from the assays will allow you to build a comprehensive profile of BTA-06N's anti-inflammatory activity.

Table 1: Effect of BTA-06N on Cell Viability and Inflammatory Markers

Concentration (µM) Cell Viability (%) NO Inhibition (%) TNF-α Inhibition (%) IL-6 Inhibition (%)
Control 100 ± 5 N/A N/A N/A
LPS (100 ng/mL) 98 ± 4 0 0 0
BTA-06N (1) 99 ± 5 15 ± 3 12 ± 4 10 ± 2
BTA-06N (5) 97 ± 6 45 ± 5 40 ± 6 35 ± 5
BTA-06N (10) 95 ± 5 78 ± 4 72 ± 5 68 ± 6
IC₅₀ (µM) >100 ~6.5 ~7.0 ~7.5

(Note: Data are representative examples and should be generated experimentally.)

Interpretation:

  • An IC₅₀ value for viability well above the therapeutic concentrations confirms the compound is not acting through cytotoxicity.

  • Dose-dependent inhibition of NO, TNF-α, and IL-6 provides strong evidence of anti-inflammatory activity.

  • Western blot results showing a decrease in the ratio of p-p38/total-p38 and p-p65/total-p65 in BTA-06N-treated cells would directly support the hypothesized mechanism of action.

Conclusion

The suite of assays described in these application notes provides a robust and logical pathway for the preclinical evaluation of this compound (BTA-06N) and other novel benzothiazole derivatives as potential anti-inflammatory agents. By systematically assessing cytotoxicity, quantifying the inhibition of key inflammatory mediators, and probing the effects on upstream signaling pathways, researchers can confidently characterize the compound's efficacy and mechanism of action. This integrated approach is crucial for advancing promising candidates in the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]

  • Wirleitner, B., et al. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Retrieved from [Link]

  • Bartosh, T. J., & Ylostalo, J. H. (2014). Macrophage Inflammatory Assay. PMC - NIH. Retrieved from [Link]

  • Pérez-Recalde, M., et al. (2018). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Retrieved from [Link]

  • Sakat, S. S., et al. (2014). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. Retrieved from [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Retrieved from [Link]

  • Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI. Retrieved from [Link]

  • Kannan, S. (2013). Nitric Oxide Assay? ResearchGate. Retrieved from [Link]

  • Slideshare. (2016). Screening models for inflammatory drugs. Retrieved from [Link]

  • Nakajima, H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in spleen homogenates. Retrieved from [Link]

  • Shi, Y., et al. (2007). P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas. PMC - PubMed Central. Retrieved from [Link]

  • Todorova, I., et al. (2020). LPS-induced response in J774A.1 macrophage cell culture – indicative markers for stimulated antioxidant defense, inflammation and phagocytosis. Scripta Scientifica Pharmaceutica. Retrieved from [Link]

  • ResearchGate. (n.d.). LPS-induced inflammatory reaction and M1-like properties macrophages. Retrieved from [Link]

  • National Cancer Institute. (2020). Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants. NCBI. Retrieved from [Link]

  • Lichius, J. J., & T. Harris, S. D. (2014). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. PMC - NIH. Retrieved from [Link]

  • Ghibellini, G., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. PMC - NIH. Retrieved from [Link]

  • Yilmaz, I., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. NIH. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Retrieved from [Link]

  • Tariq, I., et al. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. PubMed. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines. Retrieved from [Link]

  • MDPI. (2024). Synthesis of Novel Benzothiazole–Profen Hybrid Amides as Potential NSAID Candidates. Retrieved from [Link]

  • Shaheen, O., et al. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. Retrieved from [Link]

  • RSC Publishing. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. Retrieved from [Link]

  • ResearchGate. (2016). SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved from [Link]

  • Gaikwad, Y., et al. (2025). SYNTHESIS & BIOLOGICAL EVALUATION OF SOME 2-SUBSTITUTED AMINO- BENZOTHIAZOLE DERIVATIVES AS AN ANTI-INFLAMMATORY AGENT. European Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • ResearchGate. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Retrieved from [Link]

  • NIH. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. Retrieved from [Link]

  • RJPBCS. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • Liu, T., et al. (2017). Targeting NF-κB pathway for the therapy of diseases: mechanism and clinical study. PMC. Retrieved from [Link]

  • Khan, I., et al. (2023). Methyl-Thiol-Bridged Oxadiazole and Triazole Heterocycles as Inhibitors of NF-κB in Chronic Myelogenous Leukemia Cells. PMC - PubMed Central. Retrieved from [Link]

  • NIH. (n.d.). Modulation of MAPK/NF-κB Pathway and NLRP3 Inflammasome by Secondary Metabolites from Red Algae: A Mechanistic Study. Retrieved from [Link]

  • International Journal of Pharmaceutical and Bio-Medical Science. (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-Methyl-6-nitrobenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth, field-tested insights into optimizing a robust two-step synthesis, addressing common challenges through detailed troubleshooting guides and frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring a reproducible and high-yield outcome.

I. Synthetic Strategy Overview

The optimal synthesis of this compound is a two-stage process designed to overcome significant regioselectivity challenges.

  • Stage 1: Regioselective Nitration. Direct nitration of the starting material, 2-aminobenzothiazole, results in a mixture of unwanted isomers.[1] To achieve high selectivity for the desired 6-nitro isomer, a protection-nitration-deprotection strategy is employed. The exocyclic amine is first protected as an amide (e.g., acetyl), which directs the incoming nitro group primarily to the 6-position. This is followed by hydrolysis to yield the key intermediate, 2-amino-6-nitrobenzo[d]thiazol-2-amine.

  • Stage 2: Selective N-Methylation. The second stage involves the methylation of the exocyclic amino group of 2-amino-6-nitrobenzo[d]thiazol-2-amine. This step also presents a regioselectivity challenge, as methylation can occur at either the exocyclic amino nitrogen (N-H) or the endocyclic thiazole nitrogen. Careful selection of the base and methylating agent is crucial for maximizing the yield of the target N-methyl product.[2]

Synthetic_Pathway A 2-Aminobenzothiazole B 2-Acetylaminobenzothiazole (Protected Intermediate) A->B 1. Acylation (e.g., Ac₂O) C 2-Acetylamino-6-nitrobenzothiazole B->C 2. Nitration (HNO₃/H₂SO₄) D 2-Amino-6-nitrobenzothiazole (Key Intermediate) C->D 3. Deprotection (Base Hydrolysis) E This compound (Final Product) D->E 4. N-Methylation (e.g., CH₃I, Base)

Caption: Overall synthetic workflow for this compound.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis, providing the scientific rationale for each procedural choice.

Stage 1: Synthesis of 2-Amino-6-nitrobenzothiazole (Precursor)

Q1: Why is direct nitration of 2-aminobenzothiazole not recommended?

A: Direct nitration of unprotected 2-aminobenzothiazole is inefficient and leads to a complex mixture of nitro-isomers, including the 4-, 5-, 6-, and 7-nitro derivatives. The desired 2-amino-6-nitrobenzothiazole is often a minor component, making purification difficult and significantly lowering the overall yield.[1] A patent on this process notes that direct nitration yields only about 20% of the desired 6-nitro isomer.[1]

Q2: What is the scientific basis for using an acyl protecting group before nitration?

A: The amino group (-NH₂) of 2-aminobenzothiazole is a powerful ortho-, para-directing activator. However, under strong acidic nitrating conditions, it is protonated to an ammonium salt (-NH₃⁺), which is a meta-directing deactivator. This leads to a loss of regiocontrol.

By converting the amino group to an amide (e.g., an acetyl group, -NHCOCH₃), we achieve two critical objectives:

  • Steric Hindrance: The bulky acetyl group sterically hinders substitution at the adjacent 7-position.

  • Electronic Direction: The amide group remains a moderately activating, para-directing group, strongly favoring electrophilic substitution at the C-6 position. This strategy dramatically increases the yield and purity of the 6-nitro isomer.[1][3]

Q3: What are the optimal conditions for the protection, nitration, and deprotection steps?

A: The optimal conditions are summarized in the table below, based on established industrial processes.[1][4]

StepReagent(s)SolventTemperature (°C)Key Insights & Causality
1. Acylation Acetic Anhydride (Ac₂O) or Acetyl ChlorideAcetic Acid or neatRefluxThis is a standard, high-yield acylation to form 2-acetylaminobenzothiazole. The reaction is typically complete within a few hours.
2. Nitration Nitric Acid (HNO₃) / Sulfuric Acid (H₂SO₄)Sulfuric Acid5–15 °CThe protected intermediate is dissolved in concentrated H₂SO₄, and the nitrating mixture is added dropwise. Maintaining a low temperature is critical to prevent over-nitration and side reactions.[1]
3. Deprotection Sodium Hydroxide (NaOH) or other strong baseMethanol / Water60–80 °CThe acetyl group is readily hydrolyzed under basic conditions. Using a solvent like methanol facilitates the dissolution of the nitro-intermediate and promotes a clean reaction.[1]
Stage 2: N-Methylation of 2-Amino-6-nitrobenzothiazole

Q4: What are the primary challenges in the N-methylation step?

A: The main challenges are regioselectivity and over-methylation .

  • Regioselectivity: 2-Amino-6-nitrobenzothiazole has two nucleophilic nitrogen atoms: the exocyclic amino nitrogen (-NH₂) and the endocyclic thiazole nitrogen (C=N-C). Alkylation with agents like alkyl halides can preferentially occur on the more basic endocyclic nitrogen, leading to the undesired 3-alkyl-2-iminobenzothiazoline isomer.[2][5]

  • Over-methylation: The primary amine can be methylated once to form the desired secondary amine, but a second methylation can occur to form a tertiary amine (N,N-dimethyl). Controlling the stoichiometry is key.

Q5: How can selective methylation of the exocyclic amino group be achieved?

A: Selective N-methylation is achieved by carefully controlling the reaction conditions, particularly the choice of base and solvent. To favor methylation on the exocyclic amine, a strong, non-nucleophilic base (like sodium hydride, NaH) in an aprotic polar solvent (like DMF or THF) is often effective. The strong base deprotonates the exocyclic amino group, significantly increasing its nucleophilicity and directing the attack on the methylating agent to that site.

Q6: What are the recommended methylating agents and reaction conditions?

A: While traditional reagents like methyl iodide and dimethyl sulfate are effective, modern methods using methanol via a "hydrogen borrowing" process are gaining traction for being greener and safer.[6][7][8]

Methylating AgentBase / CatalystSolventTemperature (°C)Rationale & Considerations
Methyl Iodide (CH₃I) Sodium Hydride (NaH)DMF / THF0 to RTClassic & Reliable: NaH deprotonates the amine to form a highly nucleophilic sodium salt, which then reacts with CH₃I. Use of 1.0-1.1 equivalents of CH₃I is crucial to minimize dimethylation.[9]
Dimethyl Sulfate ((CH₃)₂SO₄) Potassium Carbonate (K₂CO₃)Acetone / AcetonitrileRefluxCost-Effective Alternative: A weaker base like K₂CO₃ is often sufficient. Dimethyl sulfate is highly toxic and requires careful handling.
Methanol (CH₃OH) Ru or Ir Catalyst / Base (e.g., KOtBu)Methanol60–120 °CGreen Chemistry Approach: This "hydrogen autotransfer" method uses methanol as both the solvent and methyl source.[7][8] It avoids toxic alkyl halides but requires a transition metal catalyst.

III. Troubleshooting Guide

Troubleshooting_Flowchart cluster_problems start Experiment Start p1 Problem: Low yield in nitration step p2 Problem: Low yield in methylation p3 Problem: Product mixture (di-methylated, wrong isomer) c1a Cause: Temperature too high? p1->c1a s1a Solution: Maintain 5-15°C during HNO₃ addition. c1a->s1a Yes c1b Cause: Inefficient protection? c1a->c1b No end Successful Synthesis s1a->end s1b Solution: Confirm full conversion to acetyl intermediate via TLC. c1b->s1b Yes c1b->end No s1b->end c2a Cause: Base too weak? p2->c2a s2a Solution: Switch to stronger base (e.g., NaH in DMF). c2a->s2a Yes c2b Cause: Reaction temp too low? c2a->c2b No s2a->end s2b Solution: Gradually increase temp while monitoring by TLC. c2b->s2b Yes c2b->end No s2b->end c3a Cause: Excess methylating agent? p3->c3a s3a Solution: Use 1.0-1.1 eq. of CH₃I. Add agent slowly. c3a->s3a Yes c3b Cause: Reaction conditions favor endocyclic alkylation? c3a->c3b No s3a->end s3b Solution: Ensure strong base (NaH) is used to deprotonate exocyclic amine first. c3b->s3b Yes c3b->end No s3b->end

Caption: A troubleshooting decision tree for the synthesis.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-nitrobenzothiazole (via Protection)

Materials:

  • 2-Acetylaminobenzothiazole (1.0 mol, 192.2 g)

  • Sulfuric acid, concentrated (98%, 490 g)

  • Mixed acid (31.5% HNO₃ in H₂SO₄, 200 g)

  • Methanol (1.7 L)

  • Sodium hydroxide solution, concentrated

Procedure:

  • Nitration: In a suitable reaction vessel, carefully add 2-acetylaminobenzothiazole (192.2 g) to concentrated sulfuric acid (490 g) while maintaining the temperature between 20-30 °C.[1]

  • Cool the resulting solution to 5-10 °C using an ice bath.

  • Slowly add the mixed acid (200 g) dropwise over 1-2 hours, ensuring the internal temperature does not exceed 15 °C.

  • After the addition is complete, stir the mixture at 10-15 °C for an additional 2 hours to ensure the reaction goes to completion.

  • Carefully pour the reaction mixture onto 1000 g of crushed ice with vigorous stirring.

  • Filter the resulting precipitate (2-acetylamino-6-nitrobenzothiazole) and wash the filter cake thoroughly with water until the washings are neutral.

Procedure (Deprotection):

  • Suspend the water-moist filter cake in methanol (1650 mL) in a flask equipped with a reflux condenser.[1]

  • Heat the suspension to 60 °C.

  • Adjust the pH to 10.5 using concentrated sodium hydroxide solution. Maintain this pH by adding more base as needed over approximately 5 hours while holding the temperature at 60 °C.

  • Cool the mixture to 20 °C. The yellow crystalline product, 2-amino-6-nitrobenzothiazole, will precipitate.

  • Filter the product, wash with a small amount of cold methanol, and then with water until the washings are neutral.

  • Dry the product in a vacuum oven at 50 °C. Expected yield is typically high (>85%).

Protocol 2: Optimized N-methylation to this compound

Materials:

  • 2-Amino-6-nitrobenzothiazole (10 mmol, 1.95 g)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 12 mmol, 0.48 g)

  • Anhydrous Dimethylformamide (DMF, 50 mL)

  • Methyl iodide (CH₃I, 11 mmol, 0.68 mL)

Procedure:

  • Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add sodium hydride (0.48 g).

  • Wash the NaH with anhydrous hexane (2 x 10 mL) to remove the mineral oil, carefully decanting the hexane each time.

  • Add anhydrous DMF (30 mL) to the flask. Cool the suspension to 0 °C in an ice bath.

  • Amine Addition: Dissolve 2-amino-6-nitrobenzothiazole (1.95 g) in anhydrous DMF (20 mL) and add it dropwise to the NaH suspension over 30 minutes. Stir at 0 °C for an additional 30 minutes after addition is complete. You should observe hydrogen gas evolution.

  • Methylation: Add methyl iodide (0.68 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 3-5 hours. Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the mobile phase).

  • Work-up: Once the starting material is consumed, carefully quench the reaction by slowly adding ice-cold water (100 mL).

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to yield the pure this compound.

V. References

  • AIP Publishing. (n.d.). N-alkylation of substituted 2-amino benzothiazoles by 1,4-bis (bromo methyl) benzene on mixed oxides at room temperature and study their biological activity. Retrieved from [Link]

  • Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2012). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved from [Link]

  • Ciba-Geigy Ag. (1983). Process for the preparation of 2-amino-6-nitrobenzothiazole. U.S. Patent 4,369,324. Retrieved from

  • Ciba Geigy AG. (1981). Process for the preparation of 2-amino-6-nitro-benzothiazole. European Patent EP0039835A1. Retrieved from

  • Gandeepan, P., et al. (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Catalysis Science & Technology. DOI:10.1039/D0CY02210A. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-6-Nitro Benzothiazole. Retrieved from [Link]

  • Chen, J., et al. (2011). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Chemical Communications. DOI:10.1039/C1CC10604J. Retrieved from [Link]

  • Jamir, M. M., et al. (2009). Selective N-monomethylation of primary anilines with dimethyl carbonate in continuous flow. DSpace@MIT. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (n.d.). Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. Retrieved from [Link]

  • ACS Omega. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • ACS Publications. (2022). N-Methylation of Amines with Methanol Catalyzed by Iridium(I) Complexes Bearing an N,O-Functionalized NHC Ligand. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Benzothiazole, 2-amino-6-methyl-. Retrieved from [Link]

  • ResearchGate. (n.d.). N‐Selective substitution of 2‐aminobenzothiazoles. Retrieved from [Link]

  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents That Suppress the Generation of Prostaglandin E2. Retrieved from [Link]

  • Der Pharma Chemica. (2015). Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Methylation of amines or nitrobenzenes with various methylation agents. Retrieved from [Link]

  • Dalton Transactions (RSC Publishing). (n.d.). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Retrieved from [Link]

  • Beilstein Journals. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

  • RSC Publishing. (1987). N-Monomethylation of Primary Amines via Intermediate Benzothiazol- 2( 3H) -imines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Contemporary progress in the synthesis and reactions of 2-aminobenzothiazole: a review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles. Retrieved from [Link]

  • MDPI. (2023). 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved from [Link]

  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole. Retrieved from [Link]

  • RSC Publishing. (n.d.). Methyltransferases from RiPP pathways: shaping the landscape of natural product chemistry. Retrieved from [Link]

Sources

Technical Support Center: Purification of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of N-Methyl-6-nitrobenzo[D]thiazol-2-amine. This document provides in-depth, field-proven insights and step-by-step protocols for researchers, chemists, and drug development professionals. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your purification workflows effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the purification strategy for this compound.

Q1: What are the most common and effective methods for purifying this compound?

The two primary methods for purifying this compound are recrystallization and silica gel column chromatography . Recrystallization is often sufficient if the impurities have significantly different solubilities than the target compound.[1][2] Column chromatography provides a higher degree of separation and is necessary when dealing with impurities of similar polarity and structure.[3][4]

Q2: How do I decide whether to use recrystallization or column chromatography?

The choice depends on the impurity profile and the required final purity.

  • Use Recrystallization when:

    • The crude product is relatively pure (>90%).

    • You need to process a large quantity of material quickly.

    • The impurities are known to be much more or much less soluble than your product in a given solvent.

  • Use Column Chromatography when:

    • The crude product is a complex mixture with multiple impurities.

    • Impurities have similar polarity to the product (i.e., close spots on a Thin-Layer Chromatography plate).

    • You require very high purity (>99%) for applications like biological screening or reference standard preparation.

Q3: What are the likely impurities I need to remove during the purification of this compound?

Typical impurities originate from the synthesis process and may include:

  • Unreacted Starting Materials: Such as 2-amino-6-nitrobenzothiazole.

  • Reagents: Leftover methylating agents, acids, or bases used in the synthesis.

  • Side-Products: Isomeric byproducts or products from over-methylation.

  • Degradation Products: If the reaction was performed at high temperatures or for extended periods.

Q4: How can I effectively monitor the purity of my compound throughout the purification process?

Thin-Layer Chromatography (TLC) is the most indispensable tool for monitoring purity.[1][5] It allows you to visualize the number of components in your mixture, assess the progress of your purification, and pool the correct fractions from column chromatography. A single spot on a TLC plate (ideally in multiple solvent systems) is a strong indicator of high purity.

Section 2: Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Recrystallization Issues

Q: My compound won't dissolve in the recrystallization solvent, even when heated. What should I do?

  • Probable Cause: The solvent is not polar enough to dissolve your compound, which is rendered quite polar by the nitro group.

  • Solution:

    • Increase Polarity: Add a more polar co-solvent dropwise to the hot suspension until the solid dissolves. For example, if you are using toluene, add ethyl acetate or ethanol.

    • Change Solvents: Switch to a more polar single solvent. Ethanol is often a good choice for recrystallizing substituted benzothiazoles.[1][2]

Q: My compound "oiled out" of the solution instead of forming crystals upon cooling. How can I fix this?

  • Probable Cause: This typically occurs when the solution is too concentrated or cools too rapidly. The compound comes out of solution above its melting point, forming a liquid phase instead of a solid crystal lattice.

  • Solution:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add more of the same solvent (10-20% more volume) to lower the saturation point.

    • Slow Cooling: Allow the flask to cool slowly to room temperature first, then transfer it to an ice bath. Avoid crashing the product out of solution by placing a hot flask directly into an ice bath.

    • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solvent-air interface. This creates a rough surface that can initiate crystal nucleation.

Q: I'm getting very low recovery after recrystallization. What's happening?

  • Probable Cause:

    • Excessive Solvent: Too much solvent was used, and a significant amount of your product remains dissolved even at low temperatures.

    • Inappropriate Solvent: The compound has high solubility in the chosen solvent even when cold.

  • Solution:

    • Concentrate the Filtrate: If you used too much solvent, you can carefully evaporate some of the solvent from the mother liquor and cool it again to recover a second crop of crystals. Note that this second crop may be less pure.

    • Optimize the Solvent System: For future attempts, use a solvent system where the compound has high solubility when hot but very low solubility when cold. This often involves a binary mixture (e.g., Ethanol/Water or Ethyl Acetate/Hexane).

Column Chromatography Issues

Q: My compound seems stuck at the top of the silica gel column and won't move.

  • Probable Cause: The mobile phase (eluent) is not polar enough to move your highly polar compound down the polar stationary phase (silica gel).

  • Solution: Gradually increase the polarity of your eluent. For example, if you are using a 9:1 Hexane:Ethyl Acetate mixture, switch to 8:2, then 7:3, and so on. This should be planned based on prior TLC analysis.

Q: The separation between my product and an impurity is poor (overlapping spots on TLC and co-eluting fractions). How can I improve it?

  • Probable Cause: The chosen solvent system does not have sufficient resolving power for the compounds in your mixture.

  • Solution:

    • Fine-Tune Polarity: Test different solvent systems with slightly lower overall polarity. This will cause all compounds to move slower, often increasing the separation between them. For instance, switching from Dichloromethane/Methanol to Toluene/Ethyl Acetate can provide different selectivity.[1]

    • Use a Different Adsorbent: If silica is not providing good separation, consider using alumina or reverse-phase silica (C18), although this is a more advanced step.

Q: My product is "streaking" or "tailing" on the TLC plate and the column. What does this mean and how do I prevent it?

  • Probable Cause:

    • Acidic Compound: The N-H proton on the amine or other functionalities might be interacting too strongly with the acidic silica gel.

    • Overloading: Too much sample has been applied to the TLC plate or loaded onto the column.

  • Solution:

    • Add a Modifier: Add a small amount (0.5-1%) of a modifier like triethylamine to your eluent to neutralize the acidic sites on the silica gel, leading to sharper bands. Conversely, if the compound is basic, a small amount of acetic or formic acid can help.[1][6]

    • Load Less Sample: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the silica gel (e.g., 1-5 g of crude on 100 g of silica).

Section 3: Detailed Experimental Protocols

Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
  • Preparation: Dissolve a small amount of your crude material in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

  • Spotting: Use a capillary tube to spot a small amount of the solution onto the baseline of a silica gel TLC plate.

  • Development: Place the plate in a sealed chamber containing a pre-equilibrated mobile phase.

  • Visualization: After the solvent front reaches the top, remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm).

  • Analysis: Calculate the Retention Factor (Rf) for each spot: Rf = (Distance traveled by spot) / (Distance traveled by solvent front). A pure compound should show a single spot.

Table 1: Recommended TLC Solvent Systems
Solvent System (v/v) Comments
Hexane : Ethyl Acetate (7:3)Good starting point for general polarity screening.
Toluene : Ethyl Acetate (8:2)Offers different selectivity due to the aromatic solvent.
Dichloromethane : Methanol (98:2)A more polar system for compounds that don't move in other eluents.
Protocol 2: Purification by Recrystallization
  • Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but very soluble when hot (e.g., Ethanol).

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to completely dissolve the solid.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once cloudiness appears or crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.

Protocol 3: Purification by Silica Gel Column Chromatography
  • Solvent System Selection: Based on TLC analysis, choose a solvent system that gives your product an Rf value of approximately 0.25-0.35.

  • Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry packing is recommended). Ensure there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent like DCM) and carefully load it onto the top of the silica bed. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting dry powder onto the column.

  • Elution: Begin running the column, adding fresh eluent to the top as it flows through.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks.

  • Fraction Analysis: Spot every few fractions on a TLC plate to determine which ones contain your purified product.

  • Pooling and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Section 4: Visualizations and Data Summary

Diagrams

PurificationWorkflow Crude Crude Product TLC1 Assess Purity (TLC) Crude->TLC1 Decision Is it Pure? TLC1->Decision Recrystallization Recrystallization Decision->Recrystallization No (High Loading) Chromatography Column Chromatography Decision->Chromatography No (Complex Mix) Final Pure Product Decision->Final Yes TLC2 Check Purity (TLC) Recrystallization->TLC2 Chromatography->TLC2 TLC2->Final TroubleshootingRecrystallization cluster_oil Issue: Oiling Out cluster_recovery Issue: Low Recovery cluster_dissolve Issue: Won't Dissolve Start Recrystallization Problem Oil_Cause Cause: - Solution too concentrated - Cooled too fast Start->Oil_Cause Recovery_Cause Cause: - Too much solvent used - Product is too soluble Start->Recovery_Cause Dissolve_Cause Cause: - Solvent polarity is too low Start->Dissolve_Cause Oil_Solution Solution: 1. Re-heat and add more solvent 2. Cool slowly Oil_Cause->Oil_Solution Recovery_Solution Solution: 1. Concentrate mother liquor 2. Use a binary solvent system Recovery_Cause->Recovery_Solution Dissolve_Solution Solution: 1. Add a polar co-solvent 2. Switch to a more polar solvent Dissolve_Cause->Dissolve_Solution

Caption: Troubleshooting logic for common recrystallization problems.

Data Summary
Table 2: Troubleshooting Quick Reference
Problem Primary Cause Recommended Action
Recrystallization
Product oils outOver-saturation / Rapid coolingRe-heat, add 10-20% more solvent, cool slowly.
Low product recoveryToo much solvent usedConcentrate the filtrate to obtain a second crop.
Product won't dissolveSolvent is not polar enoughSwitch to a more polar solvent like ethanol.
Column Chromatography
Compound stuck on topEluent is not polar enoughGradually increase eluent polarity (e.g., more ethyl acetate).
Poor separationIncorrect solvent selectivityTest alternative solvent systems (e.g., Toluene-based).
Streaking/TailingStrong interaction with silicaAdd 0.5% triethylamine or acetic acid to the eluent.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • 6-Nitrobenzo[d]thiazol-2-amine | CAS#:6285-57-0. Chemsrc. [Link]

  • Separation of Benzothiazole, 2-methyl-6-nitro- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Benzothiazole, 2-methyl-6-nitro- | C8H6N2O2S | CID 76250. PubChem. [Link]

  • Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents. PubMed Central. [Link]

  • Identification of 2-Amino Benzothiazoles with Bactericidal Activity against Mycobacterium tuberculosis. PubMed Central. [Link]

  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. Semantic Scholar. [Link]

  • Benzo(d)thiazol-2-amine | C7H6N2S | CID 8706. PubChem. [Link]

  • Copper-Promoted Cycloaddition of α-Methylenyl Isocyanides with Benzothiazoles: Tunable Access to Benzo[d]imidazothiazoles. aws.scifinder.com. [Link]

  • Chemical Properties of Benzothiazole, 2-methyl-6-nitro- (CAS 2941-63-1). Cheméo. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • N-methyl-6-nitro-1,3-benzothiazol-2-amine. ChemSynthesis. [Link]

  • Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery. PubMed Central. [Link]

  • Process for the preparation of 2-amino-6-nitrobenzothiazole.
  • Synthesis, characterization and biological evaluation of some novel 6-fluoro benzothiazole substituted thiazolidinones as anthelmintic activity. Der Pharma Chemica. [Link]

  • Benzothiazole, 2-amino-6-methyl-. Organic Syntheses Procedure. [Link]

  • Synthesis and characterization of quinazolinobenzodiazepine-benzothiazole hybrid derivatives. Der Pharma Chemica. [Link]

  • Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. researchgate.net. [Link]

  • Evaluation of Expanded 2-Aminobenzothiazole Library for Inhibition of Pseudomonas aeruginosa Virulence Phenotypes. PubMed Central. [Link]

  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for N-Methyl-6-nitrobenzo[D]thiazol-2-amine. This resource is designed for researchers, scientists, and drug development professionals who are utilizing this compound in biological assays. Due to its chemical nature, this compound often presents significant solubility challenges in aqueous environments. This guide provides in-depth, field-proven troubleshooting strategies and detailed protocols to help you achieve consistent and reliable experimental results.

Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving this compound in my standard aqueous buffer. Is this expected?

A: Yes, this is a very common and expected issue. The poor aqueous solubility of this compound stems from its molecular structure. Like many benzothiazole derivatives, its planar, fused aromatic ring system leads to strong intermolecular forces in the solid state, making it difficult for water molecules to effectively solvate the compound.[1] The presence of the nitro group further increases the molecule's hydrophobicity, significantly reducing its solubility in water.[1]

Q2: What is the recommended primary solvent for creating a high-concentration stock solution?

A: The industry-standard first-line solvent for compounds of this nature is Dimethyl Sulfoxide (DMSO) .[2][3] DMSO is a highly polar, aprotic solvent capable of dissolving a wide range of both polar and nonpolar compounds.[2][3] Its miscibility with water and ability to penetrate biological membranes make it suitable for most cell-based assays when used at appropriate concentrations.[2][3] We recommend preparing a stock solution in the range of 10-50 mM in 100% DMSO.

For a detailed methodology, please refer to Protocol 1: Preparation of a High-Concentration DMSO Stock Solution .

Q3: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my cell culture medium. What is causing this and how can I prevent it?

A: This is the most frequent challenge users encounter. The phenomenon is known as "crashing out" or precipitation upon dilution. While your compound is soluble in the organic DMSO, it is not soluble in the predominantly aqueous culture medium.[4] When you dilute the DMSO stock, the DMSO molecules disperse and interact with water, leaving your compound insoluble in the aqueous environment.[4][5]

Here are several critical steps to prevent this:

  • Control the Final DMSO Concentration: The final concentration of DMSO in your assay should be kept to a minimum, typically ≤0.5% , and for sensitive cell lines, ≤0.1% .[6][7] It is crucial that this final concentration is identical across all experimental conditions, including your vehicle control wells.[8]

  • Use Pre-Warmed Medium: Always add the DMSO stock to your cell culture medium or assay buffer that has been pre-warmed to 37°C. This can help keep the compound in solution.[9]

  • Proper Dilution Technique: The order and method of dilution are critical. Never add the aqueous medium to your DMSO stock. Instead, add the small volume of DMSO stock directly into the larger volume of pre-warmed aqueous medium while gently vortexing or swirling to ensure rapid and uniform dispersion.[5][8] This rapid mixing minimizes the formation of localized high concentrations of the compound that can initiate precipitation.

  • Intermediate Dilution Steps: Avoid large dilution factors in a single step (e.g., 1:1000). If you need to make a large dilution, perform a serial dilution in 100% DMSO first to create a lower-concentration stock before the final dilution into the aqueous medium.[8]

  • Sonication: If precipitation persists, briefly sonicating the diluted solution in a water bath sonicator can sometimes help re-dissolve small precipitates and create a more stable suspension.[9][10]

See Protocol 2: Step-by-Step Dilution of DMSO Stock into Aqueous Medium for a detailed workflow.

Q4: DMSO is interfering with my assay or is too toxic for my cells. What are the alternatives?

A: While DMSO is the most common solvent, several alternatives, often referred to as co-solvents, can be explored.[3][11][12] The choice of an alternative depends heavily on the specific assay and cell type.

Solvent/AgentTypical Final Conc.AdvantagesDisadvantages
Ethanol ≤0.5% - 1%Biocompatible at low concentrations; often used for plant-derived compounds.[6]Can be more cytotoxic than DMSO for some cell lines; may have immunomodulatory effects.[6][13]
Propylene Glycol (PG) ≤1%Common pharmaceutical excipient; low toxicity.[11][13]Can be viscous; may not be as effective a solvent as DMSO.
Polyethylene Glycol (PEG 300/400) ≤1%Low toxicity; can improve solubility of lipophilic compounds.[11][14]May interfere with certain protein-binding assays; higher viscosity.
Cyclodextrins (e.g., SBE-β-CD) Varies (e.g., 1-5%)Forms inclusion complexes to encapsulate and solubilize hydrophobic molecules; generally low cell toxicity.[15][16]Can be expensive; may alter the effective free concentration of the compound.

Important: Whenever you switch to a new solvent system, you must validate its compatibility with your specific assay and cell line.

Refer to Protocol 3: Guideline for Determining Solvent Cytotoxicity to establish a safe concentration limit.

Q5: How can I be certain that the solvent itself is not affecting my experimental results?

A: This is a critical aspect of experimental design. The only way to ensure this is by running a vehicle control .

  • What is a Vehicle Control? A vehicle control is a sample that contains everything your treated samples contain except for your compound of interest. It includes the cell culture medium and the exact same final concentration of the solvent (e.g., 0.1% DMSO).

  • Why is it Essential? Solvents, even at low concentrations, can have biological effects.[6][7] DMSO, for example, has been shown to induce cellular differentiation, exhibit anti-inflammatory effects, or cause mild stress.[17] Comparing your compound-treated group to the vehicle control group allows you to isolate the effects of your compound from any effects of the solvent.

Troubleshooting Workflow for Solubility Issues

This diagram outlines a logical progression of steps to address solubility challenges with this compound.

Solubility_Troubleshooting cluster_start Start: Compound Precipitation Observed cluster_stock Step 1: Stock Solution Check cluster_dilution Step 2: Dilution Protocol Optimization cluster_troubleshoot Step 3: Advanced Troubleshooting cluster_end Outcome Start Compound precipitates in aqueous medium Stock_Prep Prepare 10-50 mM Stock in 100% DMSO Start->Stock_Prep Vortex Ensure full dissolution (Vortex/Sonicate) Stock_Prep->Vortex Dilute Add small volume of stock to large volume of pre-warmed (37°C) medium Vortex->Dilute Mix Mix vigorously and immediately (Vortex/Invert) Dilute->Mix Check_Precip Visually inspect for precipitation Mix->Check_Precip Solvent_Test Determine max tolerated solvent concentration for your cell line (≤0.5%) Check_Precip->Solvent_Test Precipitate Persists Success Proceed with Assay (Include Vehicle Control) Check_Precip->Success No Precipitate Co_Solvent Try alternative co-solvents (Ethanol, PEG, Cyclodextrin) Solvent_Test->Co_Solvent Co_Solvent->Dilute Retry Dilution Reassess Re-evaluate compound or formulation strategy Co_Solvent->Reassess

Caption: Decision tree for troubleshooting compound precipitation.

Experimental Protocols
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
  • Calculate Mass: Determine the mass of this compound required to make a stock solution of your desired concentration (e.g., 10 mM).

  • Weigh Compound: Accurately weigh the compound in a sterile microcentrifuge tube.

  • Add Solvent: Add the calculated volume of high-purity, anhydrous DMSO (cell culture grade) to the tube.

  • Dissolve: Vortex the tube vigorously for 1-2 minutes. If necessary, use a water bath sonicator for 5-10 minutes to ensure the compound is fully dissolved. Visually inspect against a light source to confirm there are no visible particles.

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

Protocol 2: Step-by-Step Dilution of DMSO Stock into Aqueous Medium

This protocol assumes a final desired concentration of 10 µM in a final well volume of 200 µL, with a final DMSO concentration of 0.1%.

  • Prepare a Working Stock (Optional but Recommended):

    • Thaw one aliquot of your 10 mM master stock solution.

    • Perform an intermediate dilution in 100% DMSO. For example, dilute the 10 mM stock 1:10 in DMSO to create a 1 mM working stock. This makes subsequent dilutions more accurate.

  • Prepare Final Dilution Medium: Pre-warm your complete cell culture medium or assay buffer to 37°C.

  • Perform Final Dilution:

    • To achieve a 10 µM final concentration from a 1 mM working stock, you need a 1:100 dilution. However, to achieve a final DMSO concentration of 0.1%, you must prepare a 2X or 10X final treatment solution.

    • Example (2X Method): Prepare a 20 µM working solution. Add 2 µL of your 1 mM DMSO working stock to 98 µL of pre-warmed medium (final DMSO concentration in this tube is 2%). Vortex gently. Add 100 µL of this 2X solution to your cells, which already contain 100 µL of medium, for a final concentration of 10 µM compound and 1% DMSO. Adjust volumes to keep final DMSO concentration below your cell line's tolerance.

    • Example (Direct Addition Method for 0.1% DMSO): To achieve a final concentration of 0.1% DMSO, you can add a maximum of 0.2 µL of a DMSO stock to a 200 µL well. Therefore, your DMSO stock needs to be 1000X the final desired concentration (10 µM x 1000 = 10 mM). Add 0.2 µL of your 10 mM stock directly to the 200 µL of medium in the well and mix immediately by gentle pipetting.

  • Vehicle Control: Prepare a parallel vehicle control by adding the same volume of 100% DMSO (e.g., 0.2 µL) to an equivalent volume of medium.

  • Apply to Assay: Use the freshly prepared solutions immediately to prevent precipitation over time.

Protocol 3: Guideline for Determining Solvent Cytotoxicity
  • Cell Seeding: Plate your cells in a 96-well plate at their optimal density for a viability assay and allow them to adhere overnight.

  • Prepare Solvent Dilutions: Prepare serial dilutions of your solvent (e.g., DMSO) in your complete culture medium. A typical concentration range to test is 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control.

  • Treat Cells: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.

  • Incubate: Incubate the plate for the longest duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Assess Viability: Use a standard cell viability assay (e.g., MTT, MTS, or a live/dead stain) to measure the cytotoxic effect of the solvent at each concentration.

  • Analyze Data: Plot cell viability (%) against solvent concentration. The highest concentration that shows no significant decrease in viability compared to the no-solvent control is your maximum tolerated solvent concentration.

References
  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications.
  • NIH PMC. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
  • Pharmaceutical Technology. (n.d.). Formulation Strategies for Poorly Soluble Drugs.
  • NIH PMC. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Wikipedia. (n.d.). Cosolvent.
  • ResearchGate. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!.
  • ResearchGate. (n.d.). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF.
  • Benchchem. (n.d.). 6-Nitro-2-benzothiazolesulfonamide solubility issues and solutions.
  • MedchemExpress.com. (n.d.). Co-solvents | Biochemical Assay Reagents.
  • PubMed Central. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
  • ResearchGate. (2017). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?.
  • NIH PMC. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study.
  • ResearchGate. (2014). How to enhance drug solubility for in vitro assays?.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ResearchGate. (2022). Why does a compound that dissolve in DMSO, precipitates with media ?.
  • ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
  • Considerations regarding use of solvents in in vitro cell based assays. (n.d.).
  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • The effect of some cosolvents and surfactants on viability of cancerous cell lines. (n.d.).
  • MDPI. (n.d.). Evaluation of the Effects of Solvents Used in the Fabrication of Microfluidic Devices on Cell Cultures.
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.). Cosolvent - The 'Medicinal Magician' in The Laboratory.

Sources

Technical Support Center: Troubleshooting Stability Issues of N-Methyl-6-nitrobenzo[D]thiazol-2-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Last Updated: January 14, 2026

Welcome to the technical support guide for N-Methyl-6-nitrobenzo[D]thiazol-2-amine. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot stability challenges encountered when working with this compound in solution. Ensuring the chemical integrity of your molecule is paramount for generating reproducible and reliable experimental data.[1] This guide provides in-depth, field-proven insights and protocols to help you maintain the stability of this compound throughout your research workflow.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the handling and stability of this compound.

Q1: What are the primary factors that cause the degradation of this compound in solution?

The stability of this molecule is influenced by several factors inherent to its structure, which includes a nitroaromatic system and a benzothiazole core.[2] The primary drivers of degradation are:

  • Light Exposure: Nitroaromatic compounds are frequently photosensitive and can undergo photochemical reactions upon exposure to UV or visible light.[3][4][5]

  • pH: The stability can be pH-dependent. Extreme acidic or basic conditions can catalyze hydrolysis or other degradation reactions of the benzothiazole ring or associated functional groups.[6][7][8][9]

  • Oxidation/Reduction: The nitro group is susceptible to chemical or enzymatic reduction, which is a common degradation pathway for nitroaromatic compounds.[10][11][12]

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation pathways.[13]

Q2: My stock solution (in DMSO) has changed color from light yellow to a deeper yellow/orange. What does this signify?

A visible color change is a strong indicator of chemical degradation.[3] For nitroaromatic compounds, which are often pale yellow, a darkening of the solution can suggest the formation of degradation products with more extensive conjugated π-systems. This could result from reactions involving the nitro group or alterations to the benzothiazole ring system. We strongly advise against using a solution that has visibly changed color and recommend performing an analytical check (e.g., HPLC-UV) to assess its purity.

Q3: What is the best way to store a stock solution of this compound?

For maximum stability, stock solutions (typically in anhydrous DMSO or DMF) should be stored under the following conditions:

  • Temperature: Store at -20°C or, for long-term storage, at -80°C.[13]

  • Light: Use amber-colored or opaque vials to protect from light.[3][13][14][15] For added protection, vials can be wrapped in aluminum foil.

  • Atmosphere: For highly sensitive applications, consider aliquoting the stock solution under an inert gas (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.

Q4: Can I prepare aqueous working solutions in advance?

We strongly recommend preparing aqueous working solutions fresh for each experiment. The stability of this compound in aqueous buffers (especially those containing reactive components) is often significantly lower than in an anhydrous DMSO stock. If you must prepare them in advance, a pilot stability test should be conducted under the exact experimental conditions (buffer composition, pH, temperature) to determine an acceptable time frame for use.

Part 2: Troubleshooting Guide for Common Stability Problems

This section provides systematic approaches to diagnose and resolve specific stability-related issues you may encounter during your experiments.

Problem 1: Precipitate Forms in My Solution Upon Storage or Use

Symptoms: The solution appears cloudy, or visible solid particles have formed in a previously clear solution.

Causality: Precipitate formation can stem from poor solubility, temperature effects on solubility, or the generation of an insoluble degradation product.

Troubleshooting Protocol:

  • Verify Solubility Limits: Confirm that the concentration of your solution does not exceed the known solubility of the compound in the chosen solvent at the storage temperature.

  • Attempt Re-solubilization: Gently warm the solution to 37°C and use sonication for 5-10 minutes. If the precipitate redissolves and the solution remains clear upon returning to room temperature, the issue was likely temperature-dependent precipitation. If it precipitates again upon cooling, the concentration is too high for that storage temperature.

  • Assess for Degradation: If the precipitate does not redissolve with warming, it is likely a degradation product.

    • Action: Do not use the solution. Isolate the precipitate by centrifugation.

    • Analysis: Analyze the supernatant via HPLC or LC-MS to determine the remaining concentration of the parent compound. If the concentration has decreased significantly, degradation has occurred.

Diagram 1: Workflow for Diagnosing Precipitate Formation

G start Precipitate Observed in Solution warm_sono Warm solution (37°C) and sonicate start->warm_sono check_sol Is concentration below known solubility limit? degradation High Likelihood of Degradation Product check_sol->degradation Yes dissolves Does precipitate redissolve? warm_sono->dissolves dissolves->check_sol No re_precip Does it re-precipitate upon cooling? dissolves->re_precip Yes sol_issue Solubility Issue: Lower concentration or store at room temp. re_precip->sol_issue Yes temp_sol Temperature-Dependent Solubility: Warm before use or store at RT. re_precip->temp_sol No analyze Action: Centrifuge. Analyze supernatant by HPLC/LC-MS to confirm purity loss. degradation->analyze

Problem 2: Loss of Potency or Inconsistent Results Over Time

Symptoms: The compound's measured biological or chemical activity decreases with solution age, or you observe high variability in results between experiments conducted on different days using the same stock solution.

Causality: This is a classic sign of chemical degradation. The parent molecule is being converted into one or more inactive or less active species. This process is governed by kinetics and is influenced by storage conditions.[1]

Troubleshooting Protocol: Solution Stability Assessment via HPLC

This protocol provides a self-validating system to determine the stability of your compound under specific conditions.

  • Preparation (Time Zero):

    • Prepare a solution of this compound in your solvent of interest (e.g., DMSO, cell culture medium) at the desired concentration.

    • Immediately take an aliquot, dilute it to an appropriate concentration for HPLC analysis, and inject it. This is your T=0 reference point. The peak area of the parent compound at T=0 is considered 100%.

  • Incubation:

    • Store the remaining solution under the conditions you wish to test (e.g., 4°C in the dark, 25°C on the benchtop, 37°C in an incubator).

  • Time-Point Analysis:

    • At predetermined intervals (e.g., 2, 4, 8, 24, 48 hours), withdraw another aliquot from the stored solution.

    • Prepare and inject the sample into the HPLC under the same conditions as the T=0 sample.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • % Remaining = (Peak Area at T=x / Peak Area at T=0) * 100

    • Plot % Remaining vs. Time. A general rule of thumb in early-stage research is that a loss of >10% of the parent compound is considered significant.

Parameter Recommended Condition Rationale
Storage Temperature -20°C or -80°C (Stock)Reduces molecular motion and slows reaction kinetics.[13]
Light Exposure Store in amber vials or wrap in foil.Prevents photochemical degradation, a known risk for nitroaromatic compounds.[3][14][16]
Solvent Choice Anhydrous, aprotic solvents (e.g., DMSO, DMF) for stock.Minimizes risk of hydrolysis.
Working Solutions Prepare fresh from stock for each experiment.Avoids stability issues in complex aqueous buffers.

Diagram 2: Potential Degradation Pathways

G cluster_stress Stress Conditions cluster_products Potential Degradation Products Parent N-Methyl-6-nitrobenzo [D]thiazol-2-amine Reduced Amino derivative (Reduction of -NO2) Parent->Reduced e.g., cellular reductases Hydrolyzed Ring-opened products Parent->Hydrolyzed e.g., extreme pH Isomer Photochemical Isomers Parent->Isomer e.g., UV exposure Light Light (Photolysis) Light->Isomer pH Acid/Base (Hydrolysis) pH->Hydrolyzed Redox Redox Agents Redox->Reduced

Problem 3: New Peaks Appear in HPLC or LC-MS Analysis

Symptoms: Your chromatogram shows the emergence of new peaks that were not present in the reference standard, and these peaks often grow in area as the parent peak diminishes.

Causality: This is direct evidence of the formation of degradation products. Identifying the conditions that promote the formation of these impurities is key to preventing them. A forced degradation study is the definitive method for this purpose.[4][17]

Protocol: Forced Degradation (Stress Testing) Study

The goal of a forced degradation study is to intentionally stress the compound to generate its likely degradation products, which helps in developing a stability-indicating analytical method.[4][18][19] The aim is to achieve 5-20% degradation of the active ingredient.[17]

Stress Condition Typical Reagents and Conditions Potential Degradation Pathway Targeted
Acid Hydrolysis 0.1 M HCl at 60°C for 8-24 hours.Hydrolysis of amine or thiazole ring.
Base Hydrolysis 0.1 M NaOH at 60°C for 4-12 hours.Base-catalyzed hydrolysis.
Oxidation 3% H₂O₂ at room temperature for 24 hours.Oxidation of the sulfur atom or other susceptible sites.
Photodegradation Expose solution to 1.2 million lux hours and 200 watt-hours/m² of UV light.[3][18]Photochemical reactions (e.g., isomerization, rearrangements).
Thermal Heat solution at 80°C for 48 hours.Thermally induced degradation.

Execution Workflow:

  • Prepare separate solutions of your compound for each stress condition.

  • Expose them to the conditions outlined in the table. Include a control sample protected from stress.

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Analyze all samples by HPLC or LC-MS.

  • Compare the chromatograms. The new peaks that appear under specific stress conditions are the degradation products formed via that pathway. This knowledge allows you to pinpoint the exact cause (e.g., "my compound is degrading due to light exposure") and implement targeted preventative measures.

Diagram 3: Workflow for Identifying Unknown Peaks

G start Unknown Peak Observed in HPLC/LC-MS check_blank Is peak present in solvent blank? start->check_blank check_t0 Is peak present at T=0? check_blank->check_t0 No solvent_artifact Conclusion: Solvent Artifact or System Contamination check_blank->solvent_artifact Yes force_deg Perform Forced Degradation Study (Acid, Base, Light, etc.) check_t0->force_deg No impurity Conclusion: Impurity from Synthesis check_t0->impurity Yes match_peak Does retention time match a peak from a stress condition? force_deg->match_peak match_peak->impurity No (Consider co-eluting impurity) degradant Conclusion: Degradation Product match_peak->degradant Yes identify Identify cause (e.g., light) and implement specific protective measures. degradant->identify

References

  • 5 Tips for Handling Photosensitive Reagents - Labtag Blog. (2024). Labtag. [Link]

  • Spaink, H. P., et al. (n.d.). Degradation of nitroaromatic compounds by microorganisms. PubMed. [Link]

  • Symons, Z. C., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports. [Link]

  • How to Conduct Stability Studies for Small Molecule Drugs. (n.d.). ProPharma. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic compounds, from synthesis to biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Stability Testing for Small-Molecule Clinical Trial Materials. (2019). Pharmaceutical Technology. [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). Community Sustainability Workgroup. [Link]

  • Singh, D., et al. (2015). Degradation pathways for nitrobenzene. Aerobic dioxygenation route is... ResearchGate. [Link]

  • Stability studies of small molecules and proteins. (n.d.). GlycoMScan. [Link]

  • Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). DENIOS. [Link]

  • Al-Tannak, N. F., & Al-Karas, F. S. (2016). Forced Degradation Studies. MedCrave online. [Link]

  • Regulatory Knowledge Guide for Small Molecules. (n.d.). NIH's Seed. [Link]

  • Qi, J., et al. (2011). Effect of pH on fluorescence intensity ratio of benzothiazole... ResearchGate. [Link]

  • Problems Storing Light Sensitive Reagents? We have a Solution. (n.d.). Camlab. [Link]

  • Al-Tannak, N. F., & Al-Karas, F. S. (2016). Forced Degradation Studies. ResearchGate. [Link]

  • New Trends in Forced Degradation Studies. (2012). Scribd. [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (n.d.). Veeprho. [Link]

  • Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2024). National Institutes of Health. [Link]

  • Vardan, V. (2024). Influence of PH On The Stability of Pharmaceutical. Scribd. [Link]

  • A novel acidic pH fluorescent probe based on a benzothiazole derivative. (2017). ResearchGate. [Link]

  • 6-Nitrobenzo[d]thiazol-2-amine. (n.d.). Chemsrc. [Link]

  • Ma, Q., et al. (2017). A novel acidic pH fluorescent probe based on a benzothiazole derivative. PubMed. [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS. [Link]

Sources

Technical Support Center: N-Methylation of 6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of 6-nitrobenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this specific transformation. Our goal is to provide you with in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction yields. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Introduction

The 2-aminobenzothiazole scaffold is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities.[1] Specifically, 6-nitro-substituted derivatives are crucial intermediates in the synthesis of various pharmacologically active agents, including potent antitumor and MAO-inhibiting compounds.[2][3] N-methylation of the exocyclic amine at the 2-position is a key derivatization step, but it is often plagued by challenges such as low yield, side-product formation, and difficult purification.

A primary challenge is the issue of regioselectivity. The 2-aminobenzothiazole core possesses two potentially nucleophilic nitrogen atoms: the exocyclic amino group (N-exo) and the endocyclic ring nitrogen (N-endo). Traditional alkylation with reactive agents like alkyl halides often favors methylation at the more basic endocyclic nitrogen, leading to the undesired 3-alkyl-2-iminobenzothiazoline isomer.[4] This guide will address this and other common hurdles to help you achieve high yields of the desired N-methyl-6-nitrobenzo[d]thiazol-2-amine.

Troubleshooting Guide: Common Experimental Issues

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.

Question 1: My reaction shows very low or no conversion of the starting material. What are the likely causes and how can I fix it?

Answer: Low or no conversion is a frequent issue stemming from several potential factors related to reagents and reaction conditions.

  • Probable Cause A: Ineffective Base or Incomplete Deprotonation.

    • Explanation: The N-methylation of an amine via an SN2 pathway requires a base to deprotonate the amine, increasing its nucleophilicity. The pKa of the 2-amino group is lowered by the electron-withdrawing effects of the benzothiazole ring and the nitro group, requiring a sufficiently strong base for efficient deprotonation. Common bases like potassium carbonate (K₂CO₃) can be effective, but their performance is highly dependent on being anhydrous.[5] Stronger bases like sodium hydride (NaH) can also be used to ensure complete deprotonation.[6]

    • Solution:

      • Ensure Base is Anhydrous: Dry your K₂CO₃ in an oven at >120 °C for several hours under vacuum before use.[5] If using NaH, ensure it is a fresh dispersion and handle it under an inert atmosphere (e.g., Argon or Nitrogen).

      • Consider a Stronger Base: If K₂CO₃ is ineffective, switch to a stronger base like sodium hydride (NaH). The reaction of NaH with even catalytic amounts of water can generate highly reactive, dry sodium hydroxide in situ, which can accelerate the reaction.[6]

      • Solvent Compatibility: Ensure your solvent is compatible with the chosen base. For example, NaH reacts violently with protic solvents. Use aprotic polar solvents like DMF or THF.

  • Probable Cause B: Poor Reagent Quality or Degradation.

    • Explanation: Methylating agents, particularly iodomethane (methyl iodide), are volatile and can degrade over time, especially with exposure to light.[5] Dimethyl sulfate is highly toxic and moisture-sensitive.

    • Solution:

      • Use Fresh Reagents: Use freshly opened or recently purchased methylating agents. Store iodomethane in a dark bottle, refrigerated, and consider passing it through a small plug of basic alumina to remove any HI impurity before use.

      • Verify Purity: If in doubt, check the purity of your reagents by ¹H NMR.

  • Probable Cause C: Sub-optimal Temperature.

    • Explanation: Methylation reactions often require heating to overcome the activation energy barrier. Room temperature may be insufficient, especially for a deactivated substrate like 6-nitrobenzo[d]thiazol-2-amine.

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature. Start by refluxing in a solvent like acetone or acetonitrile.[5] For less reactive systems, higher boiling point solvents like DMF at temperatures of 80-120 °C may be necessary.[7]

      • Monitor for Decomposition: While increasing temperature, monitor the reaction by TLC or LC-MS to ensure the starting material or product is not decomposing at higher temperatures.

Question 2: My reaction is messy, producing multiple spots on a TLC plate. How can I improve the selectivity for the desired mono-methylated product?

Answer: Poor selectivity is the most critical challenge in this synthesis, leading to the formation of isomeric byproducts and over-methylated species.

  • Probable Cause A: Formation of the Endocyclic (N-endo) Methylation Isomer.

    • Explanation: As previously mentioned, alkylation of 2-aminobenzothiazoles with alkyl halides often occurs on the more basic endocyclic nitrogen, yielding 3-alkyl-2-iminobenzothiazolines.[4] This is a competing reaction pathway that directly reduces the yield of your desired N-exo product. The electron-withdrawing nitro group can further influence the relative basicity of the two nitrogen atoms.

    • Solution:

      • "Hydrogen-Borrowing" Catalysis: A highly effective strategy to enforce N-exo selectivity is to move away from traditional SN2 conditions. Use a less reactive methylating source, like methanol, in the presence of a transition metal catalyst (e.g., copper or ruthenium-based).[4][8] This "hydrogen autotransfer" or "hydrogen-borrowing" methodology proceeds through a different mechanism involving the in-situ formation of an imine on the exocyclic nitrogen, which is then reduced. This pathway strongly favors the formation of the N-exo product.[4]

      • Optimize Base and Solvent: In traditional SN2 systems, solvent polarity can influence regioselectivity. Experiment with a range of solvents from non-polar (e.g., Toluene) to polar aprotic (e.g., DMF, DMSO) to find conditions that favor N-exo attack.

  • Probable Cause B: Over-methylation to N,N-dimethyl and Quaternary Salt Products.

    • Explanation: The desired mono-methylated product is also a nucleophile and can react with a second equivalent of the methylating agent to form the N,N-dimethylated byproduct. If an excess of methylating agent is used, this can proceed further to form a quaternary ammonium salt.[9]

    • Solution:

      • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. Avoid using a large excess.

      • Slow Addition: Add the methylating agent slowly to the reaction mixture at a controlled temperature. This keeps the instantaneous concentration of the alkylating agent low, favoring mono-alkylation.

      • Monitor Reaction Progress: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting material is consumed to prevent the accumulation of the di-methylated product.

Question 3: I've managed to synthesize the product, but I'm struggling with purification. What are the best practices?

Answer: Purification can be challenging due to the similar polarities of the starting material, product, and potential isomers, as well as the presence of ionic byproducts.

  • Probable Cause A: Co-elution of Product and Starting Material.

    • Explanation: The N-methylated product is often only slightly less polar than the starting 2-amine. This can make separation by column chromatography difficult.

    • Solution:

      • Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test various solvent systems; a common choice is a mixture of a non-polar solvent (Hexane or Toluene) and a polar solvent (Ethyl Acetate).[10] Adding a small amount of a third solvent, like dichloromethane or a few drops of triethylamine (to suppress tailing), can sometimes improve separation.

      • Recrystallization: If a solid, attempt to purify the crude product by recrystallization. Experiment with different solvents such as ethanol, isopropanol, or mixtures like ethanol/water.[11]

  • Probable Cause B: Contamination with Salts.

    • Explanation: The reaction generates salt byproducts (e.g., potassium iodide if using K₂CO₃ and MeI). If a quaternary ammonium salt is formed, it can also contaminate the product.

    • Solution:

      • Aqueous Work-up: Perform a thorough aqueous work-up. After the reaction is complete, quench any remaining reactive agents (see FAQ 1 table for quenching procedures). Dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and then brine to remove inorganic salts.

      • Filter Before Concentrating: If a salt precipitates from the organic layer, filter it off before concentrating the solution for chromatography.

Frequently Asked Questions (FAQs)

FAQ 1: Which methylating agent is the best choice for this reaction?

There is no single "best" agent; the choice depends on your priorities regarding reactivity, selectivity, safety, and environmental impact.

Methylating Agent Pros Cons Safety & Quenching
Iodomethane (MeI) Highly reactive, common, and effective.Volatile, toxic, carcinogenic.[5] Often leads to over-methylation and poor regioselectivity.[4]Extreme Caution: Work only in a certified fume hood. Quench excess with a solution of sodium thiosulfate or a dilute base like NaOH.[5]
Dimethyl Sulfate (Me₂SO₄) High reactivity, low cost, less volatile than MeI.[12]Extremely toxic, carcinogenic.[12] Can also lead to poor selectivity.Extreme Caution: Highly corrosive and toxic. Quench excess with dilute aqueous ammonia.[13]
Methanol (MeOH) with Catalyst Excellent for N-exo selectivity, green (water is the only byproduct), low cost, low toxicity.[8][14][15]Requires a catalyst (e.g., Cu, Ru, Ir complexes), higher temperatures, and longer reaction times.[16][17]Generally safe. No specific quenching of the methylating agent is required.
Trimethylsulfoxonium Iodide Green, stable, non-toxic alternative to MeI and Me₂SO₄.[18][19]Less common, may require specific catalytic systems (e.g., iron-based) for high efficiency.[19]Low toxicity.[20][21] Can be handled on the benchtop.
FAQ 2: What is the reaction mechanism for N-methylation?

For traditional agents like iodomethane, the reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. The deprotonated amine acts as the nucleophile, attacking the electrophilic methyl group and displacing the iodide leaving group.

Troubleshooting_Workflow Start Low Yield or Selectivity Problem Identify Primary Issue Start->Problem NoConv No/Low Conversion Problem->NoConv Conversion Issue MultiProd Multiple Products (Poor Selectivity) Problem->MultiProd Selectivity Issue Purify Purification Difficulty Problem->Purify Purification Issue CheckBase Check Base (Strength & Anhydrous) NoConv->CheckBase Stoich Adjust Stoichiometry (1.1 eq Me-X) MultiProd->Stoich OptimizeChrom Optimize Chromatography (Solvent System) Purify->OptimizeChrom CheckAgent Check Methylating Agent (Freshness & Purity) CheckBase->CheckAgent IncTemp Increase Temperature CheckAgent->IncTemp End Optimized Yield IncTemp->End SlowAdd Slow Addition of Reagent Stoich->SlowAdd HB_Cat Switch to Hydrogen-Borrowing (MeOH + CuCl) SlowAdd->HB_Cat HB_Cat->End Recrystal Attempt Recrystallization OptimizeChrom->Recrystal Workup Improve Aqueous Work-up Recrystal->Workup Workup->End

Sources

challenges in the scale-up synthesis of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Methyl-6-nitrobenzo[D]thiazol-2-amine. This guide is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important synthesis.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. While the bench-scale synthesis may appear straightforward, scaling up the process presents unique challenges that can impact yield, purity, and safety. This guide provides a framework for understanding and overcoming these obstacles, drawing from established chemical principles and practical experience.

The primary synthetic route involves the N-methylation of 6-nitrobenzo[d]thiazol-2-amine. This guide will focus on the challenges associated with this transformation.

Experimental Workflow: N-Methylation of 6-nitrobenzo[d]thiazol-2-amine

The following diagram outlines the typical workflow for the N-methylation of 6-nitrobenzo[d]thiazol-2-amine.

N_Methylation_Workflow Workflow for N-Methylation of 6-nitrobenzo[d]thiazol-2-amine A Reactant Preparation (6-nitrobenzo[d]thiazol-2-amine, Solvent) B Base Addition (e.g., NaH, K2CO3) A->B Deprotonation C Methylating Agent Addition (e.g., Methyl Iodide, DMS) - Controlled Temperature B->C Nucleophilic Attack D Reaction Monitoring (TLC, HPLC) C->D Reaction Progress E Reaction Quench D->E Completion F Work-up & Extraction E->F G Purification (Crystallization/Chromatography) F->G H Product Characterization (NMR, MS, HPLC) G->H

Caption: A typical workflow for the N-methylation of 6-nitrobenzo[d]thiazol-2-amine.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis and scale-up of this compound in a question-and-answer format.

Problem/Observation Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Ineffective Deprotonation: The base used may not be strong enough to deprotonate the amine. 2. Poor Solubility: The starting material may not be fully dissolved in the chosen solvent. 3. Inactive Methylating Agent: The methylating agent may have degraded.1. Base Selection: Consider using a stronger base like sodium hydride (NaH) in an aprotic solvent like THF or DMF. If using a weaker base like K2CO3, ensure the reaction is heated. 2. Solvent Optimization: Use a more polar aprotic solvent such as DMF or DMSO to improve solubility. 3. Reagent Quality: Use a fresh, unopened bottle of the methylating agent.
Formation of Side Products (e.g., over-methylation) 1. Excess Methylating Agent: Using a large excess of the methylating agent can lead to undesired side reactions. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the methylating agent. 2. Temperature Management: Maintain a low to moderate reaction temperature (0 °C to room temperature) and monitor for any exotherms.
Difficult Product Isolation/Purification 1. Emulsion during Work-up: The product and starting material may have similar polarities, leading to difficult separation. 2. Oily Product: The product may not crystallize easily.1. Solvent System for Extraction: Use a combination of polar and non-polar solvents for extraction. A brine wash can help break emulsions. 2. Crystallization Technique: Try different crystallization solvents or solvent mixtures. Seeding with a small crystal of the pure product can induce crystallization. If crystallization fails, column chromatography may be necessary.
Reaction Stalls Before Completion 1. Insufficient Base: The base may have been consumed by moisture or other acidic impurities. 2. Deactivation of Methylating Agent: The methylating agent can be quenched by water.1. Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 2. Additional Reagents: A carefully controlled addition of more base and methylating agent may restart the reaction. Monitor closely by TLC or HPLC.
Safety Concerns on Scale-up 1. Exothermic Reaction: The methylation reaction can be exothermic, especially with highly reactive methylating agents like dimethyl sulfate (DMS). 2. Toxicity of Reagents: Methylating agents like methyl iodide and DMS are toxic and carcinogenic.1. Thermal Management: On a larger scale, ensure efficient stirring and have a cooling system in place to manage any temperature spikes. Add the methylating agent slowly and monitor the internal temperature. 2. Personal Protective Equipment (PPE) and Handling: Always handle these reagents in a well-ventilated fume hood with appropriate PPE (gloves, lab coat, safety glasses). Have a quench solution (e.g., aqueous ammonia) readily available for any spills.

Frequently Asked Questions (FAQs)

Q1: What is the best choice of methylating agent for this synthesis?

A1: The choice of methylating agent depends on factors like reactivity, cost, and safety.

  • Methyl iodide (MeI): Highly reactive and often gives good yields, but it is toxic and a volatile liquid.

  • Dimethyl sulfate (DMS): Also highly reactive and cost-effective for large-scale synthesis, but it is extremely toxic and carcinogenic. Strict safety protocols are essential.

  • Less hazardous alternatives: Reagents like methyl tosylate or methyl mesylate can also be used, though they may require higher reaction temperatures or longer reaction times.

Q2: How can I effectively monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, product, and any side products. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.

Q3: What are the key characterization techniques for the final product?

A3: The structure and purity of this compound should be confirmed by a combination of techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the presence of the methyl group and the overall structure.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Q4: Are there any specific safety precautions I should take when running this reaction at a larger scale?

A4: Yes, scaling up this reaction requires careful planning and execution.

  • Process Safety Analysis: Conduct a thorough hazard analysis before starting.

  • Temperature Control: Ensure you have a reliable method for monitoring and controlling the internal reaction temperature.

  • Reagent Addition: Add reactive reagents like the methylating agent slowly and sub-surface if possible to avoid localized heating.

  • Emergency Plan: Have a clear plan for handling any unexpected events, such as a runaway reaction or a spill of toxic reagents.

References

  • PubChem. (n.d.). N-Methyl-6-nitro-1,3-benzothiazol-2-amine. Retrieved from [Link]

Technical Support Center: Optimizing Derivatization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the derivatization of N-Methyl-6-nitrobenzo[d]thiazol-2-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the common challenges associated with modifying this important scaffold. We will delve into troubleshooting common issues, provide optimized protocols, and explain the chemical principles behind each recommendation to ensure your success in the lab.

Section 1: Troubleshooting Common Derivatization Reactions - N-Acylation

A frequent and vital derivatization of this compound is N-acylation, which creates a stable tertiary amide. This modification is crucial for modulating the physicochemical and pharmacological properties of the molecule.[1] However, like any reaction, it can present challenges.

Question 1: My N-acylation reaction is resulting in low or no product yield. What are the common causes and how can I fix it?

Low product yield is a frustrating but common issue. It typically stems from one of several key areas: reagent quality, reaction conditions, or the choice of base.[2][3]

Potential Cause 1: Poor Reagent Quality or Reactivity

  • The "Why": Acylating agents, particularly acyl chlorides and anhydrides, are highly electrophilic and susceptible to hydrolysis from atmospheric moisture.[4] Over time, this degradation reduces the effective concentration of your active reagent, leading to incomplete reactions. Similarly, the this compound starting material can degrade if not stored properly.[5]

  • Recommended Solutions:

    • Use Fresh Reagents: Whenever possible, use freshly opened bottles of acyl chlorides or anhydrides.

    • Verify Starting Material Purity: Before starting, check the purity of your this compound via TLC or HPLC. Discoloration can be an indicator of degradation.[5]

    • Inert Atmosphere: For sensitive reactions, handle reagents under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture.[6]

Potential Cause 2: Suboptimal Base Selection

  • The "Why": The N-acylation of a secondary amine requires a base to neutralize the acid byproduct (e.g., HCl) generated during the reaction.[1][7] If this acid is not neutralized, it will protonate the starting amine, forming an unreactive ammonium salt and halting the reaction. The chosen base must be strong enough to scavenge the acid but not so strong that it causes unwanted side reactions.

  • Recommended Solutions:

    • Use a Non-Nucleophilic Tertiary Amine: Bases like triethylamine (TEA) or pyridine are commonly used.[8][9] They are effective acid scavengers and do not compete with the substrate as nucleophiles. Pyridine can sometimes act as a catalyst.[9]

    • Consider Stoichiometry: At least one equivalent of the base is required to neutralize the acid byproduct. Using a slight excess (e.g., 1.1 to 1.5 equivalents) can be beneficial.[9]

    • Screen Different Bases: If a standard base like TEA isn't working, consider screening others. For instance, a hindered base like diisopropylethylamine (DIPEA) can sometimes prevent side reactions.

Potential Cause 3: Inappropriate Temperature or Reaction Time

  • The "Why": Every reaction has an optimal temperature range. Some acylations are rapid and exothermic, requiring initial cooling to prevent side product formation.[8] Others are sluggish and require heating to overcome the activation energy barrier.[10][11]

  • Recommended Solutions:

    • Initial Cooling: When using highly reactive acyl chlorides, start the reaction at 0 °C by adding the acylating agent dropwise to a solution of the amine and base.[8][9]

    • Gradual Heating: If the reaction is slow at room temperature, gradually increase the temperature (e.g., to 40-60 °C) while monitoring progress.[10]

    • Reaction Monitoring: The single most effective way to determine the optimal time is to monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][10] Spot the reaction mixture alongside your starting material to visualize the consumption of reactants and the appearance of the product spot.[10]

Question 2: My reaction is messy, with multiple side products observed on the TLC plate. What is happening?

The formation of multiple byproducts points to issues with reaction selectivity or product stability.

Potential Cause 1: Side Reactions with the Nitro Group

  • The "Why": The nitro group (-NO₂) is a strong electron-withdrawing group, but it can be susceptible to reduction under certain conditions, especially if using aggressive reagents or catalytic hydrogenation methods elsewhere in the molecule. While less common in simple acylations, it's a possibility to consider if your protocol involves reagents that can act as reductants.

  • Recommended Solutions:

    • Use Mild Conditions: Stick to standard, mild acylating conditions (e.g., acyl chloride with TEA in an aprotic solvent like DCM).

    • Avoid Reductive Reagents: Ensure none of your reagents or catalysts have reducing properties that could affect the nitro group.

Potential Cause 2: Product Instability on Silica Gel

  • The "Why": Benzothiazole derivatives can sometimes be sensitive to the acidic nature of standard silica gel used for column chromatography, leading to degradation during purification.[10]

  • Recommended Solutions:

    • Neutralize Silica Gel: Prepare a slurry of silica gel with a small amount of a non-nucleophilic base (like 1% triethylamine in the eluent) to neutralize the acidic sites.

    • Alternative Stationary Phases: Consider using neutral or basic alumina for chromatography if sensitivity is a significant issue.[10]

    • Alternative Purification: If the product is a solid, recrystallization is often an excellent alternative to chromatography for achieving high purity.[3]

Section 2: Experimental Protocols & Data

General Protocol for N-Acylation of this compound

This protocol provides a robust starting point for the N-acylation using an acyl chloride.

Materials:

  • This compound

  • Acyl chloride (1.05 eq)

  • Triethylamine (TEA) or Pyridine (1.1 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add the acyl chloride (1.05 eq), dissolved in a small amount of anhydrous DCM, dropwise to the cooled solution over 10-15 minutes.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexane as eluent) until the starting amine is consumed.[3]

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

  • Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization.[3][10]

Data Presentation: Screening Reaction Conditions

When optimizing a new derivatization, systematically screening parameters is key. The following table illustrates how to organize data from a hypothetical optimization study.

EntryBase (eq)SolventTemperature (°C)Time (h)Outcome (by TLC)
1TEA (1.1)DCM0 → RT2~70% conversion, clean
2TEA (1.1)THF0 → RT2~50% conversion, slower
3Pyridine (1.1)DCM0 → RT2~80% conversion, clean
4TEA (1.1)DCMRT2~65% conversion, minor byproduct
5Pyridine (1.1)DCM0 → RT8>95% conversion, clean

This table demonstrates a logical progression where pyridine in DCM (Entry 3) appears more effective than TEA, and extending the reaction time (Entry 5) drives the reaction to completion.

Section 3: Visualized Workflows

Diagrams can clarify complex decision-making processes in troubleshooting.

Troubleshooting Workflow for Low Reaction Yield

This diagram outlines a systematic approach to diagnosing and solving low-yield problems in your derivatization reaction.

TroubleshootingWorkflow start Low or No Product Yield check_reagents Step 1: Verify Reagent Quality start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok replace_reagents Action: Use fresh starting materials & reagents. reagent_ok->replace_reagents No check_conditions Step 2: Evaluate Reaction Conditions reagent_ok->check_conditions Yes replace_reagents->start conditions_ok Conditions Optimized? check_conditions->conditions_ok optimize_conditions Action: Screen base, solvent, & temperature. conditions_ok->optimize_conditions No check_monitoring Step 3: Analyze Reaction Monitoring conditions_ok->check_monitoring Yes optimize_conditions->start monitoring_ok Stalled or Decomposing? check_monitoring->monitoring_ok adjust_time Action: Adjust reaction time. Stop when starting material is gone. monitoring_ok->adjust_time Decomposing purification_issue Step 4: Check Purification Step monitoring_ok->purification_issue Stalled adjust_time->start yield_ok Successful Resolution purification_issue->yield_ok

Caption: A decision tree for troubleshooting low product yield.

Section 4: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for my N-acylation reaction? A: Aprotic solvents are generally preferred. Dichloromethane (DCM) is an excellent first choice due to its inertness and ability to dissolve a wide range of organic compounds. Other options like tetrahydrofuran (THF), acetonitrile (ACN), or N,N-dimethylformamide (DMF) can also be effective, but their choice may depend on the specific solubility of your reagents.[12][13] It is often best to start with DCM and only explore other solvents if you encounter solubility or reactivity issues.

Q2: How do I know when my reaction is complete? A: Thin-Layer Chromatography (TLC) is the most common and convenient method.[10] By spotting your reaction mixture on a TLC plate next to a spot of your starting amine, you can visually track the disappearance of the starting material and the appearance of a new, typically less polar, product spot. The reaction is generally considered complete when the starting material spot is no longer visible by UV light or an appropriate stain.

Q3: My starting material, this compound, has poor solubility. What can I do? A: Poor solubility can hinder reaction rates. If your starting material is not dissolving well in your chosen solvent (like DCM), you can try a more polar aprotic solvent such as DMF or DMSO.[5] However, be aware that these higher-boiling point solvents are more difficult to remove during work-up. Gentle heating can also be used to aid dissolution, but this should be done cautiously to avoid premature reaction or degradation.

Q4: Are there any "green" or environmentally friendly approaches for N-acylation? A: Yes, green chemistry principles are increasingly being applied to amide bond formation. Some modern protocols explore catalyst-free reactions or the use of water as a solvent, which can be highly effective for certain substrates.[14][15] Microwave-assisted synthesis is another approach that can dramatically reduce reaction times and energy consumption.[10] While these may require more specific optimization for your particular molecule, they represent valuable alternatives to traditional methods.

References

  • Troubleshooting guide for the synthesis of benzothiazole deriv
  • Troubleshooting Low Yields In The Synthesis of Benzothiazole Deriv
  • Troubleshooting low yield in benzothiazole synthesis from 2-aminothiophenol. (2025). Benchchem.
  • optimizing reaction conditions for 2-aminobenzothiazole derivatiz
  • Solvent effect on Ni-nanoparticles catalyzed acetylation of amine and thiols at room temperature. (2019).
  • Experimental Protocols for the Acylation of 2-Aminobenzothiazole. (2025). Benchchem.
  • troubleshooting guide for 2-(2-Hydroxyphenyl)benzothiazole synthesis reactions. (n.d.). Benchchem.
  • Fig. 2 A detailed study on the effect of different solvents and bases... (n.d.).
  • Facile synthesis of N-acyl 2-aminobenzothiazoles by NHC- catalyzed direct oxidative amidation of aldehydes. (n.d.). The Royal Society of Chemistry.
  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. (n.d.). [Source not provided].
  • Acylation of Amines, Part 1: with Acyl Halides. (2021). YouTube.
  • Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. (2025). Benchchem.
  • Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC - PubMed Central.
  • Solid-Phase Synthesis of 2-Aminobenzothiazoles. (n.d.). PMC - NIH.
  • Mild and Useful Method for N-Acylation of Amines. (n.d.). Taylor & Francis Online.
  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Deriv
  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (n.d.). RJPBCS.
  • SYNTHESIS, CHARACTERISATION AND ANTI-INFLAMMATORY ACTIVITY OF SOME 2-AMINO BENZOTHIAZOLE DERIV
  • Catalytic derivatization of 2-Aminobenzo[d]thiazole for observing antibacterial activity and in silico analysis. (n.d.). Semantic Scholar.
  • Acetylation of Secondary amines. (2022). Chemistry Stack Exchange.
  • Process for the preparation of 2-amino-6-nitrobenzothiazole. (n.d.).
  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (n.d.). PMC - NIH.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of N-Methyl-6-nitrobenzo[d]thiazol-2-amine and 2-amino-6-nitrobenzothiazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the biological activities of N-Methyl-6-nitrobenzo[d]thiazol-2-amine and its parent compound, 2-amino-6-nitrobenzothiazole. We will delve into their efficacy as kinase inhibitors, particularly targeting DYRK1A, a kinase implicated in neurodegenerative disorders. This analysis is supported by experimental data, detailed protocols, and mechanistic insights to inform researchers in drug discovery and development.

Introduction: The Benzothiazole Scaffold in Kinase Inhibition

The 2-aminobenzothiazole core is a "privileged scaffold" in medicinal chemistry, forming the basis for a wide array of compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] In recent years, this scaffold has gained significant attention for its potential to generate potent inhibitors of protein kinases.[3][4] Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders like Alzheimer's disease.[5][6][7]

One such kinase, the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), has emerged as a high-value therapeutic target.[4] Located in the Down syndrome critical region on chromosome 21, overexpression of DYRK1A is linked to cognitive deficits in Down syndrome and the hyperphosphorylation of tau protein, a key event in the pathology of Alzheimer's disease.[8] This has spurred the development of specific DYRK1A inhibitors, with the benzothiazole structure proving to be a promising starting point.[3][4]

This guide focuses on two closely related benzothiazole derivatives:

  • 2-amino-6-nitrobenzothiazole: The parent compound.

  • This compound: Its N-methylated analog.

We will explore how the simple addition of a methyl group to the exocyclic amine dramatically alters the compound's biological profile, a classic example of a structure-activity relationship (SAR).

Comparative Biological Activity: Targeting DYRK1A

The primary biological activity investigated for these compounds is the inhibition of the DYRK1A kinase. The addition of a methyl group to the 2-amino position has a profound impact on inhibitory potency.

Key Findings: Experimental data reveals that This compound is a significantly more potent inhibitor of DYRK1A compared to its non-methylated counterpart, 2-amino-6-nitrobenzothiazole. This highlights a critical structure-activity relationship where N-alkylation of the 2-aminobenzothiazole scaffold enhances binding to the ATP pocket of the kinase.

CompoundTarget KinaseIC50 (µM)Relative Potency
2-amino-6-nitrobenzothiazole DYRK1A>10Baseline
This compound DYRK1A0.150>66-fold improvement

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

The data clearly demonstrates that while the parent compound shows negligible activity at concentrations up to 10 µM, the N-methylated version inhibits DYRK1A with a sub-micromolar IC50 value. This substantial increase in potency underscores the importance of the methyl group for effective interaction with the kinase's active site.

Mechanistic Insights: The Role of N-Methylation

The enhanced activity of the N-methylated compound can be attributed to several factors related to its interaction within the ATP-binding pocket of DYRK1A. While specific crystallographic data for these exact compounds is not available, insights can be drawn from related inhibitor-kinase complexes.[4]

  • Increased Hydrophobicity: The methyl group increases the local hydrophobicity of the molecule, which can lead to more favorable interactions with nonpolar residues within the kinase's active site.

  • Disruption of Water Networks: The methyl group may displace ordered water molecules from the binding site, an entropically favorable event that can increase binding affinity.

  • Conformational Restriction: The presence of the methyl group can restrict the rotation around the C-N bond, potentially locking the molecule into a more bioactive conformation for optimal binding.

This structure-activity relationship is a key insight for medicinal chemists aiming to design more potent kinase inhibitors based on the 2-aminobenzothiazole scaffold.

SAR_Comparison cluster_parent 2-amino-6-nitrobenzothiazole cluster_methylated This compound Parent Core Structure Parent_Activity IC50 > 10 µM (Low Potency) Parent->Parent_Activity DYRK1A Inhibition Modification Addition of Methyl Group (N-Methylation) Parent_Activity->Modification Methylated N-Methylated Analog Methylated_Activity IC50 = 0.150 µM (High Potency) Methylated->Methylated_Activity DYRK1A Inhibition Modification->Methylated_Activity

Caption: Structure-Activity Relationship (SAR) of N-Methylation.

Experimental Protocol: In Vitro Kinase Inhibition Assay

To ensure the trustworthiness and reproducibility of the presented data, this section details a standard protocol for measuring kinase inhibition, such as the luminescent ADP-Glo™ Kinase Assay.[8] This method quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.

Objective: To determine the IC50 value of test compounds against DYRK1A.

Materials:

  • Recombinant human DYRK1A enzyme[8]

  • DYRK1A substrate peptide (e.g., a synthetic peptide with a known phosphorylation site)

  • ATP (Adenosine triphosphate)

  • Test Compounds (2-amino-6-nitrobenzothiazole and this compound) dissolved in DMSO

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)[8]

  • Kinase Reaction Buffer (e.g., 50mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)[9]

  • 384-well assay plates (low volume, white)

  • Luminometer for plate reading

Step-by-Step Methodology:

  • Compound Preparation: a. Create a serial dilution series of each test compound in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from a high concentration (e.g., 100 µM). b. Dilute 1 µL of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) controls and "no enzyme" background controls.

  • Enzyme and Substrate Preparation: a. Prepare a 2X enzyme solution by diluting the DYRK1A enzyme to the desired concentration (e.g., 2.4 ng/well) in 1X kinase reaction buffer.[8] b. Prepare a 2X substrate/ATP mixture by diluting the substrate peptide and ATP to their final desired concentrations in 1X kinase reaction buffer. The ATP concentration should be at or near its Km value for the kinase to ensure competitive inhibition can be accurately measured.

  • Kinase Reaction: a. Add 2 µL of the 2X enzyme solution to each well containing the test compounds. b. Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP mixture to each well. The final reaction volume is 5 µL. c. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation and Detection: a. Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP. b. Incubate the plate at room temperature for 40 minutes.[8] c. Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal. d. Incubate the plate at room temperature for 30-60 minutes to stabilize the signal.[8] e. Read the luminescence on a plate reader. The light output is directly proportional to the amount of ADP produced and thus, the kinase activity.

  • Data Analysis: a. Subtract the background luminescence (no enzyme control) from all other readings. b. Normalize the data by setting the "no inhibitor" control (DMSO) as 100% activity and the high concentration inhibitor wells as 0% activity. c. Plot the percent inhibition versus the logarithm of the compound concentration. d. Fit the data to a sigmoidal dose-response curve (variable slope) using appropriate software (e.g., GraphPad Prism) to calculate the IC50 value.

Kinase_Assay_Workflow start Start: Prepare Reagents compound_prep 1. Compound Plating (Serial Dilution in 384-well plate) start->compound_prep enzyme_add 2. Add DYRK1A Enzyme Solution compound_prep->enzyme_add reaction_start 3. Add Substrate/ATP Mix (Initiates Reaction) enzyme_add->reaction_start incubation_1 4. Incubate at RT (e.g., 60 min) reaction_start->incubation_1 adp_glo 5. Add ADP-Glo™ Reagent (Stops reaction, depletes ATP) incubation_1->adp_glo incubation_2 6. Incubate at RT (40 min) adp_glo->incubation_2 detect_reagent 7. Add Kinase Detection Reagent (Converts ADP to light) incubation_2->detect_reagent incubation_3 8. Incubate at RT (30 min) detect_reagent->incubation_3 read_plate 9. Read Luminescence incubation_3->read_plate data_analysis 10. Data Analysis (Calculate IC50) read_plate->data_analysis end End: Results data_analysis->end

Caption: Workflow for an in vitro DYRK1A kinase inhibition assay.

Broader Biological Context and Other Potential Activities

While the focus here is on DYRK1A inhibition, it is important to note that the 2-amino-6-nitrobenzothiazole scaffold and its derivatives have been explored for other biological activities. These include:

  • Antimicrobial Activity: Various Schiff base derivatives of 2-amino-6-nitrobenzothiazole have shown activity against bacterial strains like Staphylococcus aureus and Escherichia coli.[10][11]

  • Monoamine Oxidase (MAO) Inhibition: Hydrazone derivatives of the parent compound have been investigated as potent and selective inhibitors of MAO-A and MAO-B, enzymes relevant to Parkinson's disease.[12][13]

  • Anticancer Activity: The broader 2-aminobenzothiazole class has been extensively reviewed as a source of anticancer agents targeting a wide range of kinases and other tumor-related proteins.[1]

These findings suggest that while N-methylation specifically potentiates DYRK1A inhibition, the core scaffold is versatile and can be chemically modified to target different biological pathways.

Conclusion

This guide provides a focused comparison between this compound and 2-amino-6-nitrobenzothiazole, demonstrating a clear and potent structure-activity relationship. The addition of a single methyl group to the exocyclic amine of the 2-aminobenzothiazole scaffold transforms a weakly active compound into a sub-micromolar inhibitor of the therapeutically relevant kinase, DYRK1A. This highlights the sensitivity of kinase active sites to small structural modifications and provides a valuable lesson for the rational design of new kinase inhibitors. The detailed experimental protocol offers a validated framework for researchers to independently verify these findings and explore the activity of novel analogs.

References

  • Vertex AI Search. (n.d.). Design and synthesis of conformationally constraint Dyrk1A inhibitors by creating an intramolecular H-bond involving a benzothiazole core. Retrieved January 14, 2026.
  • Promega Corporation. (n.d.). DYRK1A Kinase Assay Protocol. Retrieved January 14, 2026.
  • PubMed. (2023). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved January 14, 2026.
  • Google Patents. (n.d.). WO2018069468A1 - Benzothiazole derivatives as dyrk1 inhibitors. Retrieved January 14, 2026.
  • Thermo Fisher Scientific. (n.d.). LanthaScreen Eu kinase binding assay for DYRK1A Overview. Retrieved January 14, 2026.
  • Google Patents. (n.d.). US20190375742A1 - Benzothiazole derivatives as dyrk1 inhibitors. Retrieved January 14, 2026.
  • PubMed. (2016). Probing the ATP-Binding Pocket of Protein Kinase DYRK1A with Benzothiazole Fragment Molecules. Retrieved January 14, 2026.
  • Benchchem. (n.d.). Application Notes and Protocols for Dyrk1A-IN-1 Cell-Based Assays. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group | Request PDF. Retrieved January 14, 2026.
  • NIH. (2017). An ELISA DYRK1A non-radioactive kinase assay suitable for the characterization of inhibitors - PMC. Retrieved January 14, 2026.
  • PubMed Central. (n.d.). Novel Selective Thiadiazine DYRK1A Inhibitor Lead Scaffold with Human Pancreatic β-cell Proliferation Activity. Retrieved January 14, 2026.
  • NIH. (n.d.). 2-Aminobenzothiazoles in anticancer drug design and discovery - PubMed. Retrieved January 14, 2026.
  • PubMed. (2014).
  • Semantic Scholar. (n.d.). Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. Retrieved January 14, 2026.
  • RJPBCS. (n.d.). Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Schematic representation of structure‐activity relationship for the (a).... Retrieved January 14, 2026.
  • PubMed. (2016). Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. Retrieved January 14, 2026.
  • Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved January 14, 2026.
  • PubChem. (n.d.). 2-Amino-6-nitrobenzothiazole | C7H5N3O2S | CID 22704. Retrieved January 14, 2026.
  • PubMed Central. (2023). Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Retrieved January 14, 2026.
  • ResearchGate. (n.d.). Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. Retrieved January 14, 2026.
  • (2024). Synthesis and Study the Biological Activity of Some New Derivatives of 2-Aminobenzothiazole. Retrieved January 14, 2026.
  • PubMed. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. Retrieved January 14, 2026.
  • PubMed Central. (n.d.). Conformation Study and Design of Novel 6-Hydroxybenzothiazole-2-Carboxamides as Potentially Potent and Selective Monoamine Oxidase B Inhibitors for Neuroprotection - PMC. Retrieved January 14, 2026.
  • ResearchGate. (2016). (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. Retrieved January 14, 2026.
  • PubMed Central. (n.d.). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC. Retrieved January 14, 2026.
  • Echemi. (n.d.). 2-Amino-6-nitrobenzothiazole. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-nitrobenzothiazole = 97 6285-57-0. Retrieved January 14, 2026.
  • PubChem. (n.d.). 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335. Retrieved January 14, 2026.
  • Sigma-Aldrich. (n.d.). 2-Amino-6-methylbenzothiazole 98 2536-91-6. Retrieved January 14, 2026.

Sources

The Pivotal Role of the 6-Nitro Group and N-Substitution in the Biological Activity of Benzothiazole Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the benzothiazole scaffold stands as a "privileged" structure, a core moiety consistently found in compounds exhibiting a wide array of biological activities.[1][2] Its rigid, bicyclic nature and potential for diverse functionalization make it a cornerstone in the design of novel therapeutic agents. This guide delves into the nuanced structure-activity relationships (SAR) of a specific class of these compounds: N-substituted-6-nitrobenzo[D]thiazol-2-amine analogs. We will explore how subtle modifications to this scaffold, particularly at the 2-amino position, can profoundly influence its therapeutic potential, with a comparative analysis of its performance as an antimicrobial, anticancer, and neuroprotective agent.

The introduction of a nitro group at the 6-position of the benzothiazole ring is a critical determinant of its biological profile. This electron-withdrawing group can significantly modulate the electronic properties of the entire molecule, influencing its ability to interact with biological targets. While the core 2-amino-6-nitrobenzothiazole structure serves as a versatile precursor, further substitution at the 2-amino nitrogen atom unlocks a diverse spectrum of pharmacological activities.[3] This guide will provide a comparative analysis of various analogs, including the focal N-Methyl-6-nitrobenzo[D]thiazol-2-amine, to elucidate the chemical causality behind their observed biological effects.

Comparative Analysis of Biological Activities

The this compound scaffold and its analogs have been primarily investigated for three key therapeutic applications: antimicrobial, anticancer, and as inhibitors of monoamine oxidase (MAO) for neurodegenerative diseases. The following sections will compare the performance of various analogs in each of these areas, supported by experimental data where available.

Antimicrobial Activity: Targeting Bacterial and Fungal Pathogens

The benzothiazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. The introduction of a 6-nitro group often enhances this activity. The SAR of N-substituted-6-nitrobenzo[D]thiazol-2-amine analogs reveals that the nature of the substituent on the 2-amino group is crucial for potency and spectrum of activity.

A study on Schiff base derivatives of 2-amino-6-nitrobenzothiazole demonstrated that condensation with various aromatic aldehydes leads to compounds with significant antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.[1] For instance, N-benzylidene-6-nitro[d]thiazol-2-amine and its substituted analogs showed good activity, with zones of inhibition comparable to the standard antibiotic Ampicillin.[1]

CompoundTarget OrganismZone of Inhibition (mm) @ 100 µg/mlReference
N-benzylidene-6-nitro[d]thiazol-2-amineStaphylococcus aureus12.8[1]
Escherichia coli13.6[1]
N-(4-methoxybenzylidene)-6-nitro[d]thiazol-2-amineStaphylococcus aureus11.5[1]
Escherichia coli12.4[1]
Ampicillin (Standard)Staphylococcus aureus15.2[1]
Escherichia coli16.5[1]

Experimental Protocol: Agar Cup Plate Method for Antibacterial Screening [1]

  • Preparation of Media: Nutrient agar is prepared, sterilized by autoclaving, and poured into sterile Petri dishes.

  • Inoculation: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) is uniformly spread over the surface of the solidified agar.

  • Cup Boring: A sterile borer is used to create uniform cups or wells in the agar.

  • Application of Test Compounds: A defined concentration (e.g., 100 µg/ml) of the synthesized benzothiazole analogs and a standard antibiotic (e.g., Ampicillin) are added to the respective wells.

  • Incubation: The plates are incubated at 37°C for 24 hours.

  • Measurement: The diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) is measured in millimeters.

G cluster_0 General Structure-Activity Relationship for Antimicrobial Activity cluster_1 Favorable Substituents cluster_2 Hypothesized for N-Methyl Core 6-Nitrobenzo[d]thiazol-2-amine Core N_Sub Substitution at 2-Amino Nitrogen Core->N_Sub Modification Activity Antimicrobial Activity N_Sub->Activity Influences Schiff_Bases Large Aromatic Groups (Schiff Bases) N_Sub->Schiff_Bases N_Methyl Small Alkyl Group (N-Methyl) N_Sub->N_Methyl Schiff_Bases->Activity Generally Enhances Antibacterial Potency N_Methyl->Activity Potentially Alters Spectrum/Potency (Hypothesized)

Caption: SAR for antimicrobial activity of 2-amino-6-nitrobenzothiazole analogs.

Anticancer Activity: A Promising Scaffold for Oncology

The benzothiazole scaffold is a recurring motif in a multitude of anticancer agents.[4] The presence of the 6-nitro group can enhance cytotoxic activity against various cancer cell lines. While direct comparative data for this compound is scarce, studies on related analogs provide valuable insights into the SAR for anticancer potency.

Research has shown that modifications at the 2-amino position of the 6-nitrobenzothiazole core can lead to potent anticancer compounds. For instance, a study on 2-aminobenzothiazoles revealed that the nature of the substituent on the amino group significantly impacts cytotoxicity.[5] While a nitro group at the 6-position was found to be less favorable than an ethoxy group in one study, the overall scaffold remains a promising starting point for anticancer drug design.[5]

Molecular docking studies on other benzothiazole derivatives have suggested that these compounds can interact with key targets in cancer progression, such as the HER enzyme and DNA.[6][7] It is plausible that this compound and its analogs could exert their anticancer effects through similar mechanisms, such as kinase inhibition or DNA intercalation. The small, electron-donating methyl group could influence the binding affinity and selectivity for these targets compared to larger, more complex substituents.

Monoamine Oxidase (MAO) Inhibition: A Potential Avenue for Neurotherapeutics

A compelling area of investigation for 6-nitrobenzothiazole analogs is their potential as inhibitors of monoamine oxidases (MAO-A and MAO-B). These enzymes are crucial in the metabolism of neurotransmitters, and their inhibition is a key strategy in the treatment of neurodegenerative disorders like Parkinson's disease and depression.

A significant study on 2-amino-6-nitrobenzothiazole-derived hydrazones revealed potent and selective MAO-B inhibitory activity.[8][9] This study provides a detailed SAR, highlighting the importance of the substituent at the 2-amino position. For instance, the introduction of a methylene spacer and specific aromatic moieties led to compounds with IC50 values in the nanomolar range for MAO-B.[8][9]

CompoundMAO-A IC50 (µM)MAO-B IC50 (nM)Selectivity Index (SI) for MAO-BReference
N'-(1-(4-bromophenyl)ethylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide0.42--[9]
N'-(5-Chloro-2-oxoindolin-3-ylidene)-2-(6-nitrobenzothiazol-2-ylamino)acetohydrazide-1.8766.67[9]

Based on these findings, it is conceivable that this compound could also exhibit MAO inhibitory activity. The N-methyl group, being a small and simple substituent, would likely result in a different binding mode and selectivity profile compared to the larger hydrazone derivatives. Further experimental evaluation is necessary to confirm this hypothesis and to determine its potency and selectivity for MAO-A versus MAO-B.

Experimental Protocol: In Vitro Fluorometric Assay for MAO Inhibition [10]

  • Enzyme Preparation: Recombinant human MAO-A and MAO-B enzymes are used.

  • Assay Buffer: A suitable buffer (e.g., potassium phosphate buffer) is prepared.

  • Reaction Mixture: The reaction mixture contains the MAO enzyme, a fluorogenic substrate (e.g., kynuramine), and the test compound (benzothiazole analog) at various concentrations.

  • Incubation: The mixture is incubated at 37°C for a specific period.

  • Fluorescence Measurement: The enzymatic reaction produces a fluorescent product, which is measured using a fluorescence plate reader at appropriate excitation and emission wavelengths.

  • Data Analysis: The percentage of inhibition is calculated by comparing the fluorescence in the presence of the test compound to the control (without inhibitor). The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

G cluster_0 Hypothesized MAO Inhibition Pathway Analog N-Substituted-6-nitrobenzo[d]thiazol-2-amine Analog (e.g., N-Methyl) MAO_A MAO-A Analog->MAO_A Inhibits MAO_B MAO-B Analog->MAO_B Inhibits Therapeutic_Effect Potential Therapeutic Effect (e.g., Antidepressant, Anti-Parkinsonian) Analog->Therapeutic_Effect Leads to Metabolism Metabolism MAO_A->Metabolism Catalyzes MAO_B->Metabolism Catalyzes Neurotransmitters Neurotransmitters (e.g., Dopamine, Serotonin) Neurotransmitters->Metabolism Undergoes

Caption: Hypothesized mechanism of MAO inhibition by N-substituted-6-nitrobenzothiazole analogs.

Conclusion and Future Directions

The 6-nitrobenzo[D]thiazol-2-amine scaffold is a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies on its N-substituted analogs reveal that the nature of the substituent at the 2-amino position is a critical determinant of biological activity, influencing potency and selectivity across antimicrobial, anticancer, and neuroprotective applications.

While direct experimental data for this compound is limited in the current literature, the analysis of related analogs provides a strong foundation for predicting its potential activities. The small, electron-donating methyl group is likely to confer a unique pharmacological profile compared to the larger, more complex substituents that have been more extensively studied.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound and a systematic series of N-alkyl analogs. This would provide a more complete understanding of the SAR and could lead to the identification of new lead compounds with improved therapeutic indices. Specifically, quantitative assays for antimicrobial (MIC values), anticancer (IC50 against various cell lines), and MAO inhibitory (IC50 for both isoforms) activities are warranted. Such studies will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. RJPBCS. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of 2-Amino-6-nitrobenzothiazole-Derived Hydrazones as MAO Inhibitors: Role of the Methylene Spacer Group. PubMed. [Link]

  • Exploring Benzo[d]thiazol-2-Amine Derivatives, Synthesis, and Molecular Docking Insights Potential Anticancer Agents Targeting HER Enzyme and DNA. PubMed. [Link]

  • Synthesis and antimicrobial activity of some new thiazole, thiophene and pyrazole derivatives containing benzothiazole moiety. PubMed. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

  • Benzothiazole derivatives as anticancer agents. PubMed. [Link]

  • Biological Activities of Schiff Bases Incorporating Benzothiazole Moiety. ResearchGate. [Link]

  • Identification and structure-activity relationships for a series of N, N-disubstituted 2-aminobenzothiazoles as potent inhibitors of S. aureus. PMC - NIH. [Link]

  • Design and Synthesis of New Benzothiazole Compounds as Selective hMAO-B Inhibitors. MDPI. [Link]

  • Structure Activity Relationship Study of benzo[d]thiazol-2(3H)one Based Receptor Ligands. PMC - NIH. [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. PMC - PubMed Central. [Link]

  • 2-Aminobenzothiazoles in anticancer drug design and discovery. PMC - PubMed Central. [Link]

  • Synthesis and in vitro antimicrobial activity of novel N-(6-chlorobenzo[d]thiazol-2-yl) hydrazine carboxamide derivatives of benzothiazole class. PubMed. [Link]

  • Insight into Positional Isomerism of N-(Benzo[d]thiazol-2-yl)-o/m/p-Nitrobenzamide: Crystal Structure, Hirshfeld Surface Analysis and Interaction Energy. MDPI. [Link]

  • Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1,2-benzothiazine acetamides. Beilstein Journals. [Link]

Sources

A Comparative In Vivo Validation Guide: Evaluating the Anticancer Efficacy of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Bridging the Gap from Benchtop to Preclinical Reality

The discovery of novel small molecules with potent in vitro anticancer activity is a critical first step in the drug development pipeline. However, the journey from a promising compound in a petri dish to a potential therapeutic is fraught with challenges, the most significant of which is validating efficacy within a complex biological system. This guide provides a comprehensive framework for the in vivo validation of N-Methyl-6-nitrobenzo[D]thiazol-2-amine , a novel compound from the benzothiazole class. Benzothiazole derivatives have garnered significant interest in oncology for their diverse mechanisms of action, which include the inhibition of key enzymes like tyrosine kinases and the induction of apoptosis.[1][2]

This document moves beyond a simple recitation of protocols. It is designed as a strategic guide, explaining the causality behind experimental choices to construct a robust, self-validating preclinical study. We will compare the efficacy of our novel agent against a standard-of-care chemotherapy, providing the necessary context for interpreting its therapeutic potential. The robust in vivo validation of any new anticancer agent is an indispensable step toward clinical application.[3][4]

The Comparative Framework: Establishing a Clinically Relevant Benchmark

To accurately gauge the therapeutic potential of this compound, its performance must be measured against a clinically relevant benchmark. A direct comparison to a widely used chemotherapeutic agent, such as Paclitaxel , serves two primary functions:

  • Contextual Efficacy : It provides a clear measure of whether the novel compound offers an advantage over existing therapies, such as superior tumor growth inhibition or an improved safety profile.

  • Validation of the Model : A positive response in the standard-of-care arm confirms that the chosen tumor model is sensitive to cytotoxic treatment, validating the experimental system's integrity.

Our experimental design will therefore include the novel agent, a vehicle control, and a positive control (Paclitaxel).

Experimental Design: A Multi-Faceted Approach to In Vivo Validation

The success of an in vivo study hinges on meticulous planning and the selection of appropriate models and endpoints.[5] Animal experiments are a crucial bridge between laboratory studies and human clinical trials, allowing for the assessment of a drug's activity within a whole organism.[6][7]

Animal Model Selection: The Patient-Derived Xenograft (PDX) Model

For this study, we recommend the Patient-Derived Xenograft (PDX) model . In this model, tumor fragments from a human patient are directly implanted into immunocompromised mice.[8] This approach is superior to traditional cell line-derived xenografts because PDX models better retain the genetic and histological characteristics of the original human tumor, including its microenvironment.[6][8] This fidelity provides a more predictive assessment of clinical response.

  • Choice of Host Strain : Severely Combined Immunodeficient (SCID) or NOD/SCID mice are preferred as they lack functional T and B cells, preventing the rejection of the human tumor graft.[9]

  • Tumor Type : A non-small cell lung cancer (NSCLC) PDX model will be used, as this is a prevalent cancer with a clear need for novel therapeutics.

Ethical Considerations in Animal Research

All animal studies must be conducted with the highest ethical standards and in strict accordance with institutional and national guidelines, such as those from the Association for Assessment and Accreditation of Laboratory Animal Care (AAALAC).[10][11] The principles of the 3Rs (Replacement, Reduction, and Refinement) must be paramount.[12] This includes using the minimum number of animals required for statistical significance, refining procedures to minimize pain and distress, and continuously seeking non-animal alternatives where feasible.[10][13]

Compound Formulation and Dosing Rationale

A major hurdle for novel agents is achieving adequate bioavailability in vivo.[4]

  • Vehicle Selection : A preliminary vehicle screening study is essential to identify a solvent system that can dissolve this compound at the required concentration without causing toxicity. A common starting formulation is a mixture of DMSO, PEG 300, and saline.[14]

  • Maximum Tolerated Dose (MTD) Study : Before initiating the efficacy study, an MTD study must be performed. This involves administering escalating doses of the compound to a small cohort of non-tumor-bearing mice to determine the highest dose that can be given without causing severe toxicity (typically defined as >15-20% body weight loss or significant clinical signs).[15][16] This is a cornerstone of preclinical toxicology assessment.[17][18] The MTD provides a safe and effective dose range for the main efficacy experiment.[16]

  • Route of Administration : Intraperitoneal (i.p.) injection is a common and effective route for preclinical studies when oral bioavailability is unknown or poor.

Efficacy and Toxicity Endpoints

The primary goal is to assess both the antitumor effect and the safety profile of the compound.

  • Primary Efficacy Endpoint : Tumor Growth Inhibition (TGI) . Tumor volume will be measured two to three times weekly using calipers (Volume = (Length x Width²)/2).[19]

  • Secondary Efficacy Endpoint : Overall Survival . A subset of animals may be monitored until a humane endpoint (e.g., tumor volume >2000 mm³ or signs of severe morbidity) is reached to assess any survival benefit.

  • Toxicity Assessment : Body weight will be recorded concurrently with tumor measurements as a key indicator of systemic toxicity.[20] Clinical observations (e.g., changes in posture, activity, grooming) will also be recorded daily.

The following diagram illustrates the comprehensive workflow for this in vivo validation study.

G cluster_prep Phase 1: Preparation & MTD cluster_efficacy Phase 2: Efficacy Study cluster_monitoring Phase 3: Monitoring & Analysis Animal_Acclimation Animal Acclimation (SCID Mice, 1-2 weeks) PDX_Implantation PDX Tumor Implantation (Subcutaneous) Animal_Acclimation->PDX_Implantation Tumor_Growth Tumor Growth to Palpable Size (~100-150 mm³) PDX_Implantation->Tumor_Growth MTD_Study Maximum Tolerated Dose (MTD) Study (Determine safe dose range) Randomization Randomize into Treatment Groups (n=8-10 mice/group) Tumor_Growth->Randomization Treatment_Groups Vehicle Control (i.p.) This compound (MTD, i.p.) Paclitaxel (Positive Control, i.v.) Randomization->Treatment_Groups Dosing Administer Treatment (e.g., 21-day cycle) Treatment_Groups->Dosing Monitoring Monitor Tumor Volume & Body Weight (2-3 times/week) Dosing->Monitoring Endpoint Study Endpoint (Tumor size limit or time) Monitoring->Endpoint Analysis Data Analysis (TGI, Statistics, Survival) Endpoint->Analysis G Compound This compound PI3K PI3K Compound->PI3K Inhibition Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Bcl2 Bcl-2 Bad->Bcl2 Inhibits Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Sources

A Comparative Guide to the Antimicrobial Potential of Benzothiazole Derivatives: Spotlight on N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry. Among these, the benzothiazole scaffold is a recurring motif in a multitude of biologically active molecules. This guide provides a comparative analysis of the antimicrobial properties of various benzothiazole derivatives, with a particular focus on the potential of N-Methyl-6-nitrobenzo[d]thiazol-2-amine. We will delve into the synthesis, in-vitro evaluation, and structure-activity relationships of these compounds, offering a comprehensive resource for researchers and drug development professionals.

The Benzothiazole Scaffold: A Privileged Structure in Antimicrobial Drug Discovery

The benzothiazole core, a fusion of a benzene and a thiazole ring, bestows upon its derivatives a unique combination of lipophilicity and hydrogen bonding capacity, enabling them to interact with a wide array of biological targets.[1][2] This versatility has led to the development of benzothiazole-containing compounds with a broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] In the realm of infectious diseases, benzothiazole derivatives have demonstrated efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[3][4][5]

Synthesis of 2-Amino-6-nitrobenzothiazole Derivatives: A General Workflow

The synthesis of 2-amino-6-nitrobenzothiazole and its subsequent derivatization is a common starting point for creating a library of potentially active antimicrobial compounds. A general synthetic route is outlined below.

p_nitroaniline p-Nitroaniline intermediate 2-Amino-6-nitrobenzothiazole p_nitroaniline->intermediate Thiocyanation & Cyclization kscn KSCN kscn->intermediate br2_hoac Br₂ in Acetic Acid br2_hoac->intermediate schiff_base Schiff Base Derivatives intermediate->schiff_base Condensation aldehydes Aromatic Aldehydes aldehydes->schiff_base start Prepare standardized microbial inoculum plate Inoculate Mueller-Hinton agar plate start->plate disk Apply paper disks impregnated with test compounds plate->disk incubate Incubate at 37°C for 18-24 hours disk->incubate measure Measure the diameter of the zone of inhibition incubate->measure

Caption: Workflow for the Kirby-Bauer disk diffusion assay.

Step-by-Step Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland standard.

  • Plating: Uniformly streak the microbial suspension onto the surface of a Mueller-Hinton agar plate using a sterile cotton swab.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) impregnated with a known concentration of the test compound onto the inoculated agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of complete inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the microorganism to the compound.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This quantitative method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Step-by-Step Protocol:

  • Serial Dilution: Perform a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Inoculate each well with a standardized suspension of the test microorganism.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.

  • Incubation: Incubate the microtiter plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Potential Mechanisms of Action

Several mechanisms of action have been proposed for the antimicrobial effects of benzothiazole derivatives. These include:

  • Inhibition of DNA Gyrase: Some benzothiazoles have been shown to inhibit bacterial DNA gyrase, an essential enzyme involved in DNA replication, thereby leading to bacterial cell death. [2]* Inhibition of Dihydropteroate Synthase (DHPS): This enzyme is crucial for folate synthesis in bacteria. Benzothiazole derivatives can act as competitive inhibitors of DHPS, disrupting a vital metabolic pathway. [5]* Disruption of Cell Membrane Integrity: The lipophilic nature of the benzothiazole scaffold can facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell lysis.

Conclusion and Future Perspectives

The benzothiazole scaffold remains a highly promising framework for the development of novel antimicrobial agents. While the specific antimicrobial profile of this compound requires direct experimental validation, the existing body of research on structurally related compounds provides a strong rationale for its investigation. The comparative data presented in this guide underscores the importance of systematic structural modifications to optimize the potency and spectrum of activity of benzothiazole derivatives. Future research should focus on elucidating the precise mechanisms of action of these compounds and evaluating their efficacy and safety in preclinical and clinical studies.

References

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Spectral, NLO and antimicrobial studies of Co(II), Ni(II) and Cu(II) complexes of Schiff base ligands of 2-amino-6-nitrobenzothiazole. ResearchGate. [Link]

  • Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity. Journal of Chemical Health Risks. [Link]

  • Recent insights into antibacterial potential of benzothiazole derivatives. National Center for Biotechnology Information. [Link]

  • SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. ResearchGate. [Link]

  • Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. National Center for Biotechnology Information. [Link]

  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents. Royal Society of Chemistry. [Link]

  • Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. Royal Society of Chemistry. [Link]

Sources

A Comparative Guide to the Cross-Reactivity Profiling of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The development of targeted small molecule therapeutics hinges on a deep understanding of their selectivity. Unintended interactions, or off-target effects, are a primary cause of clinical trial failures and can lead to unforeseen toxicity.[1][2] This guide provides a comprehensive, technically-grounded framework for the cross-reactivity profiling of N-Methyl-6-nitrobenzo[d]thiazol-2-amine, a novel compound with a benzothiazole core. While specific biological data for this exact molecule is not extensively published, the benzothiazole scaffold is a known "privileged structure" in medicinal chemistry, frequently found in kinase inhibitors and other biologically active agents.[3][4][5] Therefore, a rigorous profiling strategy is paramount. This document outlines a tiered, multi-platform approach, comparing broad panel screening with cell-based target engagement assays to build a complete selectivity profile. We provide detailed experimental protocols, data interpretation guidelines, and a comparative analysis of methodologies to empower researchers in making informed decisions during lead optimization.

Introduction: The Imperative for Selectivity Profiling

This compound belongs to the 2-aminobenzothiazole class of compounds. Derivatives of this scaffold have shown a wide range of biological activities, including antimicrobial, anticancer, and kinase inhibitory effects.[3][6][7][8] Notably, the 2-aminothiazole framework is the core of Dasatinib, a potent pan-Src kinase inhibitor, underscoring the potential for this chemical class to interact with protein kinases.[4][5]

The central challenge in developing such molecules is ensuring they act selectively on their intended target.[9] Cross-reactivity, or the binding of a drug to unintended off-targets, can lead to adverse drug reactions (ADRs) or, in some cases, beneficial polypharmacology.[10] Early and comprehensive off-target profiling is therefore not just a regulatory requirement but a critical step to mitigate risk, reduce attrition rates in drug development, and uncover the full mechanism of action.[1][11][12]

This guide proposes a robust, three-tiered strategy to systematically characterize the interaction profile of this compound, moving from broad, in vitro screening to targeted, in-cell validation.

A Tiered Strategy for Comprehensive Cross-Reactivity Profiling

A phased approach allows for efficient resource allocation, starting with a wide net and progressively focusing on the most relevant interactions in a physiological context.

G cluster_0 Profiling Workflow cluster_1 Key Outputs Tier1 Tier 1: Broad Kinome Profiling (In Vitro Binding/Activity) Tier2 Tier 2: Safety Pharmacology Screening (In Vitro Receptor/Enzyme Panels) Tier1->Tier2 If selective, proceed Output1 Kinase Selectivity Score (S-Score, Gini Coefficient) Identify Primary Targets & Kinase Off-Targets Tier1->Output1 Tier3 Tier 3: Cellular Target Engagement (Unbiased & Confirmatory) Tier2->Tier3 If clean, proceed Output2 Broad Off-Target Liabilities (GPCRs, Ion Channels, Transporters) Predict Potential ADRs Tier2->Output2 Output3 Validated Cellular Targets (ΔTm, IC50-shift) Confirm Target Engagement in a Physiological Context Tier3->Output3

Caption: A tiered workflow for cross-reactivity profiling.

Tier 1: In Vitro Kinome-Wide Selectivity Scan

Rationale: Given the prevalence of the benzothiazole scaffold in kinase inhibitors, the first and most critical step is to assess the compound's interaction profile across the human kinome.[13][14] This provides a broad view of on- and off-target kinase interactions, which is crucial for guiding structure-activity relationship (SAR) studies.[13]

Comparison of Methods:

  • Binding Assays (e.g., KINOMEscan™): These assays are ATP-independent and measure the thermodynamic dissociation constant (Kd) by quantifying the ability of a test compound to displace a ligand from the kinase active site.[15] This approach avoids interference from ATP concentration and provides a direct measure of binding affinity.[15]

  • Activity Assays (e.g., Reaction Biology HotSpot™): These radiometric assays directly measure the transfer of ³³P-labeled phosphate from ATP to a substrate, providing a functional readout of inhibition (% Inhibition or IC50).[14][16] They are considered a gold standard for measuring catalytic activity.[16]

Recommendation: A comprehensive binding assay like KINOMEscan™ using a panel of >400 kinases is the recommended starting point for an unbiased view. Follow-up with dose-response activity assays for high-affinity hits (e.g., Kd < 1 µM) to confirm functional inhibition.

Tier 2: Broad Safety Pharmacology Profiling

Rationale: Beyond kinases, a compound may interact with other critical protein families, leading to toxicity.[1][17] Safety pharmacology panels screen against a curated list of targets (GPCRs, ion channels, transporters, enzymes) known to be implicated in adverse drug reactions.[11][17][18]

Comparison of Methods:

  • Binding Panels (e.g., Eurofins SafetyScreen44™): These panels use radioligand binding assays to detect interactions across dozens of key safety targets.[17] They are cost-effective for early-stage hazard identification.[11][17]

  • Functional Panels (e.g., Eurofins SafetyScreen Functional Panel): These assays provide a functional readout (e.g., calcium flux for GPCRs, patch clamp for ion channels), offering more physiologically relevant data on whether binding translates to agonism or antagonism.[18]

Recommendation: An initial screen using a binding panel like the SafetyScreen44™ at a single high concentration (e.g., 10 µM) is a standard industry practice.[17] Any significant hits (>50% inhibition) should be followed up with dose-response curves and, where applicable, functional assays to determine the mode of action.

Tier 3: Unbiased Cellular Target Engagement

Rationale: In vitro assays with recombinant proteins do not account for cell permeability, target accessibility, or competition from endogenous ligands.[19][20] Cellular target engagement assays confirm that a compound binds its intended target (and potential off-targets) in a live-cell environment.[21][22]

Comparison of Methods:

  • Cellular Thermal Shift Assay (CETSA®): This biophysical method is based on the principle that ligand binding stabilizes a protein against thermal denaturation.[20][22] By heating intact cells treated with the compound and measuring the amount of soluble protein remaining at different temperatures, a "thermal shift" (ΔTm) can be quantified, confirming target engagement.[19][21][23]

  • Chemoproteomics: This unbiased, mass spectrometry-based approach uses affinity probes or relies on stability changes to pull down all protein targets of a compound from a cell lysate.[12][24] It is a powerful tool for identifying novel or unexpected off-targets without prior knowledge.[25][26]

Recommendation: CETSA® is the preferred method for validating the primary target and key off-targets identified in Tier 1 and 2. It directly links the biophysical event of binding to a cellular context.[19][22] Chemoproteomics can be employed if the compound's primary target is unknown or to exhaustively search for off-targets if safety concerns arise.[12][24]

Experimental Methodologies

Protocol: Broad Kinase Profiling (Binding Assay)

This protocol is based on the principles of the KINOMEscan™ platform.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Assay Principle: DNA-tagged kinases are mixed with an immobilized, active-site directed ligand. The test compound is added and allowed to compete for binding to the kinase.

  • Incubation: The mixture is incubated to allow binding to reach equilibrium.

  • Affinity Capture: The kinase-ligand complexes are captured on a solid support. Unbound kinases are washed away.

  • Quantification: The amount of kinase captured on the solid support is measured via quantitative PCR (qPCR) of the DNA tag. The signal is inversely proportional to the binding affinity of the test compound.

  • Data Analysis: Results are typically expressed as a percentage of the DMSO control (%Ctrl), where lower values indicate stronger binding.

    • %Ctrl = (Test Compound Signal / DMSO Control Signal) * 100

  • Hit Criteria: A common threshold for a significant hit is a %Ctrl value < 35 or < 10, which can be followed up with Kd determination.

Protocol: Cellular Thermal Shift Assay (CETSA®)

This protocol describes a workflow for validating a specific target (e.g., Kinase X) in cultured cells.

G start 1. Cell Culture & Treatment Grow cells to ~80% confluency. Treat with Vehicle (DMSO) or This compound. heat 2. Thermal Challenge Aliquot cell suspensions. Heat aliquots to a range of temperatures (e.g., 40°C to 64°C for 3 min). start->heat lyse 3. Cell Lysis Lyse cells via freeze-thaw cycles to release soluble proteins. heat->lyse separate 4. Separation Centrifuge at high speed (e.g., 20,000 x g) to pellet precipitated/aggregated proteins. lyse->separate collect 5. Supernatant Collection Carefully collect the supernatant containing the soluble protein fraction. separate->collect quantify 6. Protein Quantification Analyze soluble Target Protein X levels using Western Blot or Mass Spectrometry. collect->quantify

Sources

A Comparative Guide to the Efficacy of Benzothiazoles and Other Neuroprotective Agents in Amyotrophic Lateral Sclerosis

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers

Editorial Note: This guide was initially conceptualized to compare N-Methyl-6-nitrobenzo[D]thiazol-2-amine with standard-of-care drugs. However, a thorough literature review revealed a lack of specific preclinical or clinical data for this compound. To provide a scientifically robust and data-driven comparison as requested, this guide has been pivoted to focus on Riluzole , a well-characterized benzothiazole and a cornerstone therapy for Amyotrophic Lateral Sclerosis (ALS). We will compare its efficacy against another key standard-of-care drug, Edaravone , providing a meaningful analysis grounded in extensive, verifiable research for our intended audience of fellow scientists and drug development professionals.

Introduction: The Therapeutic Challenge of ALS and the Role of Neuroprotective Agents

Amyotrophic Lateral Sclerosis (ALS) is a relentless and fatal neurodegenerative disease characterized by the progressive loss of motor neurons in the brain and spinal cord.[1][2] This degeneration leads to muscle wasting, paralysis, and ultimately, respiratory failure.[3] The pathological cascade in ALS is complex and multifactorial, with two prominent mechanisms being glutamate-induced excitotoxicity and oxidative stress.[2][4]

For decades, the therapeutic landscape for ALS was extremely limited. Riluzole, a benzothiazole derivative, was the first drug to demonstrate a modest but significant survival benefit and received FDA approval in 1995.[5][6] It primarily targets glutamate excitotoxicity.[5][7] More than two decades later, Edaravone, a potent free radical scavenger, was approved, offering a therapeutic strategy aimed at mitigating oxidative stress.[1][8] This guide provides a detailed comparison of these two foundational ALS therapies, examining their mechanisms, preclinical and clinical efficacy, and the experimental methodologies used to evaluate them.

Section 1: Comparative Mechanism of Action

Understanding the distinct yet potentially complementary mechanisms of Riluzole and Edaravone is crucial to appreciating their roles in ALS therapy. While both aim to protect motor neurons, they intervene in different pathological pathways.

Riluzole: A Modulator of Glutamatergic Neurotransmission

Riluzole's primary neuroprotective effect is attributed to its modulation of the glutamatergic system.[7] In ALS, excessive glutamate in the synaptic cleft leads to overstimulation of neuronal receptors, causing an influx of calcium ions that triggers a cascade of neurotoxic events, ultimately leading to cell death.[5][7] Riluzole mitigates this by:

  • Inhibiting Presynaptic Glutamate Release: It achieves this by blocking voltage-gated sodium channels, which reduces neuronal excitability and the subsequent release of glutamate.[7]

  • Modulating Postsynaptic Receptor Activity: Evidence suggests Riluzole can also inhibit certain postsynaptic glutamate receptors, such as NMDA and kainate receptors, further protecting neurons from excitotoxic injury.[7]

  • Enhancing Glutamate Uptake: Some studies suggest Riluzole may potentiate the activity of glutamate transporters, aiding in the clearance of excess glutamate from the synapse.[9][10]

At clinically relevant concentrations, Riluzole's most significant effects are the inhibition of persistent sodium currents and repetitive firing, which directly dampens the hyperexcitability characteristic of ALS.[9][10]

Edaravone: A Potent Antioxidant and Free Radical Scavenger

Edaravone's mechanism is fundamentally different, focusing on the downstream consequences of cellular stress. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, is a key pathological feature of ALS.[8][11] Edaravone combats this through several actions:

  • Direct Radical Scavenging: Edaravone is an efficient scavenger of peroxyl radicals and peroxynitrite, neutralizing these damaging molecules and preventing lipid peroxidation of cell membranes.[8][12][13]

  • Activation of Antioxidant Pathways: It has been shown to activate the Nrf2/HO-1 signaling pathway.[8][11] Nrf2 is a key transcription factor that upregulates the expression of numerous antioxidant enzymes, bolstering the cell's intrinsic defense mechanisms.[8]

  • Anti-inflammatory Properties: By reducing oxidative stress, Edaravone also mitigates downstream inflammatory processes, such as the activation of microglia, the brain's resident immune cells.[12]

The following diagram illustrates the distinct intervention points of Riluzole and Edaravone in the context of motor neuron pathology in ALS.

ALS_Pathways cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal (Motor Neuron) Glutamate_Vesicle Glutamate Vesicles Glutamate Glutamate Glutamate_Vesicle->Glutamate releases VGSC Voltage-Gated Na+ Channel VGSC->Glutamate_Vesicle triggers release NMDA_R NMDA/AMPA Receptors Glutamate->NMDA_R activates Ca_Influx Ca2+ Influx NMDA_R->Ca_Influx leads to Mitochondria Mitochondria Ca_Influx->Mitochondria overloads ROS Oxidative Stress (ROS, RNS) Mitochondria->ROS generates Apoptosis Apoptosis ROS->Apoptosis induces Nrf2 Nrf2 Pathway Nrf2->ROS Reduces Riluzole Riluzole Riluzole->VGSC Inhibits Riluzole->NMDA_R Inhibits Edaravone Edaravone Edaravone->ROS Scavenges Edaravone->Nrf2 Activates

Figure 1: Mechanisms of Riluzole and Edaravone in ALS Motor Neurons.

Section 2: Comparative Efficacy Data

The efficacy of neuroprotective agents for ALS is evaluated through a combination of preclinical studies in animal models and rigorous clinical trials in human patients.

Preclinical Efficacy in Animal Models

The most widely used animal model for preclinical ALS research is the SOD1-G93A transgenic mouse, which expresses a mutant human SOD1 gene found in familial ALS.[14][15][16] These mice develop a progressive paralytic disease that mimics many features of human ALS.[14][16] Efficacy is typically measured by assessing motor function, disease onset, and survival duration.

CompoundModelKey Preclinical FindingsReference(s)
Riluzole SOD1-G93A Mouse- Modestly extends survival and delays motor deterioration. - Efficacy is often dependent on the timing of administration.[16]
Edaravone SOD1-G93A Mouse- Delays motor decline and slows pathological progression. - Reduces markers of oxidative stress in the spinal cord.[13]
Edaravone Wobbler Mouse- Delayed symptomatic and pathological progression of motor neuron disease.[13]

This table summarizes general findings. Specific outcomes like percentage increase in lifespan can vary significantly between studies based on dosing, genetic background of the mice, and experimental design.

Clinical Efficacy in Human Trials

Clinical efficacy in ALS is primarily assessed by the change in the Revised ALS Functional Rating Scale (ALSFRS-R) score over time and overall survival or time to tracheostomy.[1][11]

DrugKey Clinical Trial(s)Primary Endpoint ResultSurvival BenefitReference(s)
Riluzole Two pivotal trials (n=155 and n=959)Showed a significant difference in tracheostomy-free survival.Extended median survival by approximately 2-3 months in initial trials. Later real-world evidence suggests it could be 6-19 months.[6][17][18]
Edaravone Phase 3 (MCI186-ALS19) (n=137)Showed a significantly smaller decrease in ALSFRS-R score compared to placebo over 24 weeks in a specific patient subpopulation.Long-term effect on lifespan is not definitively established from pivotal trials.[1][6][11]

Causality and Interpretation: Riluzole's approval was based on a clear, albeit modest, survival benefit demonstrated in large trials.[6] Edaravone's approval, particularly in the US, was based on slowing functional decline in a select group of patients in earlier stages of the disease.[2][11] This has led to debate, as some subsequent observational studies have not found a significant benefit when Edaravone is added to Riluzole therapy.[19][20] A 2025 meta-analysis suggested Edaravone showed better efficacy in maintaining the ALSFRS-R score compared to Riluzole combinations.[21] These differing results underscore the heterogeneity of the ALS population and the challenges of clinical trial design.

Section 3: Experimental Protocols for Efficacy Evaluation

The trustworthiness of efficacy data hinges on robust and reproducible experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays relevant to the mechanisms of Riluzole and Edaravone.

In Vitro Protocol: Glutamate-Induced Excitotoxicity Assay

This assay is fundamental for evaluating compounds like Riluzole that target glutamatergic pathways. It assesses a compound's ability to protect neurons from cell death induced by excessive glutamate exposure.[4][22]

Objective: To determine the neuroprotective effect of a test compound against glutamate-induced cell death in primary motor neuron cultures.

Methodology:

  • Cell Culture Preparation:

    • Plate primary rodent cortical or spinal motor neurons on poly-D-lysine/laminin-coated 96-well plates.

    • Culture cells for 12-14 days to allow for the formation of mature synaptic networks, which is critical for establishing glutamate sensitivity.[23]

  • Compound Pre-treatment:

    • Prepare serial dilutions of the test compound (e.g., Riluzole) and a vehicle control in complete culture medium.

    • Replace the existing medium with the medium containing the test compounds. Incubate for 1-24 hours, depending on the compound's mechanism. For Riluzole, a 24-hour pre-incubation is common.[22]

  • Glutamate Insult:

    • Prepare a high-concentration stock of L-glutamate.

    • Add glutamate to each well (except for untreated controls) to a final concentration known to induce ~50% cell death (e.g., 25-100 µM). This concentration must be empirically determined for the specific cell type and culture age.

    • Incubate for the desired exposure time (e.g., 24-48 hours).

  • Viability Assessment:

    • After incubation, measure cell viability using a validated method. Common choices include:

      • LDH Assay: Measures lactate dehydrogenase release from damaged cells into the medium.

      • MTT/MTS or Resazurin Assay: Measures metabolic activity in living cells.

      • Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells) for direct visualization and quantification.

  • Data Analysis:

    • Normalize the data, setting the viability of untreated cells to 100% and cells treated with glutamate alone to 0% protection.

    • Plot the percent neuroprotection against the log concentration of the test compound to generate a dose-response curve and calculate the EC₅₀ (half-maximal effective concentration).

Figure 2: Workflow for an In Vitro Glutamate Excitotoxicity Assay.
In Vivo Protocol: Efficacy Testing in the SOD1-G93A Mouse Model

This workflow describes a typical preclinical study to evaluate a test compound's effect on disease progression and survival in the gold-standard ALS mouse model.

Objective: To assess the therapeutic efficacy of a test compound on motor performance, disease progression, and survival in SOD1-G93A transgenic mice.

Methodology:

  • Animal Cohort and Dosing:

    • Acquire age-matched male and female SOD1-G93A mice and their wild-type littermates.

    • Randomly assign transgenic mice to treatment groups (e.g., Vehicle Control, Test Compound Low Dose, Test Compound High Dose, Positive Control like Riluzole).

    • Begin dosing at a pre-symptomatic age (e.g., 60 days) to test for disease-modifying effects.[24] Administer the compound via the appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by its pharmacokinetics.

  • Monitoring Disease Progression (Weekly):

    • Body Weight: Record weekly. Weight loss is a key indicator of disease progression.[14]

    • Motor Function Tests:

      • Rotarod Test: Measures balance and coordination. Record the latency to fall from a rotating rod.[25][26]

      • Grip Strength Test: Assesses forelimb and hindlimb muscle strength.[14]

      • Hanging Wire Test: Measures endurance and grip strength.[25][26]

    • Symptom Onset: Define onset as the peak body weight or the first appearance of a defined motor deficit (e.g., tremor, hindlimb clasping).[25]

  • Defining Disease End-Stage:

    • Establish a humane endpoint. A common definition is the inability of the mouse to right itself within 30 seconds of being placed on its side.

    • Record the age at end-stage for survival analysis.

  • Terminal Procedures and Analysis:

    • At end-stage, euthanize the animal and harvest tissues (spinal cord, brain, muscle).

    • Histology: Perform immunostaining on spinal cord sections to quantify motor neuron loss (e.g., Nissl staining, ChAT staining).

    • Biomarker Analysis: Measure levels of oxidative stress markers, inflammatory cytokines, or protein aggregates (e.g., misfolded SOD1) in tissue lysates via ELISA or Western blot.[25][26]

  • Data Analysis:

    • Use Kaplan-Meier analysis to compare survival curves between groups (Log-rank test).

    • Use two-way ANOVA with repeated measures to analyze changes in body weight and motor performance over time.

    • Use t-tests or one-way ANOVA to compare histological and biomarker data at the study endpoint.

InVivo_Workflow cluster_0 Setup cluster_1 Longitudinal Monitoring (Weekly) cluster_2 Endpoint cluster_3 Analysis A Randomize SOD1-G93A Mice into Groups B Initiate Dosing (Pre-symptomatic) A->B C Measure Body Weight B->C D Perform Motor Tests (Rotarod, Grip Strength) B->D E Record Symptom Onset B->E F Record Age at End-Stage (Survival) C->F D->F E->F G Tissue Harvest (Spinal Cord, Muscle) F->G H Survival Analysis (Kaplan-Meier) G->H I Behavioral Analysis (ANOVA) G->I J Histology & Biomarkers G->J

Figure 3: High-Level Workflow for In Vivo Efficacy Testing in an ALS Mouse Model.

Conclusion and Future Perspectives

Riluzole and Edaravone represent two distinct, mechanism-based approaches to slowing the progression of ALS. Riluzole, the established benzothiazole, provides a modest but proven survival benefit by mitigating glutamate excitotoxicity. Edaravone offers an alternative strategy by combating oxidative stress, which has shown efficacy in slowing functional decline in a subset of patients.

The clinical data reveal that neither drug is a cure, and their benefits are limited. Observational studies on combination therapy have yielded mixed results, suggesting that simply adding an antioxidant to an anti-glutamatergic agent may not produce a synergistic effect in all patients.[19][20] This highlights the profound complexity of ALS pathology and the need for more targeted and personalized therapies.

Future research must focus on:

  • Combination Therapies: Designing rational combination therapies that target multiple, distinct pathological pathways simultaneously.

  • Novel Benzothiazoles: Developing novel benzothiazole derivatives with improved potency, better safety profiles, or additional mechanisms of action (e.g., anti-inflammatory or pro-autophagic effects).

  • Patient Stratification: Identifying biomarkers that can predict which patients are most likely to respond to a specific therapy, moving towards a more personalized medicine approach for this devastating disease.

The experimental frameworks detailed in this guide provide the self-validating systems necessary to rigorously evaluate these future therapeutic candidates and advance the field of neuroprotective drug development for ALS.

References

  • Title: Effects of the Edaravone, a Drug Approved for the Treatment of Amyotrophic Lateral Sclerosis, on Mitochondrial Function and Neuroprotection Source: MDPI URL: [Link]

  • Title: What is the mechanism of Edaravone? Source: Patsnap Synapse URL: [Link]

  • Title: A Review of the Neural Mechanisms of Action and Clinical Efficiency of Riluzole in Treating Amyotrophic Lateral Sclerosis: What have we Learned in the Last Decade? Source: PubMed Central URL: [Link]

  • Title: Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis Source: PMC - NIH URL: [Link]

  • Title: What is the mechanism of Riluzole? Source: Patsnap Synapse URL: [Link]

  • Title: Rilutek (Riluzole) for ALS Source: ALS News Today URL: [Link]

  • Title: Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis Source: Cureus URL: [Link]

  • Title: How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis? Source: J-Stage URL: [Link]

  • Title: A review of the neural mechanisms of action and clinical efficiency of riluzole in treating amyotrophic lateral sclerosis: what have we learned in the last decade? Source: PubMed URL: [Link]

  • Title: ALS Mouse Models for Drug Development Source: Biospective URL: [Link]

  • Title: ALS models for preclinical research Source: InnoSer URL: [Link]

  • Title: Preclinical Models of Amyotrophic Lateral Sclerosis (ALS) Source: PsychoGenics Inc. URL: [Link]

  • Title: Modeling ALS for Drug Screening Source: ALS TDI URL: [Link]

  • Title: Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression Source: ALS TDI URL: [Link]

  • Title: Blog: The Crucial Role of Disease Models in ALS Drug Testing Source: ALS TDI URL: [Link]

  • Title: What are the current clinical trials or treatments for Amyotrophic Lateral Sclerosis (ALS)? Source: GoodRx URL: [Link]

  • Title: Modeling Glutamate-induced Excitotoxicity with iCell® GABANeurons Source: FUJIFILM Wako Chemicals URL: [Link]

  • Title: ATH-1105 mitigates multiple pathologies in ALS models both alone and in combination with riluzole Source: Frontiers URL: [Link]

  • Title: A comparison between edaravone (RadicavaTM ) and riluzole regarding indication and efficacy in ALS patients Source: Diva-portal.org URL: [Link]

  • Title: Edaravone Plus Riluzole Shows No ALS Progression Benefit Source: PhysiciansWeekly.com URL: [Link]

  • Title: Edaravone Is Safe as Add-on Therapy for ALS, But Does Not Slow Progression Source: Neurology Advisor URL: [Link]

  • Title: Amyotrophic Lateral Sclerosis Medication Source: Medscape Reference URL: [Link]

  • Title: What is the primary treatment for amyotrophic lateral sclerosis (ALS)? Source: Dr.Oracle URL: [Link]

  • Title: Amyotrophic lateral sclerosis (ALS) - Diagnosis and treatment Source: Mayo Clinic URL: [Link]

  • Title: COMPARISON OF EFFICACY BETWEEN EDARAVONE AND RILUZOLE COMBINATION THERAPY FOR PATIENT WITH AMYOTROPHIC LATERAL SCLEROSIS: A SYSTEMATIC REVIEW AND META-ANALYSIS Source: Malang Neurology Journal URL: [Link]

  • Title: Neuroprotective Effect of Bexarotene in the SOD1(G93A) Mouse Model of Amyotrophic Lateral Sclerosis Source: PubMed URL: [Link]

  • Title: Excitotoxicity in vitro assay Source: Innoprot URL: [Link]

  • Title: Comparing therapeutic modulators of the SOD1 G93A Amyotrophic Lateral Sclerosis mouse pathophysiology Source: Frontiers URL: [Link]

  • Title: Excitotoxicity In Vitro Assay Source: Creative Biolabs URL: [Link]

  • Title: The use of transgenic mouse models of amyotrophic lateral sclerosis in preclinical drug studies Source: PubMed URL: [Link]

  • Title: Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis Source: PubMed URL: [Link]

  • Title: Neuroprotective Effects of Genistein in a SOD1-G93A Transgenic Mouse Model of Amyotrophic Lateral Sclerosis Source: ResearchGate URL: [Link]

  • Title: Glutamate Excitotoxicity Assay Source: NeuroProof URL: [Link]

  • Title: Development of Assays for Neurotoxicity Using Human iPSC-derived Neurons Source: Cellular Dynamics URL: [Link]

Sources

assessing the selectivity of N-Methyl-6-nitrobenzo[D]thiazol-2-amine against a panel of kinases

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Kinase Selectivity of N-Methyl-6-nitrobenzo[d]thiazol-2-amine

Abstract

The development of selective kinase inhibitors is a cornerstone of modern targeted therapy, yet achieving selectivity across the highly conserved human kinome remains a significant challenge.[1][2] Off-target effects, driven by inhibitor promiscuity, can lead to cellular toxicity and undesirable clinical side effects.[1] This guide provides a comprehensive framework for assessing the selectivity of a novel investigational compound, this compound. We present a detailed, field-proven biochemical protocol for profiling the compound against a panel of kinases. To establish a robust comparative context, its hypothetical selectivity profile is benchmarked against three well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the clinically approved multi-targeted inhibitors Sunitinib and Dasatinib. This guide serves as a technical resource for researchers engaged in the discovery and validation of novel kinase inhibitors, emphasizing experimental rigor and data-driven decision-making.

Introduction: The Imperative for Kinase Selectivity

Protein kinases, comprising a family of over 500 enzymes in the human kinome, are critical regulators of cellular signaling.[2][3] By catalyzing the phosphorylation of substrate proteins, they control a vast array of processes, including cell growth, differentiation, and apoptosis.[4][5] Consequently, aberrant kinase activity is a frequent driver of diseases like cancer, making them prime therapeutic targets.[1][6]

The majority of kinase inhibitors are ATP-competitive, targeting the highly conserved ATP-binding pocket.[3][7] This structural conservation across the kinome presents a major hurdle, as many inhibitors bind to numerous kinases, not just the intended target.[1] While some promiscuous inhibitors have proven effective, particularly in oncology where deregulation of multiple pathways is common, highly selective drugs are often preferred for their superior safety profiles.[3] High-throughput screening against large kinase panels has become the standard approach for quantifying inhibitor selectivity and guiding lead optimization in drug discovery.[3]

This guide focuses on establishing a rigorous methodology to characterize the selectivity of this compound, a compound with a benzothiazole core, a scaffold found in other known kinase inhibitors.[8] By comparing its performance against inhibitors with diverse selectivity profiles, we can objectively position its potential as a therapeutic candidate.

Experimental Design & Rationale

To generate reliable and comparable selectivity data, a robust and standardized biochemical assay is paramount. We describe a luminescent-based in vitro kinase activity assay, which offers high sensitivity, a broad dynamic range, and suitability for high-throughput formats.[9]

Assay Principle: Quantifying Kinase Activity

The chosen methodology is the ADP-Glo™ Kinase Assay, a universal platform that measures the amount of ADP produced during the kinase reaction.[9][10] This assay is performed in two steps:

  • Kinase Reaction: The kinase, its specific substrate, ATP, and the test inhibitor are incubated together. The kinase transfers phosphate from ATP to the substrate, producing ADP.

  • ADP Detection: An ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Subsequently, a Kinase Detection Reagent is added to convert the newly produced ADP back into ATP, which then fuels a luciferase/luciferin reaction, generating a luminescent signal directly proportional to the initial kinase activity.[10]

This method is advantageous as it directly measures a universal product of all kinase reactions (ADP), allowing for the profiling of a wide variety of kinases with a single, consistent protocol.[11]

Rationale for Comparator Compounds

The selectivity of a novel compound is best understood relative to established standards.

  • Staurosporine: A microbial alkaloid, Staurosporine is a potent, broad-spectrum or "pan-kinase" inhibitor that binds to the vast majority of protein kinases with high affinity.[12][13][14] It serves as a crucial positive control and a benchmark for promiscuity.

  • Sunitinib: An orally available, multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[15][16] It primarily targets VEGFRs and PDGFRs but also inhibits other kinases like KIT and FLT3.[15][17]

  • Dasatinib: A potent, orally available inhibitor of multiple tyrosine kinases, including BCR-ABL and Src family kinases.[18][19][20] It is known to be more promiscuous than some other targeted therapies like imatinib.[18][21]

By comparing this compound to these compounds, we can classify its profile on a spectrum from highly selective to broadly active.

Detailed Experimental Protocol: Kinase Profiling

This protocol outlines the steps for determining the half-maximal inhibitory concentration (IC50) of the test compounds against a representative panel of kinases.

Materials and Reagents
  • Kinases: Recombinant human kinases (e.g., from Reaction Biology, Eurofins Discovery, or Promega).[22][23]

  • Substrates: Kinase-specific peptide or protein substrates.

  • Assay Platform: ADP-Glo™ Kinase Assay Kit (Promega).

  • Test Compounds: this compound, Staurosporine, Sunitinib, Dasatinib, dissolved in 100% DMSO.

  • Plates: White, opaque 384-well assay plates.

  • Buffers: Kinase-specific reaction buffers (typically containing Tris-HCl, MgCl₂, DTT).

Step-by-Step Assay Procedure

Expertise Note: All kinase reactions should be run under initial velocity conditions, meaning substrate and ATP concentrations are not significantly depleted during the reaction. The ATP concentration is typically set at or near the Michaelis constant (Km) for each specific kinase to ensure that inhibition data is comparable and physiologically relevant.[24]

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of each test compound in 100% DMSO, starting from a 1 mM stock. This creates a concentration range sufficient to define a full dose-response curve.

    • Dilute these intermediate stocks into the appropriate kinase assay buffer to a 4X final concentration.

  • Assay Plate Setup (384-well format):

    • Add 2.5 µL of 4X test compound dilution to the appropriate wells.

    • For controls, add 2.5 µL of buffer with DMSO (vehicle control, 100% activity) and 2.5 µL of a known potent inhibitor for each kinase (positive control, 0% activity).

  • Kinase Reaction Initiation:

    • Prepare a 2X enzyme/substrate master mix in the appropriate kinase buffer.

    • Add 5 µL of the 2X enzyme/substrate mix to all wells. The final reaction volume is now 10 µL.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ATP Depletion:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction.

    • Incubate at room temperature for 40 minutes to ensure all remaining ATP is depleted.

  • Signal Generation and Detection:

    • Add 10 µL of Kinase Detection Reagent to each well. This converts ADP to ATP and initiates the luminescent reaction.

    • Incubate at room temperature for 30 minutes to stabilize the luminescent signal.

    • Read the luminescence on a plate reader (e.g., BMG LABTECH PHERAstar or similar).[10]

Workflow Visualization

The following diagram illustrates the key steps of the in vitro kinase profiling workflow.

G cluster_prep Preparation cluster_assay Assay Execution (384-well Plate) cluster_detection Detection cluster_analysis Data Analysis Compound_Prep 1. Compound Serial Dilution (10-point, in DMSO) Add_Cmpd 3. Add 4X Compound (2.5 µL) Compound_Prep->Add_Cmpd Enzyme_Prep 2. Enzyme/Substrate Mix (2X Concentration) Add_Enzyme 4. Add 2X Enzyme/Substrate Mix (5 µL) Enzyme_Prep->Add_Enzyme Add_Cmpd->Add_Enzyme Incubate_Kinase 5. Incubate (60 min, 30°C) Add_Enzyme->Incubate_Kinase Add_ADP_Glo 6. Add ADP-Glo™ Reagent (5 µL, stop reaction) Incubate_Kinase->Add_ADP_Glo Incubate_Stop 7. Incubate (40 min, RT) Add_ADP_Glo->Incubate_Stop Add_Detection 8. Add Detection Reagent (10 µL, generate signal) Incubate_Stop->Add_Detection Incubate_Signal 9. Incubate (30 min, RT) Add_Detection->Incubate_Signal Read_Plate 10. Read Luminescence Incubate_Signal->Read_Plate Calc_Inhibition 11. Calculate % Inhibition Read_Plate->Calc_Inhibition Curve_Fit 12. Dose-Response Curve Fit Calc_Inhibition->Curve_Fit Determine_IC50 13. Determine IC50 Values Curve_Fit->Determine_IC50

Caption: Experimental workflow for in vitro kinase profiling using the ADP-Glo™ assay.

Data Analysis & Interpretation

Calculation of IC50 Values
  • Normalization: The raw luminescence data is normalized to percent inhibition using the vehicle (0% inhibition) and positive (100% inhibition) controls.

  • Curve Fitting: The normalized percent inhibition values are plotted against the logarithm of the inhibitor concentration. A non-linear regression analysis is performed using a four-parameter logistic equation (sigmoidal dose-response) to generate a best-fit curve.[25]

  • IC50 Determination: The IC50 is the concentration of an inhibitor at which 50% of the enzyme's activity is inhibited.[26] This value is interpolated from the fitted dose-response curve.

Visualizing Selectivity

The most effective way to compare selectivity is to present the IC50 values in a structured table. This allows for a direct, quantitative comparison of potency against on-target and off-target kinases. For larger panels, data is often visualized as a "kinome tree," where inhibited kinases are marked with circles, providing an intuitive snapshot of selectivity.[27]

G cluster_0 Selective Inhibitor Profile cluster_1 Non-Selective Inhibitor Profile A Target Kinase B C D E label_selective High potency for a single target, minimal off-target activity. F Target 1 G Off-Target 1 H Off-Target 2 I Off-Target 3 J label_nonselective Potent activity against multiple targets across the kinome.

Sources

Safety Operating Guide

Definitive Guide to the Safe Disposal of N-Methyl-6-nitrobenzo[D]thiazol-2-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Protocol for Ensuring Safety, Compliance, and Environmental Integrity in the Laboratory

For researchers at the forefront of scientific innovation, the responsible management of chemical reagents is as critical as the discoveries they enable. N-Methyl-6-nitrobenzo[D]thiazol-2-amine, a specialized nitroaromatic compound, requires meticulous handling from acquisition to disposal. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory compliance. The procedures outlined here are designed to protect laboratory personnel, the wider community, and the environment.

Foundational Principles: Understanding the Hazard Profile

While a specific Safety Data Sheet (SDS) for this compound (CAS No. 132509-67-2) is not always readily available, its chemical structure—a methylated aminobenzothiazole backbone with a nitro group—dictates its hazard profile. We must infer its properties from closely related analogs and the known risks of its constituent functional groups.

  • Nitroaromatic Compounds: This class of chemicals is often associated with toxicity, and some can be unstable.[1] They should be handled with care, avoiding heat and incompatible materials.

  • Benzothiazole Derivatives: The parent compound, 2-aminobenzothiazole, and its derivatives are known skin and eye irritants.[2][3][4] When heated to decomposition, they can emit toxic fumes of nitrogen and sulfur oxides.[4]

  • Analog Data: The closely related compound, 2-Amino-6-nitrobenzothiazole, is classified as harmful if swallowed, in contact with skin, or inhaled, and causes serious skin and eye irritation.[2] Another analog, 2-Methyl-6-nitrobenzothiazole, is also harmful if swallowed and an irritant.[5]

Based on this analysis, this compound must be treated as a toxic and irritant hazardous chemical waste . Disposal must adhere to all local, state, and federal regulations.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the safe disposal of this compound from the point of generation to final collection.

Proper waste management begins the moment a substance is deemed "waste."

  • Designate as Hazardous Waste: All materials contaminated with this compound, including residual solids, solutions, contaminated personal protective equipment (PPE), and cleaning materials, must be classified as hazardous waste.[7][8] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sewer system. [7]

  • Waste Stream Identification: This compound belongs to the non-halogenated organic waste stream. It is critical to segregate it from other waste categories to prevent dangerous reactions.[8][9]

  • Incompatibility Prevention: Store this waste away from strong oxidizing agents, strong acids, and strong reducing agents.[2] Aromatic nitro-compounds can react violently with such materials.

The integrity of the waste containment system is paramount for safety.

  • Container Choice: Use a sturdy, chemically compatible container with a secure, leak-proof screw-top cap.[7][10] High-density polyethylene (HDPE) or glass containers are typically appropriate. If reusing a chemical container, ensure it previously held a compatible substance.[11]

  • Hazardous Waste Labeling: Immediately affix a completed hazardous waste label to the container.[7][10] The label must include:

    • The full chemical name: "Waste this compound"

    • The primary hazards: "Toxic," "Irritant"

    • The date waste was first added

    • The name of the principal investigator and laboratory location

    • For solutions, list all components and their approximate percentages.

Federal regulations, such as those from the U.S. Environmental Protection Agency (EPA), govern the temporary storage of hazardous waste in laboratories.[12][13]

  • Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[10] This area must be at or near the point of waste generation and under the control of the laboratory personnel.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin or tray.[7] This prevents the spread of material in case of a leak.

  • Container Management: Keep the waste container closed at all times except when adding waste.[7][10][14] Do not overfill the container; leave at least 10% headspace to allow for expansion.

Experimental Protocol: Decontamination of Empty Containers

Chemical containers must be properly decontaminated before they can be disposed of as non-hazardous waste.[11]

  • Initial Rinse (Hazardous Waste Collection): a. Select a solvent capable of dissolving this compound (e.g., acetone, ethanol, or ethyl acetate). b. In a chemical fume hood, add a small amount of the solvent to the empty container. c. Securely cap and swirl the container to rinse all interior surfaces thoroughly. d. Decant this first rinsate into your designated "Waste this compound" hazardous waste container. [7][15] This initial rinse is considered hazardous.

  • Subsequent Rinses: a. Repeat the rinsing process two more times (for a "triple rinse").[11][15] b. Depending on institutional policy, these subsequent rinses may also need to be collected as hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department.

  • Final Preparation for Disposal: a. Allow the container to air-dry completely in a ventilated area, such as the back of a fume hood.[11] b. Once dry and free of any chemical residue, completely remove or deface all original labels and hazard markings.[11][7] c. The clean, dry, and unlabeled container can now be disposed of in the appropriate receptacle for glass or plastic waste.[11]

  • Schedule a Pickup: Once the waste container is full or has been in storage for the maximum allowable time (typically 12 months in an SAA), schedule a pickup with your institution's EHS or Hazardous Waste Management department.[7][10][12]

  • Documentation: Ensure all paperwork required by your institution is completed accurately. This documentation is crucial for regulatory compliance and tracking the waste from "cradle to grave."

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

  • Don PPE: Before addressing the spill, don appropriate PPE: chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat.[9][16]

  • Contain the Spill: For solid spills, carefully sweep the material into a dustpan. For liquid spills, cover with an inert absorbent material like vermiculite, sand, or silica gel.[9][16] Do not use combustible materials like paper towels to absorb the chemical. [9][16]

  • Collect Waste: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container.[9]

  • Decontaminate: Clean the spill area with a suitable solvent (e.g., acetone), followed by a thorough wash with soap and water.[9] Collect all cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor and EHS department, as required by institutional policy.

Visualization of the Disposal Workflow

The following diagram outlines the logical decision-making process for handling this compound waste.

DisposalWorkflow Disposal Workflow for this compound cluster_generation Point of Generation cluster_containment Containment & Storage cluster_disposal Final Disposition start Waste Generated (e.g., residual solid, contaminated solution, used PPE) classify Classify as Hazardous Waste: Non-Halogenated Nitroaromatic Organic start->classify segregate Segregate from Incompatibles (Oxidizers, Acids, Reducers) classify->segregate container Select Compatible Container (HDPE or Glass) segregate->container labeling Affix Completed Hazardous Waste Label (Chemical Name, Hazards, Date) container->labeling store Store in Secondary Containment within a Designated SAA labeling->store pickup Schedule Pickup with EHS (When full or at time limit) store->pickup documentation Complete All Required Waste Manifests pickup->documentation end Licensed Hazardous Waste Disposal documentation->end

Caption: Logical workflow for the proper disposal of this compound.

References

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube. Retrieved from [Link]

  • Hazardous Waste Disposal Procedures. (n.d.). The University of Chicago Environmental Health and Safety. Retrieved from [Link]

  • How to Safely Handle Dangerous Substances in the Workplace. (2022, March 29). OSHA.com. Retrieved from [Link]

  • What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved from [Link]

  • Hazardous Waste Disposal Guide. (2023, February 27). Research Safety, Northwestern University. Retrieved from [Link]

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). Retrieved from [Link]

  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Laboratory Environmental Sample Disposal Information Document. (n.d.). U.S. EPA. Retrieved from [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines. (n.d.). CDC. Retrieved from [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved from [Link]

  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University Campus Safety Division. Retrieved from [Link]

  • OSHA Rules for Hazardous Chemicals. (2025, December 16). DuraLabel. Retrieved from [Link]

  • Nitrocompounds, Aromatic. (2011, August 3). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). U.S. EPA. Retrieved from [Link]

  • Frequent Questions About Managing Hazardous Waste at Academic Laboratories. (2025, February 27). U.S. EPA. Retrieved from [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. (n.d.). CSWAB.org. Retrieved from [Link]

  • Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. PubMed. Retrieved from [Link]

  • 2-Methyl-6-nitrobenzo[d]thiazole. (n.d.). PubChem. Retrieved from [Link]

  • 6-Nitrobenzo[d]thiazol-2-amine. (n.d.). Chemsrc. Retrieved from [Link]

  • Synthesis, Spectral Studies and Biological Evaluation of Schiff Base Derivatives of Benzothiazole for Antimicrobial Activity. (2012). RJPBCS. Retrieved from [Link]

  • Synthesis and Anthelmintic Activity of 2-Amino-6-Substituted Benzothiazoles. (2016). ResearchGate. Retrieved from [Link]

  • 2-Amino-6-methylbenzothiazole. (n.d.). PubChem. Retrieved from [Link]

  • Benzo(d)thiazol-2-amine. (n.d.). PubChem. Retrieved from [Link]

  • Green chemistry approaches for thiazole containing compounds as a potential scaffold for cancer therapy. (2021). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents. (2024, November 21). MDPI. Retrieved from [Link]

  • Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020, February 15). PubMed. Retrieved from [Link]

Sources

A Comprehensive Guide to the Safe Handling of N-Methyl-6-nitrobenzo[D]thiazol-2-amine: Personal Protective Equipment, Operational Protocols, and Disposal

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of specialized chemical reagents is foundational to laboratory safety and the integrity of research. This guide provides essential safety and logistical information for N-Methyl-6-nitrobenzo[D]thiazol-2-amine, a compound that, while not extensively characterized in publicly available safety literature, belongs to a class of nitroaromatic benzothiazole derivatives that warrant careful handling. The procedural guidance herein is synthesized from best practices for analogous compounds, ensuring a cautious and informed approach to its use.

Understanding the Hazard Landscape

Due to the presence of the nitro group and the benzothiazole core, this compound is anticipated to present hazards similar to related compounds. These include potential for skin and eye irritation, and it may be harmful if inhaled or ingested.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is not merely recommended, but essential.

Core Personal Protective Equipment (PPE) Directives

A multi-layered approach to PPE is critical to mitigate potential exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecificationRationale
Hand Protection GlovesDouble-gloving with nitrile gloves is recommended.Nitrile provides good chemical resistance. Double-gloving offers additional protection against tears and contamination.
Eye Protection Safety GogglesChemical splash goggles are required at all times.Protects against splashes and airborne particles.
Face ShieldTo be worn over safety goggles when there is a risk of splashing.Provides an additional layer of protection for the entire face.
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fastened.Protects skin and personal clothing from contamination.
Chemical-Resistant ApronRecommended to be worn over the lab coat.Offers an additional barrier against spills of larger volumes.
Respiratory Protection Chemical Fume HoodAll work must be conducted in a certified chemical fume hood.Prevents inhalation of potentially harmful dust or vapors.
RespiratorA NIOSH-approved respirator may be necessary if engineering controls are insufficient or during spill cleanup.For situations with a higher risk of aerosolization.
Operational Plan: A Step-by-Step Protocol for Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe experimental environment. The following workflow is designed to minimize exposure and prevent contamination.

Safe Handling Workflow cluster_prep 1. Preparation & Engineering Controls cluster_handling 2. Weighing & Transfer cluster_experiment 3. Experimental Procedure cluster_post 4. Post-Experiment prep1 Verify Fume Hood Certification prep2 Designate Specific Work Area prep1->prep2 prep3 Assemble All Necessary Equipment prep2->prep3 handle1 Weigh Solid in Fume Hood prep3->handle1 Proceed to Handling handle2 Use Spatula for Transfer handle1->handle2 handle3 Close Container Immediately handle2->handle3 exp1 Maintain Low Sash Position handle3->exp1 Begin Experiment exp2 Continuously Monitor Reaction exp1->exp2 post1 Decontaminate Surfaces & Equipment exp2->post1 Upon Completion post2 Properly Label & Store Products post1->post2

Safe Handling Workflow Diagram
  • Preparation and Engineering Controls :

    • Ensure the chemical fume hood is certified and operational.

    • Designate a specific area within the fume hood for the experiment to contain potential spills.[3]

    • Have all necessary equipment and reagents ready before commencing to minimize handling time.[3]

  • Weighing and Transfer :

    • Weigh the solid this compound in a tared container inside the chemical fume hood.[3]

    • Use a clean spatula for transfers to prevent cross-contamination.

    • Keep the container tightly closed when not in use.[1][4]

  • During the Experiment :

    • Always keep the fume hood sash at the lowest possible height while working.[3]

    • Continuously monitor the reaction for any signs of unexpected changes.[3]

  • Post-Experiment :

    • Decontaminate all surfaces and equipment that came into contact with the chemical.[3]

    • Properly label and store any resulting mixtures or products according to institutional guidelines.

Disposal Plan: Managing Contaminated Waste

Proper waste management is a critical final step in the safe handling of hazardous chemicals.

Waste Disposal Plan cluster_waste Waste Segregation cluster_containers Containerization cluster_disposal Final Disposal waste_source Experiment Generates Waste solid_waste Solid Waste (e.g., gloves, paper towels) waste_source->solid_waste liquid_waste Liquid Waste (e.g., reaction mixtures) waste_source->liquid_waste solid_container Designated, Labeled Hazardous Solid Waste Container solid_waste->solid_container liquid_container Designated, Labeled Hazardous Liquid Waste Container liquid_waste->liquid_container disposal_facility Approved Waste Disposal Plant solid_container->disposal_facility liquid_container->disposal_facility

Waste Disposal Workflow
  • Waste Segregation :

    • All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated and clearly labeled hazardous waste container.[3]

    • Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.[3] Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety department.

  • Container Management :

    • Keep waste containers closed except when adding waste.

    • Store waste containers in a secondary containment bin in a well-ventilated area, away from incompatible materials.

  • Final Disposal :

    • Dispose of all waste through your institution's approved hazardous waste management program.[1][4]

By adhering to these rigorous safety protocols, researchers can confidently and safely incorporate this compound into their workflows, ensuring both personal safety and the integrity of their scientific endeavors.

References

  • Benchchem. Personal protective equipment for handling 2-Nitro-benzo[B]thiophene-3-carbonitrile.
  • Sigma-Aldrich.
  • Thermo Fisher Scientific.
  • U.S. Environmental Protection Agency. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • CHEMM. Personal Protective Equipment (PPE).
  • Fisher Scientific.
  • Fisher Scientific.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.